molecular formula C8H7NO4 B189176 5-Methoxy-2-nitrobenzaldehyde CAS No. 20357-24-8

5-Methoxy-2-nitrobenzaldehyde

Cat. No.: B189176
CAS No.: 20357-24-8
M. Wt: 181.15 g/mol
InChI Key: BNTDDWPHSMILHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25207. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTDDWPHSMILHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282255
Record name 5-Methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20357-24-8
Record name 20357-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25207
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxy-2-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 5-Methoxy-2-nitrobenzaldehyde, a key intermediate in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Core Physical and Chemical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₇NO₄.[1][2] Its structure, featuring a methoxy and a nitro group on the benzaldehyde ring, imparts specific reactivity and physical characteristics that are crucial for its application in synthetic chemistry.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [2][3]
Melting Point 83 °C[1]
Boiling Point (Predicted) 354.7 ± 27.0 °C[1]
Appearance Yellow crystalline solid[1]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.[1]
CAS Number 20357-24-8[1][2][4]
IUPAC Name This compound

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are provided below. These are standard laboratory procedures that can be adapted for specific equipment and sample sizes.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional, for pulverizing crystals)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is tapped gently to pack the solid into the sealed end. The sample height in the capillary should be approximately 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

Understanding the solubility of a compound is essential for its purification, reaction setup, and formulation.

Objective: To qualitatively determine the solubility of this compound in various solvents.

Materials:

  • This compound sample

  • Test tubes and rack

  • Spatula or weighing balance

  • A selection of solvents (e.g., water, ethanol, dimethylformamide, diethyl ether, 5% NaOH, 5% HCl)

  • Vortex mixer (optional)

Procedure:

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a clean, dry test tube.

  • Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions. If solid remains, it is considered insoluble or sparingly soluble.

  • Systematic Testing: This process is repeated with a range of solvents of varying polarities to build a comprehensive solubility profile. For compounds with acidic or basic functional groups, solubility in aqueous acid (5% HCl) and base (5% NaOH) can provide additional structural insights.[5][6]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to this compound.

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction and Workup cluster_product Final Product start 5-Hydroxy-2-nitrobenzaldehyde dissolve Dissolve reactants in DMF start->dissolve reagent1 Iodomethane reagent1->dissolve reagent2 Potassium Carbonate reagent2->dissolve solvent DMF solvent->dissolve stir Stir at room temperature dissolve->stir concentrate Concentrate reaction mixture stir->concentrate partition Partition between ethyl acetate and water concentrate->partition wash Wash organic layer with brine partition->wash dry Dry over anhydrous sodium sulfate wash->dry final_concentrate Concentrate to yield product dry->final_concentrate product This compound final_concentrate->product physical_property_workflow cluster_appearance Appearance Determination cluster_mp Melting Point Determination cluster_solubility Solubility Testing cluster_spectroscopy Spectroscopic Analysis start Obtain Pure Sample of This compound visual Visual Inspection start->visual mp_prepare Prepare Capillary Sample start->mp_prepare sol_prepare Prepare Samples in Test Tubes start->sol_prepare nmr NMR Spectroscopy start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms record_appearance Record Color and Form (e.g., Yellow Crystalline Solid) visual->record_appearance data_table Compile Data into Quantitative Table record_appearance->data_table mp_heat Heat in Apparatus mp_prepare->mp_heat mp_observe Observe and Record Melting Range mp_heat->mp_observe mp_observe->data_table sol_add Add Various Solvents sol_prepare->sol_add sol_observe Observe and Record Solubility sol_add->sol_observe sol_observe->data_table nmr->data_table ir->data_table ms->data_table

References

An In-depth Technical Guide to 5-Methoxy-2-nitrobenzaldehyde (CAS Number: 20357-24-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

5-Methoxy-2-nitrobenzaldehyde is an aromatic organic compound with the CAS number 20357-24-8. It is characterized by a benzaldehyde scaffold substituted with a methoxy group at the 5-position and a nitro group at the 2-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its chemical structure and key identifiers are presented below.

PropertyValue
CAS Number 20357-24-8
IUPAC Name This compound
Synonyms 2-Formyl-4-methoxynitrobenzene, 3-Formyl-4-nitroanisole
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Canonical SMILES COC1=CC(=C(C=C1)C=O)--INVALID-LINK--[O-]
InChI InChI=1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3
InChIKey BNTDDWPHSMILHQ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Physical State Yellow to orange crystalline solid[1]
Melting Point 83 °C
Boiling Point 354.7 °C at 760 mmHg (Predicted)
Solubility Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.[1]
Purity Typically available at ≥96% purity[2]
Storage Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon)

Synthesis

This compound can be synthesized from commercially available starting materials. A common laboratory-scale synthesis involves the methylation of 5-hydroxy-2-nitrobenzaldehyde.

Experimental Protocol: Synthesis from 5-Hydroxy-2-nitrobenzaldehyde[3]

Materials:

  • 5-Hydroxy-2-nitrobenzaldehyde

  • Iodomethane (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-hydroxy-2-nitrobenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF).

  • To the solution, add potassium carbonate (1 equivalent) and iodomethane (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound. The product is often obtained in quantitative yield.[3]

Diagram of Synthesis Workflow:

Synthesis_Workflow reagents 5-Hydroxy-2-nitrobenzaldehyde Iodomethane Potassium Carbonate DMF reaction Stir at RT for 16h reagents->reaction Methylation workup Work-up: 1. Concentrate 2. EtOAc/Water Partition 3. Brine Wash 4. Dry (Na2SO4) 5. Concentrate reaction->workup product This compound workup->product

Synthesis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the methoxy group protons. The aromatic protons will exhibit splitting patterns dependent on their coupling with neighboring protons. The aldehyde proton will appear as a singlet in the downfield region (typically around 10 ppm). The methoxy protons will also appear as a singlet, typically around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal (around 190 ppm). The aromatic carbons will resonate in the range of 110-160 ppm, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing nitro and aldehyde groups. The methoxy carbon will appear around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)~3100-3000
C-H (aldehyde)~2850, ~2750
C=O (aldehyde)~1700
C=C (aromatic)~1600, ~1475
N-O (nitro)~1530 (asymmetric), ~1350 (symmetric)
C-O (ether)~1250
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak (M⁺) at m/z 181.[3] Common fragmentation patterns for aromatic aldehydes and nitro compounds would be anticipated.[4][5] This may include the loss of the aldehyde group (-CHO), the nitro group (-NO₂), and the methoxy group (-OCH₃) or a methyl radical (-CH₃).

Biological Activity and Applications in Drug Discovery

Currently, there is a lack of publicly available data on the direct biological activity of this compound. Its primary significance in the field of drug discovery lies in its role as a key precursor for the synthesis of more complex molecules with potent biological activities.

Precursor to Combretabenzodiazepines

This compound is a crucial starting material for the synthesis of a novel class of compounds known as combretabenzodiazepines.[3] These compounds are designed as cis-locked analogues of combretastatin, a natural product known for its potent antitubulin and cytotoxic activities against various cancer cell lines. The synthesis of combretabenzodiazepines from this compound represents a significant area of research in the development of new anticancer agents.

Proposed Workflow for Biological Evaluation of Derivatives:

Biological_Evaluation start This compound synthesis Synthesis of Derivatives (e.g., Combretabenzodiazepines) start->synthesis cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) synthesis->cytotoxicity tubulin_assay Tubulin Polymerization Assay cytotoxicity->tubulin_assay Active Compounds moa Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) tubulin_assay->moa in_vivo In Vivo Efficacy Studies (Animal Models) moa->in_vivo Promising Candidates

Proposed workflow for evaluating derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a substance that can cause skin and serious eye irritation.

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP264: Wash skin thoroughly after handling.
H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H335: May cause respiratory irritationP302+P352: IF ON SKIN: Wash with plenty of water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

First Aid:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Immediately wash with plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its primary importance lies in its application as a starting material for the synthesis of complex, biologically active molecules, most notably combretabenzodiazepines with potential as anticancer agents. While direct biological data on this compound is scarce, its role as a synthetic building block makes it a compound of significant interest to researchers in medicinal chemistry and drug development. Further investigation into its own potential biological activities could be a worthwhile area of future research.

References

Spectroscopic Data of 5-Methoxy-2-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxy-2-nitrobenzaldehyde (C₈H₇NO₄, Molecular Weight: 181.15 g/mol ). Due to the limited availability of experimentally derived public data, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on analogous compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data
Ion/Fragmentm/z (Mass-to-Charge Ratio)Notes
[M+H]⁺182Molecular ion peak with protonation, as observed in mass spectrometry analysis.[1]
[M]⁺181Molecular ion peak observed in Gas Chromatography-Mass Spectrometry (GC-MS).[2]
Major Fragment 1108One of the most abundant fragments observed in GC-MS.[2]
Major Fragment 263One of the most abundant fragments observed in GC-MS.[2]
Table 2: Predicted ¹H NMR Spectroscopic Data

Disclaimer: The following data are predicted values based on the analysis of structurally similar compounds and typical chemical shift ranges. Experimental verification is recommended.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.5Singlet (s)1H
Aromatic H (H-3)7.5 - 7.7Doublet (d)1H
Aromatic H (H-4)7.2 - 7.4Doublet of doublets (dd)1H
Aromatic H (H-6)8.0 - 8.2Doublet (d)1H
Methoxy (-OCH₃)3.8 - 4.0Singlet (s)3H
Table 3: Predicted ¹³C NMR Spectroscopic Data

Disclaimer: The following data are predicted values based on typical chemical shift ranges for substituted benzaldehydes. Experimental verification is recommended.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)188 - 192
Aromatic C (C-1)130 - 135
Aromatic C (C-2, with NO₂)148 - 152
Aromatic C (C-3)115 - 120
Aromatic C (C-4)125 - 130
Aromatic C (C-5, with OCH₃)160 - 165
Aromatic C (C-6)110 - 115
Methoxy (-OCH₃)55 - 57
Table 4: Predicted FT-IR Spectroscopic Data

Disclaimer: The following data are predicted characteristic absorption bands based on the functional groups present in the molecule. Experimental verification is recommended.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity/Description
Aromatic C-H Stretch3100 - 3000Medium to weak
Aldehyde C-H Stretch2850 - 2750Medium, often appears as two bands
Carbonyl (C=O) Stretch (Aldehyde)1710 - 1690Strong
Aromatic C=C Stretch1600 - 1450Medium to strong, multiple bands
Nitro (N-O) Asymmetric Stretch1550 - 1500Strong
Nitro (N-O) Symmetric Stretch1370 - 1330Strong
C-O (Aryl Ether) Stretch1275 - 1200Strong
Aromatic C-H Out-of-Plane Bend900 - 675Strong, pattern can indicate substitution

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented. These are standard methodologies and may require optimization for specific instrumentation and sample characteristics.

Synthesis of this compound

A common synthetic route involves the methylation of 5-hydroxy-2-nitrobenzaldehyde. In a typical procedure, 5-hydroxy-2-nitrobenzaldehyde is dissolved in a suitable solvent like dimethylformamide (DMF). To this solution, a methylating agent such as iodomethane is added, along with a base like potassium carbonate to facilitate the reaction. The mixture is stirred at room temperature for several hours. After the reaction is complete, the product is isolated through extraction and purified.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer, typically operating at 400 MHz or higher for proton NMR, is used for analysis.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory or a sample holder for pellets is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. Subsequently, the sample spectrum is acquired, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods. For volatile compounds, Gas Chromatography (GC-MS) is a common technique where the sample is first separated on a GC column before entering the mass spectrometer. Direct infusion via a syringe pump after dissolving the sample in a suitable solvent is another method.

  • Ionization: Electron Ionization (EI) is a standard hard ionization technique used in GC-MS, which causes fragmentation of the molecule. For softer ionization, techniques like Electrospray Ionization (ESI) can be used, which often results in the observation of the protonated molecular ion [M+H]⁺.[1]

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which provide structural information.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation and Structure Confirmation Synthesis Chemical Synthesis (e.g., Methylation) Purification Purification (e.g., Extraction, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Analyze Sample IR FT-IR Spectroscopy Purification->IR Analyze Sample MS Mass Spectrometry Purification->MS Analyze Sample Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation Final_Report Final Report / Whitepaper Confirmation->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

5-Methoxy-2-nitrobenzaldehyde is an aromatic aldehyde that, while not extensively studied for its own biological activity, serves as a critical intermediate in the synthesis of various biologically active molecules. This technical guide elucidates the putative mechanism of action of this compound, primarily through the lens of its significant role as a precursor to potent anticancer agents, particularly combretastatin analogues. This document provides a comprehensive overview of its synthesis, its application in the generation of pharmacologically active derivatives, the well-established mechanism of these derivatives, and relevant experimental protocols.

Introduction

This compound is a substituted benzaldehyde with the chemical formula C₈H₇NO₄. Its structure, featuring a methoxy group and a nitro group on the benzene ring, makes it a versatile reagent in organic synthesis. While direct pharmacological studies on this compound are scarce, its primary importance in the biomedical field lies in its utility as a building block for complex molecules with significant therapeutic potential. Notably, it is a key starting material for the synthesis of combretastatin analogues, a class of compounds known for their potent tubulin polymerization inhibition and anticancer properties.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, a common one being the nitration of 3-methoxybenzaldehyde.

Representative Synthetic Protocol

A general procedure involves the careful nitration of 3-methoxybenzaldehyde using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions. The directing effects of the methoxy and aldehyde groups on the aromatic ring guide the position of the nitro group.

Role as a Synthetic Precursor for Biologically Active Compounds

The true significance of this compound in drug discovery and development is its role as a versatile scaffold for the synthesis of potent bioactive compounds.

Synthesis of Combretastatin Analogues

Combretastatins, originally isolated from the African willow tree Combretum caffrum, are potent inhibitors of tubulin polymerization. This compound can be utilized in the synthesis of analogues of Combretastatin A-4, a particularly active member of this family. These synthetic routes often involve condensation reactions to form the characteristic stilbene bridge of combretastatins.

Synthesis_of_Combretastatin_Analogue cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5_methoxy_2_nitro This compound condensation Perkin or Wittig Condensation 5_methoxy_2_nitro->condensation phenylacetic_acid Substituted Phenylacetic Acid Derivative phenylacetic_acid->condensation combretastatin_analogue Combretastatin Analogue condensation->combretastatin_analogue Forms Stilbene Bridge

Synthetic route to a combretastatin analogue.

Putative Mechanism of Action

Given the limited data on this compound itself, its mechanism of action is best inferred from the well-characterized activities of its derivatives.

Inhibition of Tubulin Polymerization by Derivatives

The primary and most studied mechanism of action for combretastatin analogues derived from this compound is the inhibition of tubulin polymerization.[1][2][3][4][5]

  • Binding to the Colchicine Site: These analogues bind to the colchicine-binding site on the β-subunit of tubulin.[1][2][6] This binding prevents the tubulin heterodimers from polymerizing into microtubules.

  • Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton, crucial for cell division, intracellular transport, and the maintenance of cell shape.[1] By inhibiting their formation, these compounds disrupt the dynamic instability of microtubules, leading to a cascade of downstream effects.

  • Cell Cycle Arrest: The disruption of the mitotic spindle, which is composed of microtubules, prevents proper chromosome segregation during mitosis. This leads to an arrest of the cell cycle, typically at the G2/M phase.[7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cells, such as cancer cells.[1]

Mechanism_of_Action cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects drug Combretastatin Analogue (from this compound) tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition Prevents Polymerization disruption Microtubule Disruption inhibition->disruption Leads to arrest G2/M Phase Cell Cycle Arrest disruption->arrest Causes apoptosis Apoptosis arrest->apoptosis Induces

Mechanism of tubulin polymerization inhibition.
Potential Antimicrobial and Other Activities

Derivatives of nitrobenzaldehydes and salicylaldehydes (which share structural motifs with potential metabolites of the title compound) have been reported to possess antimicrobial properties. While not directly demonstrated for this compound, this suggests a potential avenue for future investigation.

Quantitative Data on Derivatives

The following table summarizes the in vitro anticancer activity of representative combretastatin analogues, with data expressed as the 50% growth inhibition concentration (IC₅₀).

Compound/AnalogueCell LineIC₅₀ (µM)Reference
Combretastatin A-4 Analogue 9aHCT-1160.02[8]
Combretastatin A-4 Analogue 8Various18.8 - 32.7[9]
Combretastatin A-4 Analogue 20Various18.8 - 32.7[9]
Benzo[b]thiophene Analogue 11VariousNot specified[7]
Benzofuran Analogue 13VariousNot specified[7]

Experimental Protocols

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[10][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., a combretastatin analogue) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with compound (serial dilutions) incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Add solubilizing agent (e.g., DMSO) incubate_2_4h->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a valuable chemical intermediate whose biological relevance is primarily defined by the potent pharmacological activities of its synthetic derivatives. The established mechanism of these derivatives, particularly the combretastatin analogues, as inhibitors of tubulin polymerization, provides a strong foundation for a putative mechanism of action. Future research should focus on the direct biological evaluation of this compound to determine if it possesses any intrinsic activity and to further explore the synthesis and optimization of its derivatives as potential therapeutic agents. The development of novel analogues with improved solubility, bioavailability, and target specificity remains a promising area for cancer drug discovery.

References

An In-depth Technical Guide to 5-Methoxy-2-nitrobenzaldehyde Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzaldehyde and its derivatives represent a class of organic compounds with significant potential in medicinal chemistry and drug discovery. The presence of a methoxy group and a nitro group on the benzaldehyde scaffold imparts unique electronic properties that can be exploited for the synthesis of diverse molecular architectures with a wide range of biological activities. These compounds serve as versatile building blocks for the creation of Schiff bases, chalcones, and various heterocyclic systems that have demonstrated promising antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action of this compound derivatives and their analogs, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives based on the this compound core typically involves modifications of the aldehyde functional group. A common and straightforward approach is the formation of Schiff bases through condensation reactions with various primary amines.

Synthesis of a 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde Analog

A relevant synthetic protocol for a structurally similar compound, 5-hydroxy-4-methoxy-2-nitrobenzaldehyde, has been reported, starting from veratraldehyde. The process involves nitration followed by selective hydrolysis of a methoxy group.

Experimental Protocol: Synthesis of 5-hydroxy-4-methoxy-2-nitrobenzaldehyde

  • Nitration of Veratraldehyde: Synthesize 4,5-dimethoxy-2-nitrobenzaldehyde from veratraldehyde through nitration.

  • Hydrolysis: In the presence of a molar quantity of methionine, hydrolyze the 5-position methoxy group of 4,5-dimethoxy-2-nitrobenzaldehyde using concentrated sulfuric acid.

  • Work-up and Purification: The specific details of the work-up and purification were not provided in the abstract. However, a typical work-up would involve neutralizing the acid, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.

The reported yield for 5-hydroxy-4-methoxy-2-nitrobenzaldehyde was 65.0%.

General Synthesis of Schiff Bases from Nitrobenzaldehydes

Schiff bases are readily synthesized by the condensation of a primary amine with an aldehyde. The following is a general protocol adaptable for this compound.

Experimental Protocol: Synthesis of a Nitrobenzaldehyde Schiff Base [1]

  • Dissolution: Dissolve the nitrobenzaldehyde (e.g., 3-nitrobenzaldehyde, 33.10 mmol) in methanol (10 mL).

  • Addition of Amine: To the stirring solution, add the primary amine (e.g., ethanolamine, 33.10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Isolation: After cooling, the Schiff base product can be isolated. The method of isolation (e.g., filtration, evaporation) will depend on the physical properties of the product.

Biological Activities and Quantitative Data

Derivatives of methoxy- and nitro-substituted benzaldehydes have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

Schiff bases and their metal complexes derived from substituted benzaldehydes are known for their antimicrobial properties.

Table 1: Antimicrobial Activity of a 3-Nitrobenzaldehyde Schiff Base and its Metal Complexes [1]

CompoundTest OrganismInhibition Zone (mm) at 1000 µg/mL
Co(II) complex Staphylococcus aureus18
Bacillus subtilis16
Escherichia coli14
Klebsiella pneumonia12
Pseudomonas aeruginosa10
Salmonella typhi14
Candida albicans12
Aspergillus niger10
Cu(II) complex Staphylococcus aureus18
Bacillus subtilis14
Escherichia coli12
Klebsiella pneumonia14
Pseudomonas aeruginosa12
Salmonella typhi10
Candida albicans14
Aspergillus niger12
Ni(II) complex Staphylococcus aureus16
Bacillus subtilis12
Escherichia coli14
Klebsiella pneumonia10
Pseudomonas aeruginosa12
Salmonella typhi12
Candida albicans14
Aspergillus niger10

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening [1]

  • Media Preparation: Prepare and sterilize nutrient agar for bacteria and potato dextrose agar for fungi.

  • Inoculation: Inoculate the sterile media with the respective test microorganisms.

  • Well Preparation: Create wells in the solidified agar plates.

  • Compound Application: Add a solution of the test compound at a known concentration (e.g., 1000 µg/mL) to each well.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Anticancer Activity

Nitrobenzaldehyde derivatives have also shown potential as anticancer agents. The cytotoxic activity is typically evaluated using in vitro cell-based assays.

Table 2: Anticancer Activity of a 4-Nitrobenzaldehyde Schiff Base Derivative [2]

CompoundCell LineIC50 (µg/mL) after 72h
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF)446.68
Normal Human Gingival Fibroblasts (NHGF)977.24

Experimental Protocol: MTT Assay for Cytotoxicity [2]

  • Cell Seeding: Seed cells (e.g., TSCCF, NHGF) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The biological activities of nitrobenzaldehyde derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival.

Putative Signaling Pathway Interactions

Chalcones and other derivatives of nitrobenzaldehydes have been shown to interact with several critical signaling pathways.[3]

  • NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of inflammation and cell survival. Some nitro-substituted chalcones have been demonstrated to inhibit the activation of NF-κB, leading to the suppression of pro-inflammatory gene expression.[3]

  • STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is involved in cell proliferation and survival. Inhibition of STAT3 activation is a mechanism by which some chalcone derivatives exert their anticancer effects.[3]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade is crucial for regulating cell proliferation and apoptosis. Modulation of the MAPK pathway by nitrobenzaldehyde derivatives can contribute to their anti-proliferative activities.[3][4]

The following diagram illustrates the general workflow for synthesizing and evaluating the biological activity of these compounds, leading to the investigation of their effects on signaling pathways.

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_mechanistic Mechanistic Studies A This compound C Condensation Reaction (e.g., Schiff Base formation) A->C B Primary Amine B->C D Derivative Library C->D E Antimicrobial Screening (e.g., Agar Diffusion, MIC) D->E F Anticancer Screening (e.g., MTT Assay, IC50) D->F G Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) E->G Identify Active Compounds F->G Identify Active Compounds H NF-κB Pathway G->H I MAPK Pathway G->I J STAT3 Pathway G->J

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

The following diagram depicts a simplified overview of how these derivatives might interfere with key signaling pathways.

G Putative Signaling Pathway Interruption by Nitrobenzaldehyde Derivatives cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response Stimuli Cytokines, Growth Factors, Stress MAPK MAPK Cascade Stimuli->MAPK NFkB IKK -> IκB -> NF-κB Stimuli->NFkB STAT3 JAK -> STAT3 Stimuli->STAT3 Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation STAT3->Proliferation Derivative This compound Derivative Derivative->MAPK Inhibition Derivative->NFkB Inhibition Derivative->STAT3 Inhibition

Caption: Putative interruption of key signaling pathways by this compound derivatives.

Conclusion and Future Directions

This compound derivatives and their analogs are a promising class of compounds for the development of new therapeutic agents. The available data, primarily from structurally related compounds, suggest significant potential for antimicrobial and anticancer activities. Future research should focus on the synthesis and biological evaluation of a broader library of derivatives based on the this compound scaffold to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

5-Methoxy-2-nitrobenzaldehyde: A Technical Guide to Safe Handling for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 5-Methoxy-2-nitrobenzaldehyde (CAS No. 20357-24-8). The information is compiled to ensure the safe use of this compound in a laboratory and research setting, with a focus on hazard identification, proper handling procedures, and emergency preparedness.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and key physical and chemical properties.

Table 1: GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₇NO₄[1][2]
Molecular Weight181.15 g/mol [1][3]
AppearanceSolid[4]
CAS Number20357-24-8[1][2]

Note: Detailed quantitative data on properties such as melting point, boiling point, and flash point for this compound are not consistently available across safety data sheets. Researchers should consult their specific supplier's SDS for the most accurate information.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following diagram illustrates the decision-making process for selecting the correct PPE.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Assess Task Assess Task Handling Solid Handling Solid Assess Task->Handling Solid Is the task... Eye Protection Eye Protection Hand Protection Hand Protection Body Protection Body Protection Respiratory Protection Respiratory Protection Weighing/Transfer Weighing/Transfer Handling Solid->Weighing/Transfer involving... Making Solutions Making Solutions Handling Solid->Making Solutions involving... Weighing/Transfer->Eye Protection Requires Weighing/Transfer->Hand Protection Requires Weighing/Transfer->Body Protection Requires Weighing/Transfer->Respiratory Protection If dust is generated Making Solutions->Eye Protection Requires Making Solutions->Hand Protection Requires Making Solutions->Body Protection Requires

Caption: PPE selection workflow for handling this compound.

Experimental Protocol for PPE Usage:

  • Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield may be required for operations with a higher risk of splashing.

  • Skin Protection: Wear impervious, flame-retardant clothing and chemical-resistant gloves (e.g., nitrile rubber).[5] Gloves must be inspected before use and disposed of properly after handling.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.[5] Ensure the respirator is properly fitted and tested.

  • General Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.

Handling Procedures

Proper handling techniques are crucial to prevent the formation of dust and aerosols.

Handling_Workflow Start Start Prepare Work Area Prepare Work Area Start->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Weigh/Handle Compound Weigh/Handle Compound Don PPE->Weigh/Handle Compound In a ventilated hood Clean Up Clean Up Weigh/Handle Compound->Clean Up Doff PPE Doff PPE Clean Up->Doff PPE End End Doff PPE->End

Caption: General workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Ventilation: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[5][7]

  • Dispensing: When weighing or transferring the solid, use tools that minimize dust generation (e.g., non-sparking tools).[5][7] Avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[5][7]

Storage Conditions

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

Experimental Protocol for Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

  • Environment: Keep away from heat and sources of ignition.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 3: First-Aid Measures

Exposure RouteProtocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][6]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][6]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention from an ophthalmologist.[9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][6]

Experimental Protocol for Accidental Release:

  • Evacuation: Evacuate personnel to a safe area.

  • Ventilation: Ensure adequate ventilation.

  • Ignition Sources: Remove all sources of ignition.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5] Do not let the chemical enter drains.[5]

  • Clean-up: For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[10] Avoid creating dust. Use spark-proof tools and explosion-proof equipment.[5]

  • Disposal: Dispose of the waste material at a licensed chemical destruction plant.[5]

Fire-Fighting Measures

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] A water spray can also be used to cool containers.[10]

Specific Hazards: The compound is combustible.[9] In a fire, hazardous combustion gases or vapors, including carbon oxides and nitrogen oxides (NOx), may be produced.[8][10]

Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Toxicological and Ecological Information

Toxicological Information: There is limited quantitative toxicological data available for this compound. The primary health effects are irritation to the skin, eyes, and respiratory system upon exposure.[1]

Ecological Information: There is no data available on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[5] It is advised to prevent its discharge into the environment.[5]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant.[5] Do not contaminate water, foodstuffs, or sewer systems.[5]

This guide is intended to provide essential safety and handling information. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and a comprehensive risk assessment for the specific procedures being undertaken. Always prioritize safety in the laboratory.

References

5-Methoxy-2-nitrobenzaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological properties of 5-Methoxy-2-nitrobenzaldehyde (CAS No. 20357-24-8). The information is intended to guide laboratory personnel in the safe use and management of this compound.

Chemical Identification and Physical Properties

This compound is an aromatic organic compound with the chemical formula C₈H₇NO₄.[1][2] It is recognized under various synonyms, including 2-Formyl-4-methoxynitrobenzene and 3-Formyl-4-nitroanisole.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20357-24-8[1]
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [1]
Appearance Solid
Melting Point Data not available[3]
Boiling Point Data not available[3]
Density Data not available[3]
Flash Point Not applicable
Solubility Data not available

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[4] The primary hazards are related to skin, eye, and respiratory irritation.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Skin corrosion/irritation2H315: Causes skin irritation[4]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[4]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[4]

GHS Pictograms:

Warning

The following diagram illustrates the logical relationship of the GHS hazard classifications.

GHS_Classification substance This compound hazard_class Hazard Classification substance->hazard_class skin_irritation Skin Irritation (Category 2) H315 hazard_class->skin_irritation Causes eye_irritation Eye Irritation (Category 2A) H319 hazard_class->eye_irritation Causes stot_se STOT SE (Category 3) H335 hazard_class->stot_se May cause

Caption: GHS Hazard Classification for this compound.

Toxicological Information

Table 3: Summary of Toxicological Data

EndpointRoute of ExposureSpeciesValueSource(s)
Acute Toxicity (LD50) OralNot reportedNo data available[5]
Acute Toxicity (LD50) DermalNot reportedNo data available[5]
Acute Toxicity (LC50) InhalationNot reportedNo data available[5]

Handling, Storage, and Personal Protective Equipment

Safe handling and storage are crucial to minimize exposure and ensure laboratory safety.

Handling
  • Handle in a well-ventilated area to avoid dust formation and inhalation.[5]

  • Avoid contact with skin and eyes.[5]

  • Use non-sparking tools and prevent electrostatic discharge.[5]

Storage
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • The storage class for this chemical is 11: Combustible Solids.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

Table 4: Recommended Personal Protective Equipment

Protection TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Protection Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5]

The following workflow illustrates the recommended personal protective equipment for handling this compound.

PPE_Workflow start Handling 5-Methoxy- 2-nitrobenzaldehyde ppe_check Is appropriate PPE worn? start->ppe_check proceed Proceed with handling ppe_check->proceed Yes stop STOP! Acquire and wear appropriate PPE ppe_check->stop No eye_protection Wear safety goggles (EN 166 / NIOSH) skin_protection Wear impervious gloves and protective clothing respiratory_protection Use full-face respirator (if needed) stop->eye_protection stop->skin_protection stop->respiratory_protection Synthesis_Workflow start Starting Materials: - 5-hydroxy-2-nitrobenzaldehyde - Iodomethane - Potassium carbonate - DMF reaction Reaction: Dissolve and stir for 16 hours at RT start->reaction workup Workup: - Concentrate - Partition (EtOAc/Water) - Wash (Brine) - Dry (Na2SO4) reaction->workup product Product: This compound workup->product

References

5-Methoxy-2-nitrobenzaldehyde: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-nitrobenzaldehyde is a key chemical intermediate that has garnered significant attention in medicinal chemistry, primarily as a precursor for the synthesis of novel anticancer agents. Its strategic placement of a methoxy and a nitro group on the benzaldehyde scaffold allows for versatile chemical modifications, leading to the development of potent tubulin polymerization inhibitors. This technical guide provides a detailed overview of the synthesis, spectroscopic properties, and applications of this compound in drug discovery, with a focus on the development of combretastatin analogues. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are presented to facilitate further research and development in this promising area of oncology.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1][2] It is also known by other names such as 2-Formyl-4-methoxynitrobenzene and 3-Formyl-4-nitroanisole.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number20357-24-8[1][2]
Molecular FormulaC₈H₇NO₄[1][2]
Molecular Weight181.15 g/mol [1][2]
AppearanceSolid[2]
InChI1S/C8H7NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3[2]
InChIKeyBNTDDWPHSMILHQ-UHFFFAOYSA-N[2]
SMILESCOc1ccc(c(C=O)c1)--INVALID-LINK--=O[2]

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventReference(s)
10.45s1H-CHOCDCl₃[4]
7.80d, J = 8.0Hz1HAr-HCDCl₃[4]
7.47t, J = 8.0Hz1HAr-HCDCl₃[4]
7.35t, J = 8.0Hz1HAr-HCDCl₃[4]
3.84s3H-OCH₃CDCl₃[4]

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignmentSolventReference(s)
189.4C=OCDCl₃[4]
161.5C-OCH₃CDCl₃[4]
135.7Ar-CCDCl₃[4]
128.0Ar-CCDCl₃[4]
124.5Ar-CCDCl₃[4]
120.3Ar-CCDCl₃[4]
111.4Ar-CCDCl₃[4]
55.3-OCH₃CDCl₃[4]

Table 4: Mass Spectrometry and IR Data of this compound

TechniqueDataReference(s)
Mass Spectrometry (GC-MS)Molecular Ion Peak [M+H]⁺ = 182[5]
Infrared (IR) SpectroscopyStrong band at 1690 cm⁻¹ (C=O)[2]

Synthesis of this compound

This compound can be synthesized from commercially available starting materials. A common method involves the nitration of 3-methoxybenzaldehyde. While various nitration protocols exist, a general procedure is outlined below.

Experimental Protocol: Nitration of 3-Methoxybenzaldehyde

Materials:

  • 3-Methoxybenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Benzene

  • Anhydrous Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Methoxide solution in Methanol

  • Anhydrous Sodium or Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, place concentrated sulfuric acid.

  • Cool the acid in an ice bath and slowly add fuming nitric acid, ensuring the temperature does not exceed 10°C.

  • While maintaining the temperature between 5-10°C, add 3-methoxybenzaldehyde dropwise with vigorous stirring over 2-3 hours.

  • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature overnight.

  • Carefully pour the reaction mixture onto cracked ice with manual stirring.

  • Collect the resulting yellow precipitate by filtration, wash with cold water, and press as dry as possible.

  • Dissolve the moist product in warm benzene and separate the aqueous layer.

  • Concentrate the benzene solution to yield crude this compound. The crude product is often sufficiently pure for subsequent steps.

This is a generalized protocol adapted from the nitration of benzaldehyde and should be optimized for safety and yield.[6][7][8]

Application in Drug Discovery: Synthesis of Combretastatin Analogues

This compound is a valuable starting material for the synthesis of a novel class of cis-locked combretastatin analogues known as combretabenzodiazepines.[5] These compounds have shown potent cytotoxic and antitubulin activity, making them promising candidates for cancer therapy.[3][5]

Synthetic Workflow for Combretabenzodiazepines

The synthesis of combretabenzodiazepines from this compound involves a multi-step process, beginning with the synthesis of a key intermediate, a substituted 1,4-benzodiazepin-2-one.

G A This compound B Reduction of Nitro Group A->B e.g., Fe/HCl C 2-Amino-5-methoxybenzaldehyde B->C D Condensation with Glycine Derivative C->D e.g., Glycine ethyl ester E 1,4-Benzodiazepin-2-one Scaffold D->E Cyclization F Coupling with Substituted Phenylboronic Acid E->F Suzuki Coupling G Combretabenzodiazepine Analogues F->G

Caption: Synthetic workflow for combretabenzodiazepines.

Experimental Protocol: Synthesis of a Combretabenzodiazepine Analogue

The following is a representative protocol for the synthesis of a combretabenzodiazepine, starting from the 1,4-benzodiazepin-2-one scaffold which is derived from this compound.

Step 1: Synthesis of 7-methoxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one

  • Reduction of this compound: The nitro group of this compound is reduced to an amine to form 2-amino-5-methoxybenzaldehyde. This can be achieved using various reducing agents, such as iron powder in the presence of an acid like hydrochloric acid.

  • Condensation and Cyclization: The resulting 2-amino-5-methoxybenzaldehyde is then condensed with a glycine derivative (e.g., glycine ethyl ester) and subsequently cyclized to form the 1,4-benzodiazepin-2-one core structure.

Step 2: Suzuki Coupling to form the final Combretabenzodiazepine

  • The 1,4-benzodiazepin-2-one intermediate is coupled with a suitably substituted phenylboronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) via a Suzuki coupling reaction.

  • This reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a suitable solvent system (e.g., toluene/ethanol/water).

  • The reaction mixture is heated under an inert atmosphere until completion.

  • Purification by column chromatography yields the final combretabenzodiazepine product.

Biological Activity and Mechanism of Action

Combretabenzodiazepines derived from this compound exhibit significant biological activity, primarily as cytotoxic agents against various cancer cell lines. Their mechanism of action involves the inhibition of tubulin polymerization.[3][5]

Cytotoxicity Data

The cytotoxic effects of these compounds are typically evaluated using assays like the MTT assay, which measures cell viability.[9] The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying cytotoxicity.

Table 5: Cytotoxic Activity (IC₅₀) of Representative Combretastatin Analogues

CompoundCell LineIC₅₀ (µM)Reference(s)
Combretastatin A-4 (CA-4)HeLa0.003 - 14.830 (median 0.011)[10]
Combretastatin A-4 (CA-4)K5620.0048 - 0.046[10]
Hybrid Compound 5HeLa0.16[10]
Triazole Analogue 3nA-5490.003[11]
Triazole Analogue 3rA-549>0.025[11]
XN0502 (CA-4 Analogue)A5491.8[12]
XN0502 (CA-4 Analogue)HL-7702 (normal)9.1[12]
Mechanism of Action: Tubulin Polymerization Inhibition

Combretastatin and its analogues, including combretabenzodiazepines, exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[13][14]

Signaling Pathway: Inhibition of Tubulin Polymerization

G A Combretabenzodiazepine B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Arrest at G2/M Phase D->E F Induction of Apoptosis E->F

Caption: Mechanism of action of combretabenzodiazepines.

These compounds bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[12]

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel anticancer agents from this compound follows a structured workflow.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation A Synthesis of this compound B Synthesis of 1,4-Benzodiazepin-2-one Intermediate A->B C Synthesis of Combretabenzodiazepine Library B->C D In vitro Cytotoxicity Screening (e.g., MTT Assay) C->D E Determination of IC50 Values D->E F Tubulin Polymerization Assay E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assays G->H

Caption: Experimental workflow for drug discovery.

Conclusion

This compound is a versatile and crucial building block in the synthesis of novel, potent anticancer agents. Its utility in the construction of combretabenzodiazepines, a class of tubulin polymerization inhibitors, highlights its importance in medicinal chemistry. The detailed synthetic protocols, comprehensive spectroscopic data, and quantitative biological activity information provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics. Further exploration of the structure-activity relationships of combretabenzodiazepines and optimization of their pharmacokinetic properties hold significant promise for advancing the fight against cancer.

References

Unveiling the Past: A Technical Guide to the Discovery and History of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of 5-Methoxy-2-nitrobenzaldehyde, a key aromatic intermediate in organic synthesis. While its direct discovery narrative remains nuanced, its synthetic origins are intrinsically linked to the broader exploration of substituted benzaldehydes in the 20th century. This document provides a comprehensive overview of its synthesis, key reactions, and physical properties, supported by detailed experimental protocols and logical diagrams.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₈H₇NO₄, is a crystalline solid that serves as a valuable building block in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[1][2] Its structure, featuring a methoxy group and a nitro group on a benzaldehyde core, imparts unique reactivity, making it a versatile reagent in organic chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 20357-24-8[2]
Molecular Weight 181.15 g/mol [2]
Appearance White to Light yellow to Green powder to crystal[3]
Melting Point 168.0 to 172.0 °C[3]
Purity (GC) min. 98.0 %[3]
Synonyms 2-Formyl-4-methoxynitrobenzene; 3-Formyl-4-nitroanisole[2]

Historical Synthesis: A Path Through Precursors

While a definitive "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis is logically derived from established reactions of the 20th century. The most direct and historically plausible route involves the methylation of its precursor, 5-hydroxy-2-nitrobenzaldehyde.

The Genesis of the Precursor: 5-Hydroxy-2-nitrobenzaldehyde

The synthesis of 5-hydroxy-2-nitrobenzaldehyde was a crucial step towards obtaining its methoxy derivative. A key method for its preparation involves the nitration of m-hydroxybenzaldehyde. A procedure for this reaction was reported in a 1979 article in The Journal of Organic Chemistry.[4]

Experimental Protocol: Synthesis of 5-Hydroxy-2-nitrobenzaldehyde from m-Hydroxybenzaldehyde [4]

  • Materials:

    • m-Hydroxybenzaldehyde

    • Nitric acid (density = 1.17, 28% solution)

    • Benzene

    • Water

  • Procedure:

    • Slowly add 3 g of m-hydroxybenzaldehyde to 30 ml of nitric acid (28% solution), maintaining the temperature between 35°C and 45°C.

    • After the addition is complete, allow the reaction mixture to stand at room temperature for hydrolysis to occur.

    • A yellow precipitate will form. Filter the precipitate.

    • Reflux the precipitate in 20 ml of benzene for 15 to 20 minutes.

    • Separate the insoluble material and purify it by recrystallization from water.

    • The final product, 5-hydroxy-2-nitrobenzaldehyde, is obtained with a melting point of 167°C.

Synthesis_of_5_Hydroxy_2_nitrobenzaldehyde m_hydroxybenzaldehyde m-Hydroxybenzaldehyde reaction_mixture Reaction Mixture (35-45°C) m_hydroxybenzaldehyde->reaction_mixture nitric_acid Nitric Acid (28%) nitric_acid->reaction_mixture hydrolysis Hydrolysis (Room Temp) reaction_mixture->hydrolysis precipitation Precipitation hydrolysis->precipitation filtration Filtration precipitation->filtration precipitate Yellow Precipitate filtration->precipitate reflux Reflux in Benzene precipitate->reflux separation Separation of Insoluble Material reflux->separation recrystallization Recrystallization from Water separation->recrystallization final_product 5-Hydroxy-2-nitrobenzaldehyde recrystallization->final_product

The Final Step: Methylation to this compound

With the precursor in hand, the synthesis of this compound is a straightforward methylation reaction. This type of reaction, using a methylating agent like iodomethane in the presence of a base, was a well-established technique in the mid-20th century.

Experimental Protocol: Synthesis of this compound [1]

  • Materials:

    • 5-hydroxy-2-nitrobenzaldehyde

    • Iodomethane

    • Potassium carbonate

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 5-hydroxy-2-nitrobenzaldehyde (1 eq.), iodomethane (1.1 eq.), and potassium carbonate (1 eq.) in DMF at room temperature.

    • Stir the reaction mixture for 16 hours.

    • Upon completion, concentrate the reaction mixture.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Synthesis_of_5_Methoxy_2_nitrobenzaldehyde start_materials 5-hydroxy-2-nitrobenzaldehyde Iodomethane Potassium Carbonate DMF reaction Stirring at Room Temp (16 hours) start_materials->reaction concentration1 Concentration reaction->concentration1 partition Partition (Ethyl Acetate/Water) concentration1->partition washing Wash with Brine partition->washing drying Dry over Na₂SO₄ washing->drying concentration2 Concentration drying->concentration2 final_product This compound concentration2->final_product

Modern Applications and Significance

In contemporary organic synthesis, this compound is recognized as a key starting material for the synthesis of a novel class of cis-locked combretastatins known as combretabenzodiazepines. These compounds have demonstrated cytotoxic and antitubulin activity, highlighting the continued importance of this historical intermediate in modern drug discovery and development.[1]

Conclusion

The history of this compound is a testament to the incremental nature of chemical discovery. While a singular moment of its initial synthesis is not prominently documented, its preparation is a logical extension of well-established synthetic methodologies of the 20th century. The synthesis of its precursor, 5-hydroxy-2-nitrobenzaldehyde, followed by a standard methylation, represents the most probable historical route to this important compound. Today, this compound continues to be a relevant and valuable tool for synthetic chemists, particularly in the field of medicinal chemistry.

References

Navigating the Structural Landscape of 5-Methoxy-2-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 5-Methoxy-2-nitrobenzaldehyde. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document offers valuable insights by presenting a comparative analysis of closely related compounds. By examining the crystallographic data and experimental protocols of analogous structures, researchers can infer potential structural characteristics and develop methodologies for obtaining crystalline this compound.

Executive Summary

This compound is a key aromatic building block in organic synthesis. Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties, which are vital for applications in medicinal chemistry and materials science. This guide addresses the current knowledge gap regarding its specific crystal structure by providing a detailed examination of structurally similar nitrobenzaldehyde derivatives for which crystallographic data is available. Furthermore, it outlines established synthetic routes for this compound and provides a general experimental workflow for crystal structure determination.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods, primarily involving the nitration of a corresponding methoxybenzaldehyde derivative. One common approach is the direct nitration of 3-methoxybenzaldehyde.

A representative synthetic protocol involves the following steps:

  • Nitration: 3-Methoxybenzaldehyde is slowly added to a cooled mixture of nitric acid and sulfuric acid. The temperature is carefully controlled to prevent over-nitration and side product formation.

  • Quenching: The reaction mixture is poured onto ice to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and ethyl acetate, to yield crystalline this compound.

Crystalline Structure: A Comparative Analysis

In the absence of a determined crystal structure for this compound, this section presents crystallographic data for structurally related compounds. This comparative approach allows for informed predictions about the potential crystal packing, hydrogen bonding motifs, and conformational preferences of the target molecule.

Crystallographic Data of Related Nitrobenzaldehyde Derivatives

The following tables summarize key crystallographic parameters for selected nitrobenzaldehyde derivatives, providing a basis for comparison.

Table 1: Crystallographic Data for 5-Hydroxy-2-nitrobenzaldehyde

ParameterValue
Chemical FormulaC₇H₅NO₄
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)9.6648
b (Å)5.0917
c (Å)14.920
α (°)90
β (°)106.159
γ (°)90
Volume (ų)704.8
Z4
Temperature (K)293
RadiationMo Kα
R-factor0.0662

Table 2: Crystallographic Data for Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate [1]

ParameterValue
Chemical FormulaC₁₆H₁₅NO₆
Crystal SystemMonoclinic
Space GroupP2(1)/c
a (Å)5.590(2)
b (Å)17.591(7)
c (Å)15.427(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1516.9(10)
Z4
Temperature (K)Not Reported
RadiationNot Reported
R-factorNot Reported

Experimental Protocols for Crystal Structure Determination

This section outlines the general methodologies employed for the synthesis, crystallization, and X-ray diffraction analysis of the comparative compounds, which can serve as a template for future studies on this compound.

Synthesis and Crystallization

Synthesis of 5-Hydroxy-2-nitrobenzaldehyde:

A common route to 5-hydroxy-2-nitrobenzaldehyde involves the nitration of 3-hydroxybenzaldehyde. The resulting product can be purified by recrystallization from a solvent such as methanol to yield single crystals suitable for X-ray diffraction.[2]

Synthesis of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate: [1]

This compound was synthesized from 4-hydroxy-3-methoxybenzoic acid in a multi-step process involving esterification, benzylation, and subsequent nitration.[1] Single crystals were obtained for X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement

A general protocol for single-crystal X-ray diffraction is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, and diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a controlled temperature (often 100 K or room temperature).

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F².

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the determination of a small molecule's crystal structure, from synthesis to data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation end Final Crystal Structure validation->end

Caption: Experimental workflow for crystal structure determination.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, this guide provides a solid foundation for researchers in the field. The comparative analysis of related compounds offers valuable predictive insights into its potential solid-state behavior. The outlined synthetic and crystallographic methodologies provide a clear path forward for obtaining and characterizing single crystals of this important molecule. Future work should focus on the systematic screening of crystallization conditions for this compound to obtain crystals of sufficient quality for single-crystal X-ray diffraction analysis. Such a study would provide the missing piece of the puzzle, enabling a deeper understanding of its structure-property relationships and facilitating its application in drug design and materials science.

References

Unveiling the Photochemistry of 5-Methoxy-2-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum yield and photochemical behavior of 5-Methoxy-2-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental methodologies and mechanistic insights. All quantitative data are presented in structured tables for clarity, and complex pathways are visualized using Graphviz diagrams to facilitate understanding.

Understanding the Quantum Yield of this compound

The quantum yield (Φ) of a photochemical reaction is a critical parameter, representing the efficiency of a photochemical process. It is defined as the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. For this compound, the quantum yield of its photochemical transformation is influenced by several factors, as detailed in the following table. While a specific, universally accepted numerical value for the quantum yield of this compound is not consistently reported across the literature, the principles governing its photochemical reactivity are well-established through studies of o-nitrobenzaldehyde and its derivatives.

Table 1: Factors Influencing the Photochemical Quantum Yield

FactorDescriptionImpact on Quantum Yield of this compound
Wavelength of Irradiation The energy of the incident photons can affect the efficiency of the photochemical reaction. The quantum yield of o-nitrobenzaldehyde is known to be approximately 0.5 over the wavelength range of 300–410 nm.[1]The methoxy group may cause a slight shift in the absorption spectrum, but the quantum yield is expected to be in a similar range under UV-A irradiation.
Solvent The polarity and hydrogen-bonding capability of the solvent can influence the stability of excited states and intermediates, thereby affecting the reaction pathway and efficiency.The rate of quenching of the aci-nitro intermediate of related compounds is dependent on the presence of water.[2]
Substituents The electronic and steric properties of substituents on the aromatic ring can alter the photophysical and photochemical properties of the molecule.The electron-donating methoxy group at the 5-position can influence the electronic distribution in the excited state and the stability of reaction intermediates.
Presence of Quenchers Other molecules in the solution can deactivate the excited state of this compound, reducing the quantum yield of the desired photochemical reaction.The aci-nitro intermediate of similar compounds can be quenched by water.[2]

Experimental Determination of Quantum Yield

The quantum yield of this compound can be determined experimentally using chemical actinometry. This technique involves comparing the rate of the photochemical reaction of the target compound to that of a well-characterized actinometer with a known quantum yield. A common actinometer for the UV-A range is o-nitrobenzaldehyde itself.

Generalized Experimental Protocol for Quantum Yield Determination

This protocol outlines a general method for determining the photochemical quantum yield of this compound using o-nitrobenzaldehyde as a chemical actinometer.

Table 2: Experimental Protocol for Quantum Yield Determination

StepProcedureDetails and Considerations
1. Preparation of Solutions Prepare solutions of this compound and the actinometer (o-nitrobenzaldehyde) of known concentrations in a suitable solvent (e.g., acetonitrile or dichloromethane).The concentrations should be adjusted to ensure that the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption throughout the solution.[3]
2. Irradiation Irradiate the solutions with a monochromatic light source of a specific wavelength (e.g., 365 nm LED). The light intensity should be constant and uniform.A medium-pressure mercury vapor lamp or a dedicated photochemical reactor can be used.[1] Protective eyewear is essential.
3. Monitoring the Reaction Monitor the progress of the photochemical reaction over time by measuring the change in absorbance of the reactant using a UV-Vis spectrophotometer.Samples should be taken at regular intervals and the absorbance at the λmax of the reactant recorded.[1]
4. Data Analysis Plot the concentration of the reactant as a function of irradiation time. The initial rate of the reaction can be determined from the slope of this plot.For weakly absorbing solutions, the reaction often follows apparent first-order kinetics.[3]
5. Calculation of Quantum Yield The quantum yield of this compound (Φ_sample) can be calculated relative to the known quantum yield of the actinometer (Φ_actinometer) using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (ε_actinometer / ε_sample)Where 'k' is the initial rate of reaction and 'ε' is the molar absorption coefficient at the irradiation wavelength.

Photochemical Reaction Mechanism

The photochemistry of o-nitrobenzaldehyde and its derivatives involves an intramolecular hydrogen abstraction followed by a rearrangement to form o-nitrosobenzoic acid. The presence of the methoxy group in this compound is not expected to fundamentally change this pathway but may influence the rates of the individual steps.

Signaling Pathway of Phototransformation

The following diagram illustrates the key steps in the photochemical transformation of this compound.

Photochemical_Pathway Reactant This compound (Ground State) ExcitedState Excited Singlet/Triplet State Reactant->ExcitedState hν (Photon Absorption) AciNitro Aci-nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Rearrangement Product 5-Methoxy-2-nitrosobenzoic Acid CyclicIntermediate->Product Oxygen Transfer

Caption: Photochemical transformation pathway of this compound.

Experimental Workflow for Mechanistic Studies

Investigating the reaction mechanism often involves a combination of spectroscopic and analytical techniques to identify transient intermediates and final products.

Experimental_Workflow SamplePrep Sample Preparation (this compound in solvent) Irradiation Irradiation (e.g., 365 nm LED) SamplePrep->Irradiation TimeResolved Time-Resolved Spectroscopy (UV-Vis, FTIR) Irradiation->TimeResolved Detect Intermediates ProductAnalysis Product Analysis (HPLC, GC-MS, NMR) Irradiation->ProductAnalysis Identify Products DataAnalysis Data Analysis and Mechanism Elucidation TimeResolved->DataAnalysis ProductAnalysis->DataAnalysis

Caption: Experimental workflow for studying the photochemistry of this compound.

Conclusion

This technical guide provides a foundational understanding of the quantum yield and photochemical behavior of this compound. While a precise quantum yield value remains to be definitively established under a variety of conditions, the provided methodologies offer a clear path for its experimental determination. The elucidated photochemical pathway, common to o-nitrobenzaldehyde derivatives, serves as a valuable model for predicting its reactivity. For professionals in drug development and related fields, a thorough grasp of these photochemical principles is essential for applications such as photolabile protecting groups and the assessment of drug photostability.

References

Methodological & Application

Application Notes and Protocols: 5-Methoxy-2-nitrobenzaldehyde as a Photoremovable Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzaldehyde and its derivatives are valuable tools in the field of chemical biology and drug development, serving as effective photoremovable protecting groups (PPGs), often referred to as "caging" groups. The core principle behind their application lies in the temporary inactivation of a bioactive molecule by covalent attachment of the 5-methoxy-2-nitrobenzyl moiety. The activity of the molecule can be precisely restored with spatiotemporal control by irradiation with UV light, typically in the range of 350-420 nm. This light-triggered release of the active compound allows for the investigation of complex biological processes and the targeted delivery of therapeutic agents.

The photolysis of o-nitrobenzyl-based caging groups, including the 5-methoxy-2-nitrobenzyl group, proceeds through an intramolecular redox reaction. Upon absorption of a photon, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement to an aci-nitro intermediate, which then cyclizes and subsequently fragments to release the protected molecule and form 5-methoxy-2-nitrosobenzaldehyde as a byproduct. The methoxy substituent on the aromatic ring can influence the photophysical properties, such as the absorption wavelength and quantum yield of the uncaging process.

Data Presentation

Table 1: Photophysical Properties of a Related Photoremovable Protecting Group

Photoremovable Protecting Groupλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~355~5,0000.01 - 0.5*Acetonitrile/Water

*The quantum yield is highly dependent on the nature of the leaving group (the caged molecule).

Table 2: Representative Uncaging Data for DMNB-Protected Compounds

Caged CompoundIrradiation Wavelength (nm)Irradiation TimeUncaging Efficiency (%)Reference Compound
DMNB-caged N-Phenylpyrimidine-2-amine365120 sVariable4,5-dimethoxy-2-nitrobenzyl derivative[1]
DMNB-caged ester42024 hHighcis-Cyclohexane-1,2-dicarboxylic Acid Mono(4,5-dimethoxy-2-nitrobenzyl) Ester

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-nitrobenzyl Bromide (Caging Agent Precursor)

This protocol outlines a two-step synthesis of the key reagent for introducing the 5-methoxy-2-nitrobenzyl protecting group.

Step 1: Synthesis of 5-Methoxy-2-nitrobenzyl alcohol

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-methoxy-2-nitrobenzyl alcohol.

Step 2: Conversion of 5-Methoxy-2-nitrobenzyl alcohol to 5-Methoxy-2-nitrobenzyl bromide

  • Reaction Setup: Dissolve 5-methoxy-2-nitrobenzyl alcohol (1.0 eq) in a dry, non-polar solvent such as dichloromethane (DCM) in a flask protected from light.

  • Bromination: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃) (0.4 eq) dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into ice-water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 5-methoxy-2-nitrobenzyl bromide should be used immediately or stored under an inert atmosphere in the dark.

Protocol 2: Caging of a Primary Amine with 5-Methoxy-2-nitrobenzyl Bromide

This protocol provides a general procedure for the protection of a primary amine.

  • Reaction Setup: Dissolve the primary amine substrate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), to the solution and stir for 30 minutes at room temperature.

  • Alkylation: Add a solution of 5-methoxy-2-nitrobenzyl bromide (1.1 eq) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain the caged amine.

Protocol 3: Photolytic Cleavage (Uncaging) of the 5-Methoxy-2-nitrobenzyl Group

This protocol describes the general procedure for the light-induced removal of the protecting group.

  • Sample Preparation: Prepare a solution of the 5-methoxy-2-nitrobenzyl-caged compound in a suitable solvent (e.g., acetonitrile, methanol, or aqueous buffer). The concentration should be optimized based on the molar extinction coefficient of the compound at the irradiation wavelength.

  • Irradiation: Transfer the solution to a quartz cuvette or a photoreactor. Irradiate the sample with a UV lamp, typically a medium-pressure mercury lamp or a UV LED, with an emission maximum around 365 nm. The irradiation time will depend on the quantum yield of the compound, the light intensity, and the desired extent of uncaging.

  • Monitoring the Reaction: The progress of the photolysis can be monitored by UV-Vis spectroscopy (observing the disappearance of the caged compound's absorbance and the appearance of the byproduct's absorbance) or by HPLC analysis of aliquots taken at different time points.

  • Product Isolation: After complete or desired cleavage, the solvent can be evaporated, and the released bioactive molecule can be isolated and purified if necessary.

Protocol 4: HPLC Analysis of the Photodeprotection Reaction

This protocol outlines a method for monitoring the uncaging process.

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is a common mobile phase system. The specific gradient will need to be optimized for the separation of the caged compound, the uncaged product, and the nitrosobenzaldehyde byproduct.

  • Analysis: Inject aliquots of the irradiated sample at various time points. Monitor the chromatograms at a wavelength where all components have significant absorbance.

  • Quantification: The percentage of uncaging can be calculated by integrating the peak areas of the caged and uncaged compounds.

Mandatory Visualizations

photolysis_mechanism Caged Caged Molecule (5-MeO-2-nitrobenzyl protected) Excited Excited State Caged->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Cyclization Released Released Bioactive Molecule Cyclic->Released Byproduct 5-Methoxy-2-nitrosobenzaldehyde Cyclic->Byproduct

Caption: Mechanism of photolysis for the 5-methoxy-2-nitrobenzyl protecting group.

experimental_workflow cluster_synthesis Synthesis of Caged Compound cluster_photolysis Photolysis and Analysis Start This compound Step1 Reduction to Alcohol Start->Step1 Step2 Bromination Step1->Step2 Step3 Caging Reaction (e.g., with Amine) Step2->Step3 Caged_Compound Purified Caged Compound Step3->Caged_Compound Irradiation UV Irradiation (~365 nm) Caged_Compound->Irradiation Monitoring Reaction Monitoring (HPLC, UV-Vis) Irradiation->Monitoring Analysis Data Analysis (Kinetics, Yield) Monitoring->Analysis

Caption: Experimental workflow for caging and uncaging using this compound.

logical_relationship Protecting_Group 5-Methoxy-2-nitrobenzyl Group Caged_Molecule Inactive Caged Molecule Protecting_Group->Caged_Molecule Bioactive_Molecule Bioactive Molecule (e.g., drug, probe) Bioactive_Molecule->Caged_Molecule Biological_Effect Biological Effect Bioactive_Molecule->Biological_Effect Caged_Molecule->Bioactive_Molecule Uncaging UV_Light UV Light Stimulus (~350-420 nm) Caged_Molecule->UV_Light SpatioTemporal_Control Spatiotemporal Control UV_Light->SpatioTemporal_Control SpatioTemporal_Control->Bioactive_Molecule

Caption: Logical relationship of the photoremovable protecting group strategy.

References

Application Notes and Protocols for 5-Methoxy-2-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methoxy-2-nitrobenzaldehyde is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development.[1] Its unique structure, featuring an aldehyde group for condensation reactions, a nitro group amenable to reduction or photolytic cleavage, and a methoxy group influencing electronic properties, makes it a valuable building block for a diverse range of complex molecules.[2][3] The electron-withdrawing nature of the nitro group enhances the electrophilicity of the aldehyde, influencing its reactivity.[3] This document provides detailed experimental protocols for key reactions involving this compound, including reduction of the nitro group, aldol condensation, and its application in photolabile protection strategies.

Reduction of the Nitro Group to an Amine

The reduction of the nitro group on the benzaldehyde ring to a primary amine is a fundamental transformation that opens up pathways to a wide array of heterocyclic compounds and other functionalized molecules, such as benzodiazepines. The resulting 2-amino-5-methoxybenzaldehyde is a valuable synthon for further derivatization. The following protocol is based on the use of sodium hydrosulfite (sodium dithionite), a common and effective reagent for this type of reduction.[4]

Data Presentation: Reaction Parameters for Nitro Group Reduction
ParameterValue / ConditionSource / Comment
Starting Material This compound-
Reagent Sodium Hydrosulfite (Na₂S₂O₄)Adapted from protocol for related nitrobenzaldehydes.[4]
Solvent Water-
Reaction Temperature Can rise to boiling; initial cooling may be required.The reaction is exothermic.[4]
Reaction Time ~15-30 minutes-
Expected Product 2-Amino-5-methoxybenzaldehyde-
Experimental Protocol: Reduction with Sodium Hydrosulfite
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g of this compound in 100 mL of water.

  • Reagent Addition: While stirring vigorously, add approximately 25 g of sodium hydrosulfite in portions. The addition is exothermic, and the temperature of the mixture may rise significantly.[4] If the reaction becomes too vigorous, cooling with an ice bath may be necessary.

  • Reaction: After the initial exothermic reaction subsides, continue to stir the mixture. Gentle heating to maintain a near-boiling temperature for about 15 minutes can help ensure the reaction goes to completion.[4]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 2-amino-5-methoxybenzaldehyde, may precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.

Experimental Workflow: Nitro Group Reduction

G Workflow for Nitro Group Reduction cluster_start Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product A This compound in Water B Add Sodium Hydrosulfite A->B C Exothermic Reaction (~15 min) B->C D Cool to RT C->D E Vacuum Filtration D->E F Wash with Water E->F G 2-Amino-5-methoxybenzaldehyde F->G

Caption: Step-by-step workflow for the reduction of this compound.

Aldol Condensation for Chalcone Synthesis

The aldehyde functional group of this compound readily participates in condensation reactions. A classic example is the base-catalyzed Aldol condensation with a ketone, such as acetophenone, to form a chalcone (an α,β-unsaturated ketone).[5][6] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.

Data Presentation: Reaction Parameters for Aldol Condensation
ParameterValue / ConditionSource / Comment
Aldehyde This compound-
Ketone AcetophenoneA common reactant for chalcone synthesis.[6]
Catalyst Sodium Hydroxide (NaOH)A standard base for this condensation.[6]
Solvent 95% Ethanol-
Reaction Temperature Room Temperature-
Reaction Time 30-60 minutes-
Expected Product 1-Phenyl-3-(5-methoxy-2-nitrophenyl)prop-2-en-1-oneA chalcone derivative.
Experimental Protocol: Base-Catalyzed Aldol Condensation
  • Preparation: In a 50 mL Erlenmeyer flask, dissolve 1.81 g (10 mmol) of this compound and 1.20 mL (10 mmol) of acetophenone in 15 mL of 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add 2 mL of an aqueous sodium hydroxide solution (prepared by dissolving 0.6 g of NaOH in 1 mL of water).[6]

  • Reaction: Continue stirring the mixture vigorously for 30 minutes. The formation of a precipitate indicates product formation.

  • Quenching & Precipitation: After 30 minutes, add 10 mL of ice-cold water to the flask to ensure complete precipitation of the product.[6]

  • Isolation: Collect the solid chalcone product by vacuum filtration. Break up any solid mass with a spatula to ensure efficient filtration.[6]

  • Washing: Wash the collected solid thoroughly with cold water to remove residual base and other water-soluble impurities.

  • Purification: Allow the product to air-dry. The crude chalcone can be purified by recrystallization from a suitable solvent, such as hot ethanol or methanol.

Experimental Workflow: Aldol Condensation

G Workflow for Aldol Condensation A Dissolve Aldehyde & Ketone in Ethanol B Add aq. NaOH (Catalyst) A->B C Stir at RT (30 min) B->C D Quench with Ice Water C->D E Vacuum Filtration D->E F Wash with Cold Water E->F G Recrystallize from Ethanol F->G H Purified Chalcone Product G->H

Caption: General workflow for the synthesis of chalcones via Aldol condensation.

Application in Photolytic Deprotection

Ortho-nitrobenzyl derivatives are widely used as photolabile protecting groups (PPGs) in organic synthesis, particularly for sensitive functional groups like alcohols, amines, and carboxylic acids. The presence of the methoxy group in this compound can enhance the absorption properties and quantum yield of the photolytic cleavage.[7] Irradiation with UV light (typically around 350 nm) triggers an intramolecular hydrogen abstraction, leading to the release of the protected molecule and the conversion of the protecting group to a 2-nitrosobenzaldehyde derivative.

Data Presentation: General Parameters for Photolytic Deprotection
ParameterValue / ConditionSource / Comment
Substrate o-Nitrobenzyl ether/ester derived from this compound-
Irradiation Wavelength ~350-365 nmCommon wavelength for o-nitrobenzyl cleavage.
Solvent Acetonitrile, Dichloromethane, MethanolMust be transparent at the irradiation wavelength.
Reaction Temperature Room TemperaturePhotochemical reaction.
Cleavage Products Deprotected molecule (e.g., alcohol) + 5-Methoxy-2-nitrosobenzaldehyde-
Quantum Yield Dependent on the leaving group and substitution pattern.Methoxy groups can favorably influence this parameter.[7]
Conceptual Protocol: Photolytic Cleavage
  • Preparation: Dissolve the substrate (the molecule protected with the 5-methoxy-2-nitrobenzyl group) in a suitable UV-transparent solvent in a quartz reaction vessel.

  • Irradiation: While stirring, irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter) that emits light in the 350-365 nm range.

  • Monitoring: Follow the disappearance of the starting material by TLC or HPLC to determine when the reaction is complete.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent.

  • Purification: The deprotected molecule is then purified from the 5-Methoxy-2-nitrosobenzaldehyde byproduct, typically using column chromatography.

Signaling Pathway: Photolytic Cleavage Mechanism

G Mechanism of Photolytic Deprotection A o-Nitrobenzyl Protected Substrate (R-X) B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate C->D Cyclization E Released Substrate (R-H) + Nitroso Byproduct D->E Fragmentation

Caption: Key steps in the photolytic cleavage of an o-nitrobenzyl protecting group.

References

The Role of 5-Methoxy-2-nitrobenzaldehyde Derivatives in Peptide Synthesis: A Photolabile Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount in achieving high-fidelity peptide synthesis. Among the various strategies, photolabile protecting groups and linkers offer a distinct advantage: the ability to deprotect or cleave the synthesized peptide from its solid support under mild and orthogonal conditions using UV light. This approach avoids the often harsh acidic or basic reagents typically employed in solid-phase peptide synthesis (SPPS), thereby preserving the integrity of sensitive peptide sequences.

Derivatives of o-nitrobenzyl alcohol are the most common class of photolabile protecting groups used in peptide chemistry.[1] While direct applications of 5-methoxy-2-nitrobenzaldehyde in peptide synthesis are not extensively documented, its structural similarity to well-established photolabile moieties, such as the 6-nitroveratryl (NV) group, strongly suggests its utility as a precursor to a photolabile linker.[2] The introduction of a methoxy group on the aromatic ring is known to influence the photochemical properties of the o-nitrobenzyl scaffold, often leading to an increase in the rate of photolytic cleavage.[3]

This document provides a comprehensive, albeit hypothetical, framework for the application of a 5-methoxy-2-nitrobenzyl (MNB) linker, derived from this compound, in Fmoc-based solid-phase peptide synthesis. The protocols and data presented are based on the established principles of o-nitrobenzyl photochemistry and serve as a guide for researchers interested in exploring this novel photolabile linker.

Principle of Photocleavage

The cleavage of o-nitrobenzyl-based linkers is initiated by UV irradiation, typically around 365 nm.[4] This process triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[5][6] This intermediate subsequently rearranges to release the C-terminal carboxyl group of the peptide, yielding the free peptide and a 5-methoxy-2-nitrosobenzaldehyde byproduct. This mechanism is a key feature of the Norrish Type II photoreaction.[2]

G

Quantitative Data Summary

The following tables present hypothetical quantitative data for the performance of a 5-methoxy-2-nitrobenzyl (MNB) photolabile linker. These values are based on typical results reported for similar o-nitrobenzyl-derived linkers and serve as a benchmark for experimental validation.

ParameterHypothetical ValueNotes
Linker Loading on Resin0.3 - 0.6 mmol/gDependent on the starting resin and efficiency of linker attachment.
First Amino Acid Loading>95%Efficiency of esterification of the first Fmoc-amino acid.
Coupling Efficiency/Cycle>99%Monitored by the Kaiser test.
Photolytic Cleavage Yield75 - 95%Sequence and length-dependent; requires optimization of irradiation time.
Purity of Crude Peptide60 - 85%Dependent on peptide sequence and success of SPPS.
Table 1: Hypothetical Performance Data for a 5-Methoxy-2-nitrobenzyl (MNB) Linker.
ParameterConditionCleavage Efficiency
Irradiation Time1 hour~60%
2 hours~85%
4 hours>95%
SolventDichloromethane (DCM)Good
Tetrahydrofuran (THF)Excellent
Acetonitrile (ACN)Moderate
Table 2: Hypothetical Photolytic Cleavage Efficiency under Various Conditions.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-2-nitrobenzyl Alcohol

This protocol describes the reduction of this compound to the corresponding alcohol, the precursor for the photolabile linker.

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound in a mixture of DCM and MeOH (4:1 v/v).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride in portions with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 5-methoxy-2-nitrobenzyl alcohol.

    • Purify the product by column chromatography if necessary.

G Start Dissolve this compound in DCM/MeOH Cool Cool to 0°C Start->Cool AddNaBH4 Add NaBH₄ Cool->AddNaBH4 Monitor Monitor by TLC AddNaBH4->Monitor Quench Quench with NH₄Cl Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry End 5-Methoxy-2-nitrobenzyl Alcohol Dry->End

Protocol 2: Immobilization of the MNB Linker onto a Solid Support

This protocol outlines the attachment of the MNB linker to a Merrifield resin.

  • Materials:

    • Merrifield resin

    • 5-Methoxy-2-nitrobenzyl alcohol

    • Potassium fluoride (KF)

    • N,N-Dimethylformamide (DMF)

    • 2-Propanol

  • Procedure:

    • Swell the Merrifield resin in DMF for 1 hour.

    • In a separate flask, dissolve 5-methoxy-2-nitrobenzyl alcohol and KF in a mixture of DMF and 2-propanol.

    • Add the swollen resin to this solution.

    • Heat the reaction mixture at 80°C for 24 hours with gentle agitation.

    • Cool the resin to room temperature, filter, and wash sequentially with DMF, DMF/water (1:1), water, DMF, and DCM.

    • Dry the resin under vacuum.

Protocol 3: Standard Fmoc-SPPS Peptide Elongation

This protocol describes the standard cycle for elongating the peptide chain on the MNB-resin.

  • Materials:

    • MNB-resin with the first amino acid attached

    • Fmoc-protected amino acids

    • Coupling agent (e.g., HBTU, HATU)

    • Base (e.g., DIPEA)

    • 20% Piperidine in DMF

    • DMF, DCM

  • Procedure:

    • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: Dissolve the next Fmoc-amino acid, a coupling agent, and a base in DMF. Add this solution to the deprotected resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF.

    • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. Repeat the coupling if the test is positive (blue beads).

    • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

G Start Start with Peptidyl-MNB-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat Coupling Kaiser->Repeat Positive NextCycle Proceed to Next Cycle Kaiser->NextCycle Negative Repeat->Coupling NextCycle->Deprotection End Final Peptide Assembled NextCycle->End Final Amino Acid

Protocol 4: Photolytic Cleavage of the Peptide from the MNB-Resin

This protocol describes the final cleavage of the synthesized peptide from the resin using UV irradiation.

  • Materials:

    • Peptidyl-MNB-resin

    • Cleavage solvent (e.g., DCM, THF, or a mixture)

    • UV photoreactor (e.g., mercury lamp, ~365 nm)

    • Inert gas (e.g., Argon or Nitrogen)

  • Procedure:

    • Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.

    • Swell the resin in the chosen cleavage solvent in a quartz reaction vessel.

    • Bubble an inert gas through the suspension for 15 minutes to remove oxygen, which can quench the photoreaction.

    • Irradiate the suspension with UV light (~365 nm) with continuous stirring. The irradiation time will depend on the linker, peptide sequence, and light source intensity (typically 1-4 hours).

    • Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

    • Once cleavage is complete, filter the resin and wash it with the cleavage solvent.

    • Combine the filtrate and washings.

    • Evaporate the solvent to obtain the crude peptide.

    • If side-chain protecting groups are still present, they can be removed by standard procedures (e.g., treatment with a TFA cocktail).

Conclusion

While the direct application of this compound in peptide synthesis is an area ripe for exploration, the well-established principles of o-nitrobenzyl photochemistry provide a strong foundation for its potential use as a photolabile linker. The protocols and data presented herein offer a hypothetical yet scientifically grounded starting point for researchers aiming to develop and validate this novel tool. The key advantages of such a linker would be the mild cleavage conditions, which are orthogonal to standard SPPS chemistries, making it particularly suitable for the synthesis of sensitive and complex peptides. Further experimental work is required to optimize the synthesis of the MNB-resin and the conditions for photolytic cleavage to fully realize its potential in modern peptide synthesis.

References

Application Notes and Protocols: 5-Methoxy-2-nitrobenzaldehyde in the Synthesis of Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the synthesis of Schiff bases using 5-methoxy-2-nitrobenzaldehyde and its analogs. The resulting imines are versatile intermediates and have shown significant potential as antimicrobial and anticancer agents.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a valuable class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1] Their versatile applications span catalysis, material science, and medicinal chemistry. Schiff bases derived from substituted benzaldehydes, such as this compound, are of particular interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The presence of the nitro group, a strong electron-withdrawing group, and the methoxy group can significantly influence the electronic and steric properties of the resulting Schiff base ligands and their metal complexes, potentially enhancing their therapeutic efficacy.[3]

Synthesis of Schiff Bases

The general synthesis of Schiff bases from this compound or its isomers involves the condensation reaction with a primary amine in an alcoholic solvent, often under reflux. The addition of a catalytic amount of acid can accelerate the reaction.[4]

General Experimental Protocol: Synthesis of a Schiff Base from a Substituted Nitrobenzaldehyde

This protocol is adapted from the synthesis of Schiff bases derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde.[5]

Materials:

  • 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (or this compound)

  • Substituted primary amine (e.g., 2,4-dimethylaniline, 3,4-difluoroaniline)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the substituted nitrobenzaldehyde (e.g., 1.97 g, 10 mmol) in hot absolute ethanol (20 mL) in a round-bottom flask.

  • In a separate beaker, dissolve the primary amine (10 mmol) in absolute ethanol (10 mL).

  • Add the ethanolic solution of the amine to the aldehyde solution dropwise while stirring.

  • The mixture is then refluxed for 3-4 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.

  • The crude product can be recrystallized from ethanol to obtain the pure Schiff base.

Synthesis Workflow

G cluster_reactants Reactants 5_methoxy_2_nitrobenzaldehyde This compound in Ethanol Mixing Mix and Stir 5_methoxy_2_nitrobenzaldehyde->Mixing Primary_Amine Primary Amine in Ethanol Primary_Amine->Mixing Reflux Reflux (3-4 hours) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter and Wash with Ethanol Cooling->Filtration Drying Dry Filtration->Drying Purification Recrystallization (Optional) Drying->Purification Final_Product Pure Schiff Base Purification->Final_Product

Caption: General workflow for the synthesis of Schiff bases.

Applications in Drug Development

Schiff bases derived from nitro-substituted benzaldehydes have demonstrated significant potential as therapeutic agents, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

The imine group in Schiff bases is a key pharmacophore that contributes to their biological activity. These compounds and their metal complexes have been shown to be effective against a range of bacterial and fungal strains.[5]

This protocol provides a general method for evaluating the antimicrobial activity of the synthesized Schiff bases.[2]

Materials:

  • Synthesized Schiff base

  • Nutrient agar medium

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Solvent (e.g., DMSO)

Procedure:

  • Prepare sterile nutrient agar plates.

  • Spread a uniform lawn of the test microorganism on the surface of the agar.

  • Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar.

  • Prepare a solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO) at a specific concentration (e.g., 1000 µg/mL).

  • Add a defined volume (e.g., 100 µL) of the Schiff base solution to the wells.

  • Add the solvent alone to one well as a negative control and a standard antibiotic solution to another as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

The following table summarizes the minimum inhibitory concentration (MIC) data for Schiff bases derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde against various microorganisms.[5]

Schiff Base Ligand/ComplexS. aureus (µg/mL)S. pyogenes (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)C. albicans (µg/mL)A. niger (µg/mL)A. clavatus (µg/mL)
Ligand 1 (from 2,4-dimethylaniline)100>100100>100100>100>100
Cu(II) Complex of Ligand 150505010050100100
Ni(II) Complex of Ligand 150505010050100100
Ligand 2 (from 3,4-difluoroaniline)100100100>100100100>100
Cu(II) Complex of Ligand 22550501002550100
Ni(II) Complex of Ligand 22550501002550100
Ampicillin (Standard)100100100100---
Griseofulvin (Standard)----100100100
Anticancer Activity

Several studies have highlighted the potential of Schiff bases to act as anticancer agents.[7] Their mechanism of action often involves the induction of apoptosis in cancer cells.

This protocol describes a common method to assess the cytotoxic effects of the synthesized Schiff bases on cancer cell lines.

Materials:

  • Synthesized Schiff base

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Normal cell line (for selectivity assessment)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the Schiff base dissolved in DMSO and diluted in culture medium. Include untreated cells as a negative control and a standard anticancer drug as a positive control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following table shows the cytotoxic activity of a Schiff base derived from 4-nitrobenzaldehyde against a tongue squamous cell carcinoma cell line.[7]

CompoundCell LineIncubation Time (h)IC50 (µg/mL)
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTSCCF (Cancer)72446.68[7]
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidNHGF (Normal)72977.24[7]

Studies on related Schiff bases suggest that their anticancer activity may be mediated through the induction of apoptosis.[8] This process involves a cascade of events including disruption of the mitochondrial membrane potential, activation of caspases, and eventual cell death.

G Schiff_Base Schiff Base Compound Mitochondrion Mitochondrion Schiff_Base->Mitochondrion MMP_Disruption Disruption of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Disruption Caspase_Activation Caspase Activation (e.g., Caspase-3) MMP_Disruption->Caspase_Activation Apoptotic_Bodies Formation of Apoptotic Bodies Caspase_Activation->Apoptotic_Bodies Apoptosis Apoptosis Apoptotic_Bodies->Apoptosis

Caption: Postulated apoptotic pathway induced by Schiff bases.

Conclusion

This compound and its related isomers are valuable starting materials for the synthesis of Schiff bases with promising biological activities. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel Schiff base derivatives and evaluate their potential as antimicrobial and anticancer agents. Further studies, including the synthesis of metal complexes and detailed mechanistic investigations, are warranted to fully elucidate the therapeutic potential of these compounds.

References

Application Notes & Protocols: Cleavage Efficiency of the 5-Methoxy-2-nitrobenzyl Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 5-methoxy-2-nitrobenzyl group is a member of the widely utilized ortho-nitrobenzyl class of photolabile protecting groups (PPGs), also known as photocages. These groups offer high spatiotemporal control over the release of active molecules, such as drugs, signaling molecules, or amino acids, by using light as a traceless reagent for deprotection.[1][2] Cleavage is typically induced by UV-A light (around 350-365 nm), which minimizes damage to biological systems compared to shorter wavelength UV light.[1][3] The 5-methoxy substituent is intended to fine-tune the electronic properties and absorption characteristics of the chromophore. This document provides an overview of the cleavage efficiency, a general photocleavage mechanism, and detailed experimental protocols relevant to this protecting group.

Cleavage Mechanism and Efficiency

The photocleavage of 2-nitrobenzyl-based protecting groups proceeds via a well-established intramolecular redox reaction, often referred to as a Norrish Type II reaction.[2][4] Upon absorption of a photon, the nitro group is excited to a diradical triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[5] This intermediate rapidly rearranges and cyclizes, ultimately leading to the cleavage of the protected functional group (X-R) and the formation of a 5-methoxy-2-nitrosobenzaldehyde byproduct.[2][6]

Cleavage_Mechanism Start 5-Methoxy-2-nitrobenzyl Protected Substrate (R-X-CH2-Ar) Excited Excited State (n -> π*) Start->Excited Irradiation (hν) ~350-365 nm AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement & Cyclization Products Released Substrate (R-XH) + 5-Methoxy-2-nitrosobenzaldehyde Cyclic->Products Cleavage

Figure 1. Photochemical cleavage mechanism of the 5-methoxy-2-nitrobenzyl protecting group.

The efficiency of this process is described by the quantum yield of uncaging (Φu), which is the ratio of released molecules to the number of absorbed photons. The overall cleavage efficiency is also dependent on the molar extinction coefficient (ε) at the irradiation wavelength.[7]

Quantitative Data on Cleavage Efficiency

Specific quantitative data for the 5-methoxy-2-nitrobenzyl protecting group is not extensively reported in the literature. However, the closely related and widely studied 4,5-dimethoxy-2-nitrobenzyl (DMNB) or nitroveratryl group serves as an excellent proxy due to its structural and electronic similarity. The quantum yield is highly dependent on the nature of the leaving group (the protected substrate) and the solvent conditions.[8]

Table 1: Comparative Cleavage Efficiency Data for ortho-Nitrobenzyl Analogs

Protecting GroupLeaving Group (Substrate)Wavelength (nm)Quantum Yield (Φu)SolventReference
o-Nitrobenzyl Phosphate300-400~0.06Various[3]
o-Nitrobenzyl Benzoate365VariesVarious[9]
4,5-Dimethoxy-2-nitrobenzyl Carbamate (Amine)3500.03 - 0.1Methanol/Water[8][10]
4,5-Dimethoxy-2-nitrobenzyl Ether (Alcohol)350~0.01Methanol/Water[8]
4,5-Dimethoxy-2-nitrobenzyl Carboxylate3080.04 - 0.08Dichloromethane[10]
4,5-Dimethoxy-2-nitrobenzyl Phosphate3470.05Aqueous Buffer[8]

Key Observations:

  • The quantum yields for nitrobenzyl-based protecting groups are typically in the range of 0.01 to 0.1.[8][10]

  • The efficiency of release is significantly influenced by the stability of the leaving group.[8]

  • Methoxy substitution, as in the DMNB group, generally enhances absorption at longer wavelengths (>350 nm), which is advantageous for biological applications.[10]

Experimental Protocols

The following are generalized protocols for the photocleavage of a substrate protected with a 5-methoxy-2-nitrobenzyl group. The optimal conditions, particularly irradiation time and sample concentration, should be determined empirically for each specific substrate.

General Workflow for a Photocleavage Experiment

Workflow prep 1. Sample Preparation - Dissolve caged compound in appropriate solvent - Transfer to quartz cuvette/plate irrad 2. Irradiation - Place sample in photoreactor - Irradiate at 365 nm for a defined time prep->irrad analysis 3. Analysis - HPLC, LC-MS, or Spectrophotometry - Quantify substrate release and byproduct formation irrad->analysis optimize 4. Optimization (If needed) - Adjust irradiation time, concentration, or solvent analysis->optimize optimize->irrad Iterate

Figure 2. General experimental workflow for photocleavage of a protected substrate.
Protocol for Photocleavage in Solution

This protocol is suitable for determining cleavage efficiency and for preparing deprotected compounds in a laboratory setting.

Materials and Equipment:

  • 5-Methoxy-2-nitrobenzyl protected compound.

  • Spectroscopic grade solvent (e.g., Methanol, Acetonitrile, Phosphate-Buffered Saline (PBS)).

  • Quartz cuvette or multi-well plate.

  • UV lamp or photoreactor with a 365 nm light source (e.g., mercury lamp with filter, or LED array).

  • Stirring mechanism (if using a cuvette).

  • Analytical instrument (e.g., HPLC, LC-MS) for quantification.

Procedure:

  • Sample Preparation: Prepare a stock solution of the protected compound in the chosen solvent. A typical starting concentration is between 10 µM and 1 mM.

  • Control Sample: Before irradiation, take an aliquot of the solution to serve as a time-zero (t=0) control. Analyze this sample to confirm the initial concentration and purity.

  • Irradiation:

    • Transfer the solution to a quartz cuvette or well. Ensure the light path is not obstructed.

    • Place the sample at a fixed distance from the 365 nm light source. For reproducible results, the light intensity at the sample position should be known or kept constant.

    • Irradiate the sample for a predetermined amount of time (e.g., start with 5, 10, 30, and 60 minutes for a time-course experiment).[9] Gentle stirring is recommended to ensure uniform exposure.

  • Analysis:

    • After irradiation, analyze the sample using a suitable analytical method like reverse-phase HPLC.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the released substrate. The 5-methoxy-2-nitrosobenzaldehyde byproduct can also be monitored.

    • Calculate the percentage of cleavage by comparing the peak areas to the t=0 control.

  • Optimization: Based on the initial results, adjust the irradiation time, light intensity, or sample concentration to achieve the desired level of deprotection. For amine-containing substrates, the addition of a mild acid or an aldehyde scavenger can sometimes improve yields by preventing side reactions with the nitrosobenzaldehyde byproduct.[11]

Protocol for in vitro Photocleavage in a Cellular Context

This protocol is designed for applications in cell biology where a caged bioactive molecule is released inside or near cells.

Materials and Equipment:

  • Cell culture medium and supplements.

  • Cells plated in a suitable format (e.g., glass-bottom dish, multi-well plate).

  • Stock solution of the 5-methoxy-2-nitrobenzyl protected compound (typically in DMSO).

  • Microscope equipped with a 365 nm light source (e.g., mercury lamp with DAPI filter set or a dedicated UV laser).

  • Physiological buffer (e.g., HEPES-buffered saline).

  • Assay reagents to measure the biological response.

Procedure:

  • Cell Preparation: Plate cells and grow to the desired confluency.

  • Loading of Caged Compound:

    • Wash the cells with a physiological buffer.

    • Dilute the stock solution of the caged compound into the buffer to the final working concentration (typically 1-50 µM).

    • Incubate the cells with the compound for a sufficient time to allow for cell entry or localization.

  • Irradiation:

    • Mount the sample on the microscope stage.

    • Using the 365 nm light source, illuminate the specific cells or region of interest. The duration and intensity of the light pulse must be carefully controlled to release a sufficient amount of the active molecule while minimizing phototoxicity.

  • Assay Biological Response:

    • Immediately following photoactivation, measure the desired biological endpoint. This could be a change in fluorescence (e.g., a calcium indicator), an electrophysiological response, or a longer-term change in cell morphology or gene expression.

    • Include control groups, such as cells treated with the caged compound but not irradiated, and cells that are irradiated but not treated with the compound, to account for any effects of the compound or the light itself.

Disclaimer: These protocols are intended as a general guide. Researchers must adapt them to their specific experimental setup and molecular context and adhere to all laboratory safety guidelines, especially concerning UV light exposure.

References

Application Notes and Protocols for the Quantification of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methoxy-2-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantitative analysis of this compound using various analytical techniques. The methodologies described are suitable for quality control, stability studies, and research and development.

General Experimental Workflow

The quantification of this compound typically follows a standardized workflow, from sample preparation to data analysis and reporting. This process ensures accuracy, reproducibility, and reliability of the analytical results.

Experimental_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Methodologies cluster_data Data Processing & Reporting sample_receipt Sample Receipt & Logging standard_prep Standard Solution Preparation sample_receipt->standard_prep sample_prep Sample Solution Preparation (Dissolution, Dilution) sample_receipt->sample_prep filtration Filtration (if necessary) sample_prep->filtration uvvis UV-Vis Spectrophotometry sample_prep->uvvis Measure hplc HPLC-UV Analysis filtration->hplc Inject gcms GC-MS Analysis filtration->gcms Inject data_acquisition Data Acquisition hplc->data_acquisition gcms->data_acquisition uvvis->data_acquisition quantification Quantification (Peak Area/Absorbance vs. Concentration) data_acquisition->quantification reporting Reporting (Certificate of Analysis) quantification->reporting

Caption: General experimental workflow for the quantification of this compound.

Analytical Methods

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is the most common approach.

Experimental Protocol: HPLC-UV

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is typically used. Isocratic or gradient elution can be employed for optimal separation. For example, Acetonitrile:Water (60:40 v/v). A small amount of acid, such as 0.1% formic acid or phosphoric acid, can be added to the mobile phase to improve peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum of the compound, a suitable wavelength should be selected. For nitrobenzaldehydes, detection is often performed around 260 nm.[2]

  • Injection Volume: 10 µL.

b. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

  • The retention time is used for qualitative identification.

Quantitative Data Summary (Representative)
ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: This data is representative for HPLC analysis of aromatic aldehydes and may vary depending on the specific instrumentation and method parameters.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds and provides excellent selectivity and sensitivity.

Experimental Protocol: GC-MS

a. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column suitable for aromatic compounds, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-20 °C/min, and hold for 5 minutes.[3][4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition Mode: Full scan for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.

b. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable GC-grade solvent (e.g., acetone, dichloromethane, or ethyl acetate).[4]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the same solvent.

  • Sample Solution: Dissolve a known amount of the sample in the solvent to achieve a concentration within the calibration range.

c. Data Analysis:

  • Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion and characteristic fragment ions can be used for confirmation.

  • For quantification, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standard solutions.

  • Determine the concentration in the sample from the calibration curve.

Quantitative Data Summary (Representative)
ParameterTypical Value
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Note: This data is representative for GC-MS analysis of similar aromatic compounds and may vary depending on the specific instrumentation and method parameters.[4]

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light.[5] The presence of chromophoric groups (nitro and aldehyde) in this compound makes it suitable for this technique.[5]

Experimental Protocol: UV-Vis Spectrophotometry

a. Instrumentation and Conditions:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent such as ethanol or methanol.

  • Wavelength Range: Scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Nitrobenzaldehydes typically show strong absorption around 250 nm.[2][6]

  • Cuvettes: 1 cm path length quartz cuvettes.

b. Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution with the same solvent.[5]

  • Sample Solution: Prepare a sample solution with a concentration expected to fall within the linear range of the calibration curve.

c. Data Analysis:

  • Measure the absorbance of the blank (pure solvent) and all standard and sample solutions at the λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the sample solution using the calibration curve and the Beer-Lambert law.

Quantitative Data Summary (Representative)
ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.2 - 1.0 µg/mL
Limit of Quantification (LOQ)0.8 - 4.0 µg/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

Note: This data is representative and the performance will depend on the specific compound and solvent used.

Signaling Pathways and Logical Relationships

The analytical methods described are distinct but share a common logical framework for achieving quantification. The following diagram illustrates the relationship between the sample, the analytical technique, and the final quantitative result.

Analytical_Logic cluster_input Input cluster_methods Separation & Detection Principles cluster_output Output sample This compound (in solution) hplc_uv HPLC (Separation by Polarity) + UV Detection (Chromophore Absorbance) sample->hplc_uv gc_ms GC (Separation by Volatility) + MS Detection (Mass-to-Charge Ratio) sample->gc_ms uv_vis UV-Vis Spectrophotometry (Chromophore Absorbance) sample->uv_vis result Concentration (µg/mL) hplc_uv->result Based on Peak Area gc_ms->result Based on Ion Abundance uv_vis->result Based on Absorbance

Caption: Logical relationship between the analyte and different analytical quantification principles.

References

Application Notes and Protocols for 5-Methoxy-2-nitrobenzaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methoxy-2-nitrobenzaldehyde as a versatile building block in the synthesis of pharmaceutical intermediates, with a particular focus on the preparation of quinoline derivatives. Quinolines are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents.

Introduction

This compound (CAS No: 20357-24-8) is an aromatic aldehyde containing both a methoxy and a nitro group. These functional groups impart unique reactivity, making it a valuable precursor in medicinal chemistry. The electron-withdrawing nitro group and the aldehyde functionality are key reactive sites for the construction of more complex molecular architectures, including various heterocyclic systems that are prevalent in many therapeutic agents.

The primary application highlighted in these notes is the synthesis of substituted quinolines through a domino nitro reduction-Friedländer heterocyclization reaction. This efficient one-pot reaction circumvents the often-limited availability of the corresponding 2-aminobenzaldehydes.

Key Applications in Pharmaceutical Intermediate Synthesis

The principal synthetic utility of this compound lies in its conversion to 6-methoxyquinoline derivatives. The general transformation involves the in-situ reduction of the nitro group to an amine, which then undergoes a condensation and cyclization reaction with a suitable active methylene compound.

Reaction Scheme: Domino Nitro Reduction-Friedländer Heterocyclization

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates In-situ Intermediates cluster_product Product This compound This compound 5-Methoxy-2-aminobenzaldehyde 5-Methoxy-2-aminobenzaldehyde This compound->5-Methoxy-2-aminobenzaldehyde Nitro Reduction Active Methylene Compound Active Methylene Compound 2-Aminocinnamyl intermediate 2-Aminocinnamyl intermediate Active Methylene Compound->2-Aminocinnamyl intermediate Reducing Agent (e.g., Fe/AcOH) Reducing Agent (e.g., Fe/AcOH) Reducing Agent (e.g., Fe/AcOH)->5-Methoxy-2-aminobenzaldehyde Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid)->2-Aminocinnamyl intermediate 5-Methoxy-2-aminobenzaldehyde->2-Aminocinnamyl intermediate Knoevenagel Condensation Substituted 6-Methoxyquinoline Substituted 6-Methoxyquinoline 2-Aminocinnamyl intermediate->Substituted 6-Methoxyquinoline Cyclization & Aromatization

Caption: Synthetic workflow for 6-methoxyquinolines.

This domino reaction proceeds through three key stages:

  • Nitro Reduction: The nitro group of this compound is reduced to an amino group.

  • Knoevenagel Condensation: The resulting 2-aminobenzaldehyde derivative undergoes condensation with an active methylene compound.

  • Cyclization and Aromatization: The intermediate cyclizes, and subsequent dehydration leads to the formation of the stable aromatic quinoline ring.

Data Presentation: Synthesis of 6-Methoxyquinoline Derivatives

The following table summarizes the synthesis of various substituted 6-methoxyquinolines from this compound and different active methylene compounds.

Active Methylene CompoundProductYield (%)
Ethyl acetoacetateEthyl 6-methoxy-2-methylquinoline-3-carboxylate85
Acetylacetone1-(6-Methoxy-2-methylquinolin-3-yl)ethan-1-one81
Ethyl benzoylacetateEthyl 6-methoxy-2-phenylquinoline-3-carboxylate79
Phenylacetonitrile6-Methoxy-2-phenylquinoline-3-carbonitrile75

Note: Yields are based on published results for analogous reactions and may vary depending on specific experimental conditions.

Experimental Protocols

General Protocol for the Domino Reduction-Friedländer Heterocyclization

This protocol is a representative procedure for the synthesis of substituted 6-methoxyquinolines.

Materials:

  • This compound

  • Active Methylene Compound (e.g., ethyl acetoacetate, acetylacetone)

  • Iron powder (Fe)

  • Glacial Acetic Acid (AcOH)

  • Nitrogen (N₂) gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in glacial acetic acid.

  • To this solution, add the active methylene compound (1.1 to 3.0 equivalents).

  • With vigorous stirring, add iron powder (3.0 to 5.0 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted 6-methoxyquinoline.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways of Quinolone Derivatives

While specific signaling pathway information for quinolines derived directly from this compound is not extensively detailed in the available literature, the quinoline scaffold is a core component of many kinase inhibitors. For instance, numerous quinoline derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Activates RAS/MAPK Pathway RAS/MAPK Pathway EGFR->RAS/MAPK Pathway Activates Quinoline-based Inhibitor Quinoline-based Inhibitor Quinoline-based Inhibitor->EGFR Inhibits Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival RAS/MAPK Pathway->Cell Proliferation & Survival

Caption: Inhibition of EGFR signaling by quinolines.

The diagram above illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for many quinoline-based inhibitors. These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that leads to cell proliferation and survival. The methoxy substituent on the quinoline ring can play a crucial role in modulating the binding affinity and selectivity of these inhibitors. Further derivatization of the 6-methoxyquinoline scaffold synthesized from this compound could lead to the development of novel kinase inhibitors targeting this and other important signaling pathways in diseases such as cancer.

Application Notes and Protocols for Photochemical Cleavage of 5-Methoxy-2-nitrobenzaldehyde Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, experimental protocols, and applications related to the photochemical cleavage of adducts containing the 5-methoxy-2-nitrobenzyl (MNB) moiety. This photolabile protecting group (PPG), often referred to as a "caging" group, allows for the precise spatial and temporal release of bioactive molecules upon irradiation with UV light. The information herein is particularly relevant for applications in neuroscience, cell biology, and controlled drug delivery.

Introduction to 5-Methoxy-2-nitrobenzyl Caged Compounds

The 5-methoxy-2-nitrobenzyl group is a popular photolabile protecting group used to temporarily inactivate a biologically active molecule. The caged compound is biologically inert until it is exposed to ultraviolet (UV) light. Upon irradiation, a photochemical reaction cleaves the bond between the MNB group and the active molecule, releasing the molecule of interest and a 5-methoxy-2-nitrosobenzaldehyde byproduct. This "uncaging" process allows for precise control over the timing and location of the activation of signaling pathways or therapeutic agents.

A closely related and extensively studied analog is the 4-methoxy-7-nitroindolinyl (MNI) caging group, which shares a similar chromophore and photochemical mechanism. Due to the wealth of available data for MNI-caged compounds, particularly MNI-caged glutamate, the quantitative data and protocols presented here are largely based on this well-characterized system and can be considered a strong proxy for 5-methoxy-2-nitrobenzyl adducts.

Quantitative Data Summary

The efficiency of the photochemical cleavage, or "uncaging," is characterized by several key parameters. The following tables summarize the photochemical properties of MNI-caged glutamate, which are expected to be comparable to those of 5-methoxy-2-nitrobenzyl-caged compounds.

Table 1: Photochemical Properties of MNI-Caged Glutamate

ParameterValueReference
Excitation Wavelength (One-Photon)300 - 380 nm[1]
Quantum Yield (Φ)0.065 - 0.085[1]
Two-Photon Excitation Wavelength~730 nm[1]
Two-Photon Cross-Section (σ₂)0.06 GM at 730 nm[1]
Water SolubilityHigh[1]
Hydrolytic Stability at Neutral pHHigh[1]

Table 2: Comparison of Uncaging Efficiency

Caged CompoundRelative Photolysis RateNotes
MNI-caged L-glutamate2.5x NI-caged L-glutamateMNI group provides higher efficiency.[1]

Experimental Protocols

General Protocol for One-Photon Photolysis of MNB/MNI-Caged Compounds in Cell Culture or Brain Slices

This protocol describes the general procedure for the photolytic release of a caged compound in a biological preparation, such as acute brain slices or cultured neurons, using a wide-field flash lamp.

Materials:

  • MNB or MNI-caged compound of interest (e.g., MNI-caged L-glutamate)

  • Artificial cerebrospinal fluid (aCSF) or appropriate physiological buffer, oxygenated (95% O₂/5% CO₂)

  • Microscope equipped with epifluorescence and a high-power UV light source (e.g., xenon arc flash lamp)

  • Appropriate band-pass filters for UV light (e.g., 300-380 nm)[1]

  • Electrophysiology recording setup (for neuroscience applications)

  • Perfusion system

Procedure:

  • Preparation of Caged Compound Solution:

    • Dissolve the MNB/MNI-caged compound in the physiological buffer to the desired final concentration. For MNI-caged γ-D-glutamyl-glycine, concentrations up to 5 mM have been used without significant pharmacological effects before photolysis.[2][3]

    • Protect the solution from light to prevent premature uncaging.

  • Sample Preparation:

    • Prepare the biological sample (e.g., acute brain slice) and place it in the recording chamber of the microscope.

    • Continuously perfuse the sample with oxygenated physiological buffer.

  • Application of Caged Compound:

    • Switch the perfusion to the buffer containing the caged compound. Allow sufficient time for the tissue to equilibrate with the caged compound.

  • Photolysis (Uncaging):

    • Position the region of interest under the microscope objective.

    • Deliver a brief pulse of UV light (e.g., 1 ms) from the flash lamp through the objective.[2][3] The duration and intensity of the flash will determine the concentration of the released molecule.

    • For neuroscience applications, electrophysiological responses can be recorded immediately following the photolysis pulse.

  • Data Acquisition and Analysis:

    • Record the biological response (e.g., postsynaptic currents) triggered by the photoreleased molecule.

    • To determine the concentration of the released molecule, calibration experiments can be performed using a fluorescent indicator or by measuring the depletion of the caged compound via HPLC.

Protocol for Two-Photon Photolysis of MNB/MNI-Caged Glutamate

Two-photon excitation provides higher spatial resolution, allowing for the uncaging of molecules at the level of single dendritic spines.

Materials:

  • Two-photon laser scanning microscope equipped with a mode-locked Ti:Sapphire laser.

  • MNI-caged L-glutamate.

  • Physiological buffer.

  • Whole-cell patch-clamp setup.

Procedure:

  • Solution and Sample Preparation:

    • Prepare solutions and the biological sample as described in the one-photon protocol. Bath application of the caged neurotransmitter is a common delivery method.[4]

  • Identification of Target Area:

    • Using the two-photon microscope in imaging mode, identify the specific subcellular region of interest (e.g., a dendritic spine).

  • Two-Photon Uncaging:

    • Tune the Ti:Sapphire laser to the appropriate wavelength for two-photon excitation of the MNI cage (typically around 720-730 nm).[1][4][5]

    • Position the focused laser beam at the target location.

    • Deliver a short laser pulse (e.g., 0.5 ms) to induce two-photon photolysis.[6]

  • Recording and Analysis:

    • Record the resulting physiological response, such as an excitatory postsynaptic current (EPSC), using patch-clamp electrophysiology.

    • The spatial resolution of photolysis can be characterized by measuring the response as a function of the laser beam's position relative to the target.[4]

Visualization of Workflows and Pathways

Experimental Workflow for Photochemical Cleavage

The following diagram illustrates a typical experimental workflow for a photolysis experiment in a neuroscience context.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Caged Compound Solution apply_caged Bath Apply Caged Compound prep_solution->apply_caged prep_sample Prepare Biological Sample (e.g., Brain Slice) prep_sample->apply_caged identify_roi Identify Region of Interest apply_caged->identify_roi photolysis Photolysis (UV Flash or 2P Laser) identify_roi->photolysis record Record Biological Response photolysis->record quantify Quantify Released Compound (Optional) photolysis->quantify analyze_data Analyze Electrophysiological Data record->analyze_data

Experimental workflow for uncaging experiments.
Signaling Pathway: Glutamate Receptor Activation via Photolysis

This diagram shows the logical relationship of how photolysis of a caged glutamate adduct leads to the activation of postsynaptic glutamate receptors and the generation of a neuronal signal.

G CagedGlu MNB/MNI-Caged Glutamate FreeGlu Free Glutamate CagedGlu->FreeGlu UV_light UV Light (Photolysis) UV_light->CagedGlu triggers cleavage GluReceptor Postsynaptic Glutamate Receptor FreeGlu->GluReceptor binds to IonChannel Ion Channel Opening GluReceptor->IonChannel activates EPSC Excitatory Postsynaptic Current (EPSC) IonChannel->EPSC generates

Activation of glutamate receptors via photolysis.

References

Application Notes and Protocols for Protein Modification and Labeling using 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-nitrobenzaldehyde is a versatile chemical tool employed in the field of proteomics and drug development as a photocleavable linker. Its utility lies in the o-nitrobenzyl moiety, which can be cleaved upon exposure to UV light, typically in the range of 340-365 nm. This property allows for the precise, spatiotemporally controlled release of conjugated molecules, making it an invaluable asset for a variety of applications, including the study of protein dynamics, cellular signaling, and targeted drug delivery.

The core principle involves the modification of a protein with a derivative of this compound. This creates a "caged" protein whose function or detectability is masked. Upon UV irradiation, the linker is cleaved, releasing the native protein or activating a conjugated payload. The methoxy group on the benzene ring can influence the photochemical properties of the linker, potentially affecting the efficiency and kinetics of photocleavage.

This document provides detailed application notes and experimental protocols for the use of this compound in protein modification and labeling.

Applications

The unique properties of this compound-based linkers enable a range of applications in biological research and drug development:

  • Controlled Release of Bioactive Molecules: By attaching a therapeutic agent to a protein via a this compound linker, the drug can be released at a specific site and time by applying UV light. This approach can minimize off-target effects and improve the therapeutic index of potent drugs.

  • Studying Protein-Protein Interactions: Light-activated BioID (LAB) is a technology that allows for the mapping of protein-protein interactions with high accuracy.[1] By controlling the activity of a proximity labeling enzyme like split-TurboID with light, researchers can identify interacting partners in a temporally controlled manner.

  • Spatiotemporal Control of Protein Function: Caging a critical amino acid residue or a signaling molecule with a photocleavable group allows researchers to study the function of a protein in a specific cellular compartment or at a particular time point. This has been successfully applied to study G-protein coupled receptor (GPCR) signaling by using caged ligands.[2]

  • Light-Induced Dimerization: Photocleavable linkers can be used to control protein dimerization. By caging one of the interacting partners, the dimerization event can be triggered by light, allowing for the study of downstream signaling events.

Data Presentation

ParameterValueReference
Photocleavage Wavelength ~340-365 nm[3]
Typical UV Irradiation Dose Varies, can be in the range of 1.6 - 3.5 mW/cm²[4]
Photocleavage Efficiency >80% decomposition within 10 minutes for some o-nitrobenzyl ethers[4]
Quantum Yield (o-nitrobenzaldehyde) ~0.5 (can vary with substitution)

Note: Specific quantitative data for this compound labeling efficiency and quantum yield were not available in the searched literature. The provided data for o-nitrobenzyl derivatives serves as a general guideline.

Experimental Protocols

Protocol 1: Synthesis of a this compound-NHS Ester for Amine Labeling

This protocol describes a general method for synthesizing an N-Hydroxysuccinimide (NHS) ester of a this compound derivative, making it reactive towards primary amines on a protein (e.g., lysine residues, N-terminus).

Materials:

  • This compound

  • A bifunctional linker containing a carboxylic acid and a group reactive with the aldehyde (e.g., an aminooxy or hydrazine group)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Functionalization of the Aldehyde: React this compound with the chosen bifunctional linker. For example, an oxime ligation can be performed with an aminooxy-containing linker. This reaction is typically carried out in a suitable buffer (e.g., acetate buffer, pH 4.5-5.5) at room temperature.

  • Activation of the Carboxylic Acid: Dissolve the resulting carboxylic acid-functionalized this compound derivative in anhydrous DCM or DMF.

  • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure this compound-NHS ester.

Protocol 2: Protein Labeling with this compound-NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • This compound-NHS ester (from Protocol 1)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) and in a buffer free of primary amines (e.g., Tris).

  • Reagent Preparation: Dissolve the this compound-NHS ester in a small amount of anhydrous DMSO immediately before use to create a stock solution (e.g., 10 mM).

  • Labeling Reaction: While gently vortexing, add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling by UV-Vis spectroscopy (measuring the absorbance of the protein and the linker) or mass spectrometry.

Protocol 3: Photocleavage of the Labeled Protein

Materials:

  • Labeled protein solution

  • UV lamp with an appropriate wavelength (e.g., 365 nm)

  • Quartz cuvette or microplate

Procedure:

  • Place the solution of the labeled protein in a quartz cuvette or a UV-transparent microplate.

  • Expose the sample to UV light (e.g., 365 nm). The irradiation time and intensity will need to be optimized depending on the specific linker and the desired extent of cleavage. A typical starting point is irradiating with an intensity of 1-5 mW/cm² for 5-30 minutes.

  • Monitor the cleavage reaction by a suitable method, such as SDS-PAGE (observing a change in molecular weight if a large payload is released), fluorescence (if a fluorophore is released or uncaged), or functional assays (to measure the restoration of protein activity).

Visualization of Concepts

Experimental_Workflow Experimental Workflow for Protein Modification cluster_synthesis Linker Synthesis cluster_labeling Protein Labeling cluster_application Application Reagent 5-Methoxy- 2-nitrobenzaldehyde Functionalization Functionalization (e.g., NHS ester or Alkyne) Reagent->Functionalization Conjugation Conjugation Reaction Functionalization->Conjugation Protein Target Protein Protein->Conjugation Labeled_Protein Photocaged Protein Conjugation->Labeled_Protein UV_Activation UV Activation (~365 nm) Labeled_Protein->UV_Activation Cleavage Photocleavage UV_Activation->Cleavage Released_Protein Active Protein/ Released Payload Cleavage->Released_Protein GPCR_Signaling_Control Control of GPCR Signaling Caged_Ligand Caged Ligand (with photocleavable group) UV_Light UV Light (~365 nm) Caged_Ligand->UV_Light Photocleavage GPCR G-Protein Coupled Receptor (Inactive) Activated_GPCR Activated GPCR GPCR->Activated_GPCR Active_Ligand Active Ligand UV_Light->Active_Ligand Active_Ligand->GPCR Binding G_Protein G-Protein Activated_GPCR->G_Protein Activation Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade

References

Application Notes and Protocols: The Use of 5-Methoxy-2-nitrobenzaldehyde in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Methoxy-2-nitrobenzaldehyde as a photolabile linker in solid-phase synthesis. The o-nitrobenzyl moiety is a well-established photolabile protecting group, and its derivatives, such as this compound, are valuable tools for the mild cleavage of synthesized molecules from a solid support.[1][2][3] This method is particularly advantageous for the synthesis of sensitive peptides and other organic molecules that may be susceptible to degradation under the harsh acidic conditions typically used for cleavage.[1][2]

Principle of Photolabile Cleavage

The cleavage mechanism of o-nitrobenzyl-based linkers is initiated by UV irradiation, typically around 365 nm.[1] This process involves a Norrish Type II photoreaction where the nitro group abstracts a hydrogen atom from the benzylic position.[1] This leads to the formation of an aci-nitro intermediate, which then rearranges to release the C-terminal carboxyl group of the peptide and generates a 2-nitrosobenzaldehyde derivative.[1] The methoxy group at the 5-position can influence the photochemical properties of the linker.

Experimental Protocols

The following protocols are based on established methodologies for o-nitrobenzyl-based linkers in solid-phase peptide synthesis (SPPS) and are adapted for the use of this compound.

Protocol 1: Synthesis of 5-Methoxy-2-nitrobenzoyl Resin (Hypothetical)

This protocol describes the immobilization of 5-Methoxy-2-nitrobenzoic acid (the oxidized form of the aldehyde) onto a Merrifield resin to generate a photolabile solid support.

Materials:

  • Merrifield resin

  • 5-Methoxy-2-nitrobenzoic acid

  • Potassium fluoride (KF)

  • N,N-Dimethylformamide (DMF)

  • 2-Propanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Merrifield resin in DMF for 1 hour.

  • In a separate flask, dissolve 5-Methoxy-2-nitrobenzoic acid and KF in a mixture of DMF and 2-propanol.

  • Add the swollen resin to the solution of 5-Methoxy-2-nitrobenzoic acid and KF.

  • Agitate the reaction mixture at an elevated temperature (e.g., 80°C) for 24-48 hours.

  • Filter the resin and wash sequentially with DMF, water, DMF, DCM, and MeOH.

  • Dry the resin under vacuum.

Protocol 2: Attachment of the First Fmoc-Amino Acid

This protocol outlines the esterification of the first Fmoc-protected amino acid to the photolabile resin.

Materials:

  • 5-Methoxy-2-nitrobenzoyl resin

  • Fmoc-protected amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 5-Methoxy-2-nitrobenzoyl resin in DCM for 1 hour.[1]

  • In a separate flask, dissolve the Fmoc-amino acid in a minimal amount of DMF and dilute with DCM.[1]

  • Add DIC to the amino acid solution and stir for 10 minutes at 0°C.[1]

  • Add the activated amino acid solution and a catalytic amount of DMAP to the swollen resin.[1]

  • Agitate the reaction mixture at room temperature for 4 hours.[1]

  • Filter the resin and wash sequentially with DCM, DMF, and DCM.[1]

  • Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Wash the resin with DCM, DMF, and MeOH, and dry under vacuum.[1]

Protocol 3: Standard Fmoc-SPPS Cycle for Peptide Elongation

Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS protocols.[1]

A. Fmoc Deprotection:

  • Swell the resin in DMF.[1]

  • Treat the resin with 20% piperidine in DMF for 5 minutes.[1]

  • Drain the solution.[1]

  • Treat the resin again with 20% piperidine in DMF for 15 minutes.[1]

  • Wash the resin thoroughly with DMF.[1]

B. Amino Acid Coupling:

  • Dissolve the next Fmoc-amino acid, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF.[1]

  • Add the coupling solution to the deprotected resin.[1]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Wash the resin with DMF.[1]

  • Perform a Kaiser test to confirm the completion of the coupling reaction. Repeat the coupling if necessary.[1]

  • Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.[1]

Protocol 4: Photolytic Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the synthesized peptide from the photolabile resin using UV irradiation.

Materials:

  • Peptide-bound resin

  • Cleavage solvent (e.g., a mixture of trifluoroethanol (TFE) and DCM, or methanol)

  • UV lamp (e.g., Rayonet photoreactor with 365 nm lamps)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Swell the resin in the chosen cleavage solvent in a quartz reaction vessel.

  • Purge the suspension with an inert gas for 15-30 minutes to remove oxygen, which can quench the photoreaction.

  • Irradiate the suspension with UV light (typically 365 nm) for a specified duration (e.g., 4-24 hours), with gentle agitation. The optimal time should be determined empirically.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of the cleavage solvent to recover any remaining product.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude peptide.

Data Presentation

The following table summarizes representative data for the synthesis of cyclic peptides using various methods, which can be a target application for syntheses employing a this compound linker. Note that these data are for different peptide sequences and methods but provide an indication of typical yields and purities achievable in solid-phase synthesis.

InstrumentSequenceCrude PuritySynthesis TimeReference
Liberty Bluecyclo-[GVYLHIE]78%2 h 13 min[4]
Liberty Bluecyclo-[WTaRRR-nal-R-Fpa-nle-Q]75%3 h 1 min[4]
Liberty PRIMEcyclo-[WTaRRR-nal-R-Fpa-nle-Q]75%2 h[4]
Liberty PRIMEcyclo-[WTaR-NMeGly-NMePhe-nal-NMeGly-Fpa-nle-E]66%2 h 5 min[4]
Liberty PRIMEcyclo-[KA-NMeIle-NMeGly-NMeLeu-A-NMeGly-NMeGly-E]73%2 h 12 min[4]
CEM Liberty BlueOxytocin (CYIQNCPLG-NH2)69%< 3 h[5]
CEM Liberty BlueTHR-123 (agonist of BMP receptor)77%3 h[5]
CEM Liberty BlueCHEC-7 (neuroprotective peptide)80%< 3 h[5]
CEM Liberty BlueConotoxin-SI (venom peptide)67%< 4 h[5]

Visualizations

Resin_Synthesis_Workflow Workflow for Synthesis of 5-Methoxy-2-nitrobenzoyl Resin A Swell Merrifield Resin in DMF C Combine Resin and Solution, Agitate at Elevated Temperature A->C B Dissolve 5-Methoxy-2-nitrobenzoic acid and KF in DMF/2-Propanol B->C D Filter and Wash Resin C->D E Dry Resin Under Vacuum D->E

Caption: Workflow for the synthesis of 5-Methoxy-2-nitrobenzoyl resin.

SPPS_Photocleavage_Workflow Solid-Phase Synthesis and Photocleavage Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage and Isolation A Start with 5-Methoxy-2-nitrobenzoyl Resin B Attach First Fmoc-Amino Acid A->B C Iterative Fmoc-SPPS Cycles (Deprotection and Coupling) B->C D Final Fmoc Deprotection C->D E Wash and Dry Peptide-Resin D->E F Swell Resin in Cleavage Solvent E->F Proceed to Cleavage G Irradiate with UV Light (365 nm) F->G H Filter Resin and Collect Filtrate G->H I Concentrate Filtrate H->I J Crude Peptide I->J

Caption: General workflow for SPPS using a photolabile linker.

Photocleavage_Mechanism Photocleavage Mechanism of o-Nitrobenzyl Linker A o-Nitrobenzyl-Peptide Linkage Resin-Linker-O-C(=O)-Peptide B UV Irradiation (hv) Norrish Type II Reaction A->B Irradiation C Aci-nitro Intermediate B->C H-abstraction D Rearrangement C->D Spontaneous E Cleaved Peptide HOOC-Peptide D->E F Byproduct Resin-Linker-Nitrosobenzaldehyde D->F

References

Application Notes and Protocols: Synthesis of 5,5'-Dimethoxyindigo from 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 5,5'-dimethoxyindigo, a derivative of indigo, using 5-methoxy-2-nitrobenzaldehyde as a precursor. The synthesis is based on the well-established Baeyer-Drewsen indigo synthesis, an aldol condensation reaction.[1][2] This method offers a straightforward laboratory-scale preparation of indigoid compounds. Functionalization of the indigo core, such as with methoxy groups, can alter its physicochemical properties, including solubility and electronic characteristics, which is of interest in materials science and drug development.[3]

Reaction Principle

The Baeyer-Drewsen synthesis involves the condensation of an o-nitrobenzaldehyde derivative with acetone in a basic medium.[2][4] The reaction proceeds through an aldol addition of the acetone enolate to the aldehyde, followed by an intramolecular cyclization and dimerization to form the indigo dye. In this case, two molecules of this compound react with two molecules of acetone to yield one molecule of 5,5'-dimethoxyindigo.

Experimental Protocol

This protocol is an adaptation of the Baeyer-Drewsen synthesis for the preparation of 5,5'-dimethoxyindigo.

Materials:

  • This compound

  • Acetone

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (beaker, measuring cylinders, etc.)

  • Magnetic stirrer and stir bar

  • Suction filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

  • Drying oven

Procedure:

  • Dissolution of Precursor: In a beaker, dissolve 1.0 g of this compound in 20 mL of acetone with magnetic stirring.[5][6]

  • Addition of Water: To the solution from step 1, add 35 mL of deionized water and continue to stir vigorously.[5][6]

  • Base-catalyzed Condensation: Slowly add 5 mL of 2 M sodium hydroxide solution dropwise to the stirring mixture.[5][6] A color change to deep yellow and then darker should be observed, followed by the precipitation of a dark solid.[5]

  • Reaction Completion: Continue stirring the mixture for an additional 5-10 minutes to ensure the reaction goes to completion.[5][7]

  • Isolation of Product: Collect the precipitate by suction filtration using a Büchner funnel.[5][6]

  • Washing the Product: Wash the collected solid on the filter paper with deionized water until the filtrate runs colorless.[5][6] Follow this with a wash using 20 mL of ethanol to remove unreacted starting materials and byproducts.[5][6]

  • Drying: Dry the purified product in a drying oven at a temperature of 100-120 °C for approximately 30 minutes, or until a constant weight is achieved.[6]

  • Characterization: The final product, 5,5'-dimethoxyindigo, can be characterized by standard analytical techniques such as IR spectroscopy and melting point determination (though indigo compounds often decompose at high temperatures).[7][8]

Quantitative Data

The following table summarizes the molar masses of the key reactants and the theoretical product for this synthesis, along with reported yield data for the analogous synthesis of unsubstituted indigo.

CompoundMolar Mass ( g/mol )RoleNotes
This compound181.15PrecursorThe starting material for the synthesis.
Acetone58.08ReactantProvides the carbon bridge between the two indole units.
5,5'-Dimethoxyindigo322.32ProductThe target indigoid dye.
Indigo (unsubstituted)262.27AnalogueA 37% yield has been reported for the synthesis from 2-nitrobenzaldehyde.[7] A typical lab-scale reaction might yield around 0.2 grams.

Theoretical Yield Calculation:

The stoichiometry of the overall reaction is 2 moles of this compound to 1 mole of 5,5'-dimethoxyindigo.

Theoretical Yield (g) = (Mass of this compound (g) / 181.15 g/mol ) * (1/2) * 322.32 g/mol

For 1.0 g of this compound, the theoretical yield of 5,5'-dimethoxyindigo is approximately 0.89 g.

Visualizations

Reaction Pathway Diagram:

Indigo_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_product Product 5M2N This compound Aldol Aldol Condensation 5M2N->Aldol Acetone Acetone Acetone->Aldol Base NaOH (aq) Base->Aldol Cyclization Intramolecular Cyclization Aldol->Cyclization Dimerization Oxidative Dimerization Cyclization->Dimerization Indigo 5,5'-Dimethoxyindigo Dimerization->Indigo experimental_workflow A Dissolve this compound in Acetone B Add Deionized Water A->B C Add NaOH Solution Dropwise (Initiates Reaction) B->C D Stir for 5-10 minutes (Precipitation Forms) C->D E Suction Filtration D->E F Wash with Water and Ethanol E->F G Dry the Product (5,5'-Dimethoxyindigo) F->G

References

Application Notes and Protocols: Knoevenagel Condensation with 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a pivotal carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[1][2][3] This reaction is a modification of the aldol condensation and is instrumental in the synthesis of α,β-unsaturated compounds, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][4] 5-Methoxy-2-nitrobenzaldehyde is a valuable substrate in medicinal chemistry, and its condensation products are of significant interest for the development of novel therapeutic agents. The presence of both a methoxy and a nitro group on the aromatic ring influences the reactivity of the aldehyde and the properties of the resulting products.

These application notes provide a detailed overview of the Knoevenagel condensation mechanism and offer comprehensive experimental protocols for the reaction of this compound with various active methylene compounds.

Mechanism of the Knoevenagel Condensation

The reaction proceeds via a nucleophilic addition of an active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product.[1][5] The mechanism can be influenced by the choice of catalyst.

  • Direct Enolate Pathway: In the presence of a weak base, a proton is abstracted from the active methylene compound (e.g., malononitrile, diethyl malonate) to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The subsequent intermediate undergoes dehydration to form the product.[1]

  • Iminium Ion Pathway (Amine Catalysis): When a primary or secondary amine like piperidine is used, it can first react with the benzaldehyde to form an iminium ion. This iminium ion is a more potent electrophile than the original aldehyde, facilitating the attack by the enolate of the active methylene compound.[1]

Experimental Protocols

The following are detailed methodologies for the Knoevenagel condensation of this compound with common active methylene compounds. These protocols are adapted from established procedures for substituted benzaldehydes and can be optimized for specific research needs.[1][3]

Protocol 1: Classical Piperidine-Catalyzed Condensation

This protocol is a highly effective and traditional method for synthesizing α,β-unsaturated compounds.

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate)

  • Ethanol

  • Piperidine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[3]

  • Characterize the final product using appropriate analytical techniques (NMR, IR, MS, M.P.).[1]

Protocol 2: Solvent-Free Condensation using Ammonium Bicarbonate

This environmentally friendly protocol avoids the use of bulk organic solvents.[1][6][7]

Materials:

  • This compound

  • Malonic Acid

  • Ammonium Bicarbonate (as catalyst)

  • Reaction vessel suitable for heating (e.g., a thick-walled glass vial)

Procedure:

  • Combine this compound (5.0 mmol) and malonic acid (10.0 mmol) in the reaction vessel.

  • Add a catalytic amount of ammonium bicarbonate.

  • Heat the mixture (e.g., in an oil bath or on a heating mantle) to the desired temperature (optimization may be required, typically 80-120 °C).

  • Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

  • After cooling, the solid product can be washed with water and a small amount of cold ethanol to remove unreacted starting materials and the catalyst.

  • Further purification can be achieved by recrystallization.

Protocol 3: Catalyst-Free Condensation in Water

This green chemistry approach utilizes water to promote the reaction, which is particularly effective for activated aldehydes.[1][8]

Materials:

  • This compound

  • Active Methylene Compound (e.g., Malononitrile)

  • Deionized Water

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine this compound (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add deionized water (2 mL) to the vial.

  • Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).[8]

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the aqueous solution.

  • Collect the solid product by vacuum filtration and wash with cold water.[1][8]

Data Presentation

The following table summarizes representative reaction conditions and yields for the Knoevenagel condensation of various substituted benzaldehydes with different active methylene compounds. These values can serve as a reference for optimizing the reaction with this compound.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[3]
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95[3]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[3]
BenzaldehydeMalononitrileMALPOEthanolRoom Temp100 min99[9]
4-NitrobenzaldehydeMalononitrileNone (Ball Milling)Ethanol-20 min>99[10]
2-NitrobenzaldehydeMalononitrileAlumWaterRoom Temp10 min94[11]

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, Active Methylene Compound, and Solvent in Flask B Add Catalyst A->B 1. C Stir at Appropriate Temperature B->C 2. D Monitor Progress by TLC C->D 3. E Cool Reaction Mixture D->E 4. F Isolate Crude Product (Filtration or Evaporation) E->F 5. G Purify by Recrystallization or Column Chromatography F->G 6. H Characterize Product (NMR, IR, MS, M.P.) G->H 7.

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration M1 Active Methylene Compound (Z-CH2-Z) M3 Resonance-Stabilized Carbanion (Enolate) M1->M3 + Base M2 Base M3->M1 - Base M5 Aldol-type Intermediate M3->M5 + Aldehyde M4 5-Methoxy-2-nitro- benzaldehyde M4->M5 M6 α,β-Unsaturated Product M5->M6 - H2O

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

References

Application Note: Wittig Reaction Protocol for the Synthesis of Stilbene Derivatives from 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the Wittig reaction, specifically tailored for the olefination of 5-Methoxy-2-nitrobenzaldehyde to synthesize corresponding stilbene derivatives. The Wittig reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1] This protocol details the necessary reagents, equipment, and a step-by-step procedure for the formation of the phosphonium ylide and its subsequent reaction with the specified substituted benzaldehyde.

Introduction

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, facilitates the conversion of aldehydes or ketones into alkenes.[2][3] The reaction involves a phosphorus ylide, also known as a Wittig reagent, which acts as a nucleophile attacking the carbonyl carbon.[4] This process is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.[2] The stereochemical outcome of the reaction, yielding either the (E) or (Z)-alkene, is dependent on the nature of the ylide and the reaction conditions employed.[5] Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides typically lead to (Z)-alkenes.[5][6] This protocol will focus on a common procedure adaptable for the synthesis of stilbene derivatives from this compound.

Experimental Protocol

This protocol is divided into two main stages: the preparation of the Wittig reagent (phosphonium ylide) and the subsequent Wittig reaction with this compound.

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane

  • Water

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon inlet for inert atmosphere

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware

Part 1: In Situ Preparation of the Phosphonium Ylide

The Wittig reagent is typically formed in situ by treating a phosphonium salt with a strong base.[7]

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: Add benzyltriphenylphosphonium chloride (1.1 equivalents) to the flask.

  • Solvent Addition: Add anhydrous THF via syringe. Stir the suspension at room temperature.

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) dropwise via syringe. A color change (typically to orange or deep red) indicates the formation of the ylide.

  • Stirring: Allow the mixture to stir at 0°C for 1-2 hours to ensure complete ylide formation.

Part 2: Wittig Reaction with this compound
  • Aldehyde Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.

  • Reaction Mixture: Slowly add the solution of this compound to the flask containing the pre-formed ylide at 0°C via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which contains the desired stilbene derivative and triphenylphosphine oxide, can be purified by column chromatography on silica gel using a hexanes/ethyl acetate solvent system. The triphenylphosphine oxide byproduct is highly polar and will have a lower Rf value on TLC.[8]

Quantitative Data Summary

The following table summarizes typical reaction parameters for a Wittig reaction involving a substituted benzaldehyde. Exact yields and E/Z ratios will be dependent on the specific substrate and precise conditions used.

ParameterValue/ConditionReference/Note
Phosphonium Salt Benzyltriphenylphosphonium chlorideA common precursor for generating the benzylidene ylide.
Aldehyde This compoundThe electrophile in the reaction.
Base n-Butyllithium (n-BuLi)A strong base suitable for deprotonating the phosphonium salt.[9]
Solvent Anhydrous Tetrahydrofuran (THF)A common aprotic solvent for Wittig reactions.[1]
Reaction Temperature 0°C to Room TemperatureInitial cooling for ylide formation, then warming for the reaction.[10]
Reaction Time 12 - 24 hoursTypical duration for the reaction to proceed to completion.
Stereoselectivity Mixture of (E) and (Z) isomersThe use of an unstabilized ylide often results in a mixture, with the Z-isomer potentially being the major product under lithium-salt-free conditions.[1][5]
Purification Method Column ChromatographyEffective for separating the alkene product from triphenylphosphine oxide.

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_Ylide_Formation Part 1: Ylide Formation cluster_Wittig_Reaction Part 2: Wittig Reaction & Workup A 1. Add Benzyltriphenylphosphonium Chloride to dry THF under N2 B 2. Cool to 0°C A->B Ice Bath C 3. Add n-BuLi dropwise B->C Formation of Ylide D 4. Stir for 1-2 hours at 0°C C->D E 5. Add this compound solution in THF D->E Ylide Solution F 6. Warm to RT and stir for 12-24h E->F G 7. Quench with sat. NaHCO3 F->G H 8. Extract with Dichloromethane G->H I 9. Wash, Dry, and Concentrate H->I J 10. Purify by Column Chromatography I->J K Final Product: Substituted Stilbene J->K

Caption: Workflow for the Wittig reaction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Methoxy-2-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions. Our goal is to help you overcome common experimental challenges, improve yield, and ensure the purity of your product.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound. This guide provides a structured approach to identifying and resolving potential problems in your experimental setup.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is consumed. - Extend the reaction time if necessary, but be cautious of potential side reactions with prolonged times.
Suboptimal Temperature: Nitration is highly sensitive to temperature. Temperatures that are too low can lead to an incomplete reaction.- Strictly maintain the recommended temperature range. For many nitration reactions, this is typically between 0-15°C.[1]
Incorrect Stoichiometry: The molar ratio of the nitrating agent to the starting material is critical.- Re-evaluate the molar equivalents of nitric acid and any other reagents.
Low Yield of Desired ortho-Isomer Unfavorable Isomer Distribution: The standard nitrating mixture (concentrated nitric and sulfuric acids) can favor the formation of other isomers. The methoxy group is an ortho-, para- director, while the aldehyde is a meta- director. The interplay of these can lead to a mixture of products.[2]- Consider using a different nitrating agent. Some procedures report high yields of the ortho-nitro product by using concentrated nitric acid alone, without sulfuric acid.[3] - Increasing the ratio of nitric acid to sulfuric acid in a mixed acid nitration has been shown to improve the yield of the ortho-isomer in some cases.[1]
Presence of Impurities and Side Products Dinitration: The reaction temperature may have been too high, or an excess of the nitrating agent was used.[1]- Ensure efficient cooling with an ice bath and add the nitrating agent slowly and dropwise to maintain a low and stable temperature.[1] - Reduce the molar equivalents of the nitrating agent.[1]
Oxidation of Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially with extended reaction times or higher temperatures.[1]- Keep the reaction time to the minimum required for the consumption of the starting material. - Maintain strict temperature control.
Formation of Other Isomers: The electronic and steric effects of the substituents can lead to the formation of other nitro-isomers.- Optimize the reaction conditions (temperature, solvent, nitrating agent) to favor the desired isomer. - Purification will be necessary to separate the desired product from its isomers.
Purification Difficulties "Oiling Out" During Recrystallization: The crude product may separate as an oil instead of crystals during recrystallization.- Ensure the correct solvent or solvent mixture is being used. A good solvent should dissolve the compound when hot but not when cold. For similar nitroaromatic compounds, a mixed solvent system like hexane/ethyl acetate or recrystallization from ethanol can be effective.[2] - If an oil forms, try re-heating the solution to dissolve the oil, adding a small amount of a better solvent, and allowing it to cool more slowly.
Ineffective Separation of Isomers: Isomers can be difficult to separate due to similar physical properties.- If recrystallization is ineffective, column chromatography is a reliable method for separating isomers with close Rf values on a TLC plate.[4] - Another approach is to convert the mixture of isomers into their acetals, which may have more distinct physical properties, allowing for easier separation by fractional distillation or crystallization. The purified acetals can then be hydrolyzed back to the pure nitrobenzaldehyde isomers.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the expected directing effect of the substituents in the nitration of 4-methoxybenzaldehyde?

The methoxy group (-OCH₃) is an activating, ortho-, para- directing group, while the aldehyde group (-CHO) is a deactivating, meta- directing group.[2] The methoxy group is a stronger activating group, so it will primarily direct the incoming nitro group. Since the para position is occupied by the aldehyde group, the nitration is expected to occur at the ortho position relative to the methoxy group (and meta to the aldehyde), yielding this compound as a major product. However, the formation of other isomers is possible.

Q2: What are the most common side products in the synthesis of this compound?

Common side products can include:

  • Other positional isomers: Such as 3-nitro-4-methoxybenzaldehyde.

  • Dinitrated products: If the reaction conditions are too harsh (high temperature, excess nitrating agent), a second nitro group may be added to the ring.[1]

  • Oxidation product: The aldehyde group can be oxidized to form 5-methoxy-2-nitrobenzoic acid.[1]

  • Unreacted starting material: 4-methoxybenzaldehyde.

Q3: Why is temperature control so critical in this nitration reaction?

Nitration is a highly exothermic reaction.[1] Poor temperature control can lead to several problems:

  • Increased rate of side reactions: Higher temperatures can promote the formation of dinitrated products and other impurities.[1]

  • Decreased selectivity: The desired isomer distribution may be negatively affected.

  • Safety hazards: Runaway reactions can occur, leading to a rapid increase in temperature and pressure, which can be dangerous.

Q4: What is a suitable method for monitoring the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. This helps in determining the optimal reaction time and preventing the formation of by-products from over-reaction.[1]

Q5: What are the key safety precautions for this synthesis?

The nitration of aromatic compounds is potentially hazardous and should be performed with caution:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Use an ice bath to control the reaction temperature and add reagents slowly and carefully.

  • When the reaction is complete, quench the reaction mixture by pouring it slowly onto a large amount of crushed ice to dissipate the heat.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (High ortho-Selectivity)

This protocol is adapted from a procedure for the ortho-nitration of a substituted benzaldehyde which demonstrated high selectivity.[3]

Materials:

  • 4-methoxybenzaldehyde

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the 4-methoxybenzaldehyde.

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated nitric acid dropwise from the dropping funnel to the stirred 4-methoxybenzaldehyde, ensuring the temperature of the reaction mixture is maintained between 0-5°C throughout the addition.

  • After the addition is complete, continue to stir the mixture at 0-5°C for the recommended reaction time (this should be determined by TLC monitoring, but a starting point could be 1-2 hours).

  • Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water with vigorous stirring.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with cold deionized water to remove any residual acid.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.

Visualizations

Synthesis and Troubleshooting Workflow

Synthesis_Troubleshooting_Workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic cluster_impurities Impurity Issues start Start: 4-Methoxybenzaldehyde nitration Nitration (e.g., conc. HNO3, 0-5°C) start->nitration workup Work-up (Quench on ice, filter) nitration->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: this compound purification->product low_yield Low Yield? purification->low_yield impurities Impurities Detected? purification->impurities low_yield->product No check_completion Check Reaction Completion (TLC) low_yield->check_completion Yes check_temp Verify Temperature Control check_completion->check_temp Incomplete check_reagents Check Reagent Stoichiometry check_temp->check_reagents OK optimize_nitration Optimize Nitrating Agent/Ratio check_reagents->optimize_nitration OK optimize_nitration->nitration Re-run impurities->product No dinitration Dinitration (Lower temp/reagent) impurities->dinitration Yes dinitration->nitration oxidation Oxidation (Reduce reaction time) oxidation->nitration Re-run isomers Isomers (Optimize conditions/purification) isomers->purification Re-purify

Caption: A workflow diagram illustrating the synthesis of this compound and the logical steps for troubleshooting low yield and impurity issues.

Reaction Pathway and Directing Effects

Caption: The reaction pathway for the nitration of 4-methoxybenzaldehyde, showing the desired product and a potential isomeric side product, along with the directing effects of the substituents.

References

Technical Support Center: Purification of 5-Methoxy-2-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Methoxy-2-nitrobenzaldehyde by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Solvent choice is not optimal: The compound is too soluble in the solvent even at low temperatures.- Too much solvent was used: The solution is not supersaturated enough for crystallization to occur.- Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.- Select a more appropriate solvent or solvent system. A good solvent should dissolve the compound when hot but not when cold. For this compound, consider alcohols (ethanol, methanol) or a mixed solvent system like toluene/petroleum ether.- Reduce the volume of the solvent. This can be achieved by gentle heating to evaporate some of the solvent or by using a rotary evaporator.- Induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent. - The solution is too concentrated. - The solution was cooled too quickly. - Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly.- Change the solvent system. Choose a solvent with a lower boiling point or use a mixed solvent system to lower the overall boiling point.- Ensure slow cooling. Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath.
Colored Impurities in Crystals - The impurity has similar solubility to the product. - Insufficient washing of the crystals. - Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce the yield.- Ensure thorough washing of the crystals. Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
Low Yield - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. - Washing with warm or excessive solvent. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Keep the filtration apparatus hot during hot filtration. This can be done by preheating the funnel and filter paper with hot solvent.- Allow sufficient time for crystallization. The process can be slow.- Wash the crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My crude this compound is a yellow solid. Will recrystallization remove the color?

A2: Recrystallization can be effective in removing colored impurities if their solubility profile is different from that of this compound. If the color persists after recrystallization, you can try treating the hot solution with a small amount of activated charcoal before filtration.

Q3: What is a typical yield and purity improvement for the recrystallization of this compound?

A3: A successful recrystallization should yield a product with a purity of >98%. The yield can vary depending on the initial purity of the crude material and the chosen solvent system, but a recovery of 70-90% is generally considered good. The table below provides typical (estimated) data for the recrystallization of aromatic nitro compounds.

Data Presentation

Table 1: Estimated Purity and Yield for Recrystallization of this compound

ParameterBefore Recrystallization (Crude)After Recrystallization (Typical)
Purity (by HPLC) 85-95%>98%
Yield N/A70-90%
Appearance Yellowish solidPale yellow to white crystalline solid
Melting Point Broad range, lower than 89-92 °CSharp range, within 89-92 °C

Experimental Protocol

This protocol provides a detailed methodology for the recrystallization of this compound using a mixed solvent system of toluene and petroleum ether.

Materials:

  • Crude this compound

  • Toluene

  • Petroleum ether (boiling range 40-60 °C)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot toluene required to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. To do this, preheat a funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Induce Crystallization: Remove the flask from the heat source. Slowly add petroleum ether to the hot toluene solution dropwise with constant swirling until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot toluene to redissolve the slight precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.

Visualizations

Troubleshooting Workflow for Recrystallization

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oiling Out Occurs? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No filter_wash Filter and Wash Crystals crystals_form->filter_wash Yes troubleshoot_no_crystals Troubleshoot: - Reduce Solvent Volume - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals oil_out->crystals_form No oiled Product Oils Out oil_out->oiled Yes troubleshoot_oil Troubleshoot: - Reheat and Add More Solvent - Cool Slowly - Change Solvent oiled->troubleshoot_oil dry Dry Crystals filter_wash->dry end Pure Product dry->end troubleshoot_no_crystals->dissolve troubleshoot_oil->dissolve

Caption: Troubleshooting workflow for the recrystallization process.

Logical Relationship of Recrystallization Steps

RecrystallizationSteps cluster_preparation Preparation cluster_purification Purification cluster_isolation Isolation Select_Solvent Select Appropriate Solvent/System Dissolve_Crude Dissolve Crude Solid in Minimum Hot Solvent Select_Solvent->Dissolve_Crude Hot_Filtration Hot Filtration (Optional, for insoluble impurities) Dissolve_Crude->Hot_Filtration Cool_Slowly Slow Cooling to Induce Crystallization Hot_Filtration->Cool_Slowly Vacuum_Filtration Vacuum Filtration to Collect Crystals Cool_Slowly->Vacuum_Filtration Wash_Crystals Wash with Ice-Cold Solvent Vacuum_Filtration->Wash_Crystals Dry_Crystals Dry Purified Crystals Wash_Crystals->Dry_Crystals

Caption: Logical steps in the recrystallization of this compound.

Technical Support Center: Synthesis of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2-nitrobenzaldehyde. The information is designed to address common side reactions and purification challenges encountered during this synthesis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: Nitration of 3-Methoxybenzaldehyde

Problem 1: Low yield of the desired this compound and presence of multiple isomers.

  • Possible Cause: The nitration of 3-methoxybenzaldehyde can result in a mixture of positional isomers due to the directing effects of the methoxy (ortho, para-directing) and aldehyde (meta-directing) groups. The primary isomers formed are the 2-nitro, 4-nitro, and 6-nitro products.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating agent to enhance selectivity.[1][2]

    • Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer distribution. A mixture of concentrated nitric acid and sulfuric acid is commonly used.[1] Using acetic anhydride with nitric acid may also alter the isomer ratio.

    • Order of Addition: Slowly add the nitrating agent to the solution of 3-methoxybenzaldehyde to prevent localized overheating and reduce the formation of unwanted byproducts.

    • Purification: Isomeric byproducts can often be separated from the desired product by column chromatography or fractional crystallization. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system for separation.

Problem 2: Formation of a dark, tarry reaction mixture.

  • Possible Cause: Over-nitration or oxidation of the aldehyde group can lead to the formation of polymeric or tarry substances. This is often exacerbated by elevated reaction temperatures.

  • Troubleshooting Steps:

    • Strict Temperature Control: Ensure the reaction temperature does not exceed the recommended range. Use an efficient cooling bath (ice-salt or dry ice-acetone).

    • Stoichiometry: Use the correct stoichiometry of the nitrating agent. An excess of nitric acid can lead to over-nitration and oxidation.

    • Reaction Time: Monitor the reaction progress using TLC. Quench the reaction as soon as the starting material is consumed to prevent further side reactions.

Route 2: Oxidation of 5-Methoxy-2-nitrotoluene

Problem 1: Incomplete conversion of the starting material.

  • Possible Cause: Insufficient oxidant, low reaction temperature, or short reaction time can lead to incomplete conversion of 5-methoxy-2-nitrotoluene.

  • Troubleshooting Steps:

    • Oxidant Equivalents: Ensure at least a stoichiometric amount of the oxidizing agent is used. For challenging oxidations, a slight excess may be necessary.

    • Reaction Temperature and Time: The oxidation of the methyl group often requires elevated temperatures. If the reaction is sluggish, consider cautiously increasing the temperature or extending the reaction time while monitoring for byproduct formation.

    • Catalyst Activity: If a catalytic oxidation method is employed, ensure the catalyst is active and not poisoned.

Problem 2: Formation of 5-Methoxy-2-nitrobenzoic acid as a major byproduct.

  • Possible Cause: Over-oxidation of the aldehyde product to the corresponding carboxylic acid is a common side reaction, especially with strong oxidizing agents or prolonged reaction times.[3]

  • Troubleshooting Steps:

    • Choice of Oxidant: Use a milder oxidizing agent that is selective for the conversion of a methyl group to an aldehyde, such as chromium trioxide in acetic anhydride or through a multi-step process like the Kröhnke reaction.[4]

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC. Stop the reaction as soon as the desired aldehyde is the major product.

    • Purification: The acidic byproduct, 5-methoxy-2-nitrobenzoic acid, can be removed by washing the organic extract with a mild aqueous base, such as sodium bicarbonate solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The common impurities depend on the synthetic route:

  • Nitration of 3-Methoxybenzaldehyde: The most common impurities are positional isomers, including 3-methoxy-4-nitrobenzaldehyde and 3-methoxy-6-nitrobenzaldehyde. Unreacted 3-methoxybenzaldehyde may also be present.

  • Oxidation of 5-Methoxy-2-nitrotoluene: The primary impurity is often the over-oxidation product, 5-methoxy-2-nitrobenzoic acid. Unreacted 5-methoxy-2-nitrotoluene and, in multi-step syntheses, reaction intermediates can also be present.

Q2: How can I best purify crude this compound?

A2: A combination of techniques is often most effective:

  • Aqueous Workup: An initial wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like 5-methoxy-2-nitrobenzoic acid.

  • Recrystallization: This is an effective method for removing small amounts of impurities. A suitable solvent system must be determined experimentally. Common solvents for similar compounds include ethanol, ethyl acetate, and mixtures of hexane/ethyl acetate.

  • Column Chromatography: For mixtures of isomers or when high purity is required, silica gel column chromatography is the most effective method. The appropriate eluent can be determined by TLC analysis.

Q3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A3: "Oiling out" can occur if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. Try the following:

  • Add a small amount of a co-solvent in which your compound is less soluble to induce crystallization.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Add a seed crystal of pure this compound.

  • Re-dissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, particularly with the nitration route:

  • Nitration reactions using concentrated nitric and sulfuric acids are highly exothermic and can be explosive if not properly controlled.[5] Always perform the reaction in a fume hood with appropriate personal protective equipment (PPE), including a face shield and acid-resistant gloves.

  • Add reagents slowly and maintain strict temperature control using an efficient cooling bath.

  • The oxidation of nitrotoluene derivatives can also be energetic. Research the specific oxidizing agent for any known hazards.

Quantitative Data Summary

Synthetic RouteStarting MaterialMajor Side Product(s)Typical Yield of Side Product
Nitration3-MethoxybenzaldehydePositional Isomers (e.g., 3-methoxy-4-nitrobenzaldehyde, 3-methoxy-6-nitrobenzaldehyde)Highly variable depending on reaction conditions
Oxidation5-Methoxy-2-nitrotoluene5-Methoxy-2-nitrobenzoic acidCan be significant; dependent on oxidant and reaction time

Experimental Protocols

General Protocol for the Nitration of 3-Methoxybenzaldehyde

This is a generalized procedure and should be optimized for specific laboratory conditions.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice-salt bath.

  • Reaction: Dissolve 3-methoxybenzaldehyde in a suitable solvent (e.g., concentrated sulfuric acid) and cool the solution to 0-5 °C. Slowly add the cold nitrating mixture to the benzaldehyde solution while maintaining the temperature below 10 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Protocol for the Oxidation of 5-Methoxy-2-nitrotoluene via the Kröhnke Reaction

This is a generalized, multi-step procedure that should be adapted from established literature protocols for the Kröhnke reaction.[4]

  • Bromination: Reflux a solution of 5-methoxy-2-nitrotoluene with N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) in a suitable solvent like carbon tetrachloride to form 5-methoxy-2-nitrobenzyl bromide.

  • Pyridinium Salt Formation: React the crude benzyl bromide with pyridine in a solvent like ethanol to form the corresponding pyridinium salt.

  • Nitrone Formation: Treat the pyridinium salt with p-nitrosodimethylaniline in an ethanolic solution with a base (e.g., sodium hydroxide) at low temperature to form the nitrone intermediate.

  • Hydrolysis: Hydrolyze the crude nitrone with aqueous acid (e.g., sulfuric acid) to yield this compound.

  • Purification: Purify the final product using the methods described in the FAQs.

Visualizations

Synthesis_Pathway_Nitration 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde This compound This compound 3-Methoxybenzaldehyde->this compound HNO3, H2SO4 Positional Isomers Positional Isomers 3-Methoxybenzaldehyde->Positional Isomers Side Reaction Further Nitration/Oxidation Products Further Nitration/Oxidation Products This compound->Further Nitration/Oxidation Products

Caption: Nitration of 3-Methoxybenzaldehyde to this compound and potential side reactions.

Synthesis_Pathway_Oxidation 5-Methoxy-2-nitrotoluene 5-Methoxy-2-nitrotoluene This compound This compound 5-Methoxy-2-nitrotoluene->this compound Oxidation 5-Methoxy-2-nitrobenzoic acid 5-Methoxy-2-nitrobenzoic acid This compound->5-Methoxy-2-nitrobenzoic acid Over-oxidation

Caption: Oxidation of 5-Methoxy-2-nitrotoluene and the common over-oxidation side reaction.

Troubleshooting_Workflow cluster_synthesis Synthesis Issue Identified cluster_analysis Analysis cluster_solution Potential Solutions Low Yield Low Yield Check Reaction Conditions Check Reaction Conditions Low Yield->Check Reaction Conditions Impure Product Impure Product Analyze Crude Product (TLC/NMR) Analyze Crude Product (TLC/NMR) Impure Product->Analyze Crude Product (TLC/NMR) Optimize Temperature/Time Optimize Temperature/Time Check Reaction Conditions->Optimize Temperature/Time Adjust Stoichiometry Adjust Stoichiometry Check Reaction Conditions->Adjust Stoichiometry Change Reagents Change Reagents Check Reaction Conditions->Change Reagents Purify (Column/Recrystallization) Purify (Column/Recrystallization) Analyze Crude Product (TLC/NMR)->Purify (Column/Recrystallization)

References

Technical Support Center: Purification of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methoxy-2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a discolored solid with a low or broad melting point. What are the likely impurities?

A1: A low or broad melting point is a common indicator of impurities. For this compound, the most probable impurities include:

  • Isomeric Byproducts: Nitration of methoxy-substituted benzene rings can lead to the formation of other positional isomers.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • 5-Methoxy-2-nitrobenzoic acid: Over-oxidation of the aldehyde group during synthesis or workup can result in the corresponding carboxylic acid.[1]

  • Residual Solvents: Solvents used in the reaction or workup may be trapped in the crude product.

To assess the purity and identify the number of components, we recommend performing Thin Layer Chromatography (TLC).

Q2: I have multiple spots on my TLC plate for the crude product. How do I choose the best purification method?

A2: The pattern of spots on your TLC plate will guide your purification strategy:

  • Recrystallization: If you observe one major product spot and minor impurity spots with significantly different polarities (well-separated on the TLC plate), recrystallization is often a suitable and efficient first step.

  • Column Chromatography: If the TLC shows multiple spots with close retention factors (Rf values), indicating impurities with similar polarity to the desired product, column chromatography will be necessary for effective separation.[2]

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[3] For a moderately polar compound like this compound, good starting points for solvent screening include:

  • Single-solvent system: Ethanol or isopropanol.

  • Two-solvent system: A combination of a solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-solvent in which it is insoluble (like hexanes or heptane). A common mixture to try is ethyl acetate/hexanes.[2][4]

Q4: My recrystallization attempt resulted in an "oiling out" of the product instead of crystals. What should I do?

A4: "Oiling out" can happen if the solution is too supersaturated or if the melting point of your compound is lower than the boiling point of the solvent. To address this:

  • Add a small amount of the "good" solvent to the hot mixture to ensure complete dissolution.

  • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth.

  • If the problem persists, consider a different solvent system.[2]

Q5: What is a recommended mobile phase for the column chromatography of this compound?

A5: The choice of mobile phase for column chromatography depends on the polarity of the compound and the impurities. Based on the structure of this compound, a good starting point for TLC analysis to determine the optimal mobile phase would be a mixture of a non-polar and a polar solvent.[5] We recommend trying different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 7:3). The ideal solvent system should provide an Rf value of approximately 0.25-0.35 for the desired product on a silica gel TLC plate.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield after recrystallization - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration.- Ensure the solvent provides poor solubility at low temperatures. - Use the minimum amount of hot solvent required for complete dissolution. - Preheat the funnel and filter paper before hot filtration.
Product "oils out" during recrystallization - The solution is supersaturated. - The melting point of the solute is below the solvent's boiling point.- Add a small amount of the good solvent and cool the solution slowly. - Try a different solvent or solvent system with a lower boiling point.[2]
Poor separation in column chromatography - Inappropriate mobile phase. - Column was not packed properly. - The sample was overloaded.- Optimize the mobile phase using TLC to achieve good separation of spots. - Ensure the column is packed uniformly without air bubbles. - Use an appropriate ratio of sample to silica gel (typically 1:30 to 1:100 by weight).
Product elutes with impurities from the column - The polarity of the mobile phase is too high. - Impurities have very similar polarity to the product.- Start with a less polar mobile phase and gradually increase the polarity (gradient elution). - If isomers are present, a very slow and careful elution may be required, or preparative HPLC might be necessary.
Streaking of spots on TLC plate - The sample is too concentrated. - The compound is acidic or basic.- Dilute the sample before spotting it on the TLC plate. - Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.

Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Purity (Typical Commercial Grade)
This compoundC₈H₇NO₄181.15White to light yellow powder/crystal>96%[7]
5-Methoxy-2-nitrobenzoic acidC₈H₇NO₅197.14Beige to grey or brown granules>97%

Table 2: Comparison of Purification Techniques

Technique Purity Achieved Typical Yield Pros Cons
Recrystallization >98%60-85%- Simple and cost-effective. - Good for removing impurities with different solubilities.- May not effectively separate isomers. - Potential for product loss in the mother liquor.
Column Chromatography >99%40-75%- Excellent for separating compounds with similar polarities, including isomers.[2]- More time-consuming and requires larger solvent volumes. - Potential for product loss on the column.[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the single-solvent recrystallization of this compound. Ethanol is often a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography

This protocol outlines the steps for purifying this compound using silica gel column chromatography.

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the product and impurities (target Rf for the product is ~0.25-0.35).[6]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude 5-Methoxy-2- nitrobenzaldehyde tlc_analysis TLC Analysis crude_product->tlc_analysis recrystallization Recrystallization tlc_analysis->recrystallization Impurities have different polarities column_chromatography Column Chromatography tlc_analysis->column_chromatography Impurities have similar polarities check_purity Check Purity (TLC, MP) recrystallization->check_purity column_chromatography->check_purity pure_product Pure Product check_purity->column_chromatography Purity not acceptable check_purity->pure_product Purity acceptable

Caption: A decision workflow for the purification of this compound.

troubleshooting_tree start Low Purity after Initial Purification check_tlc Re-evaluate Crude TLC start->check_tlc recrystallization_issue Recrystallization Issue? check_tlc->recrystallization_issue Initial method was recrystallization column_issue Column Chromatography Issue? check_tlc->column_issue Initial method was column chromatography recrystallization_issue->column_issue No, isomers suspected change_solvent Change Recrystallization Solvent/Technique recrystallization_issue->change_solvent Yes optimize_column Optimize Column Conditions (e.g., gradient elution) column_issue->optimize_column Yes consider_hplc Consider Preparative HPLC for Isomers column_issue->consider_hplc No, isomers inseparable by standard column rerun_column Re-run Column Chromatography change_solvent->rerun_column optimize_column->rerun_column

Caption: A troubleshooting decision tree for purity issues with this compound.

References

5-Methoxy-2-nitrobenzaldehyde stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-2-nitrobenzaldehyde. The information is designed to address common stability and degradation issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

For long-term storage, this compound should be kept as a solid in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Recommended storage is at 4°C under an inert atmosphere like nitrogen. For short-term storage of solutions, use amber glass vials and refrigerate at 2-8°C. It is always best to prepare solutions fresh before use to ensure accuracy in experiments.

Q2: What are the primary degradation pathways I should be aware of for this compound?

While specific data for this molecule is limited, based on its structure (an aromatic nitroaldehyde), the following degradation pathways are most likely:

  • Oxidation: The aldehyde group is susceptible to oxidation to form 5-Methoxy-2-nitrobenzoic acid. This can be initiated by atmospheric oxygen, oxidizing agents, or light.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light. Exposure to UV or even ambient light over time may lead to complex degradation pathways, potentially involving the nitro group and the aldehyde.

  • Base-Catalyzed Disproportionation (Cannizzaro Reaction): As this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH).[1] This involves two molecules of the aldehyde reacting to produce one molecule of 5-Methoxy-2-nitrobenzyl alcohol and one molecule of 5-Methoxy-2-nitrobenzoic acid.[1]

  • Acid-Catalyzed Reactions: While generally more stable under acidic conditions than basic conditions, prolonged exposure to strong acids at elevated temperatures could potentially lead to hydrolysis of the methoxy group or other degradation reactions.

Q3: My solution of this compound is developing a yellow or brownish tint. What could be the cause?

A color change often indicates degradation. The most probable cause is the oxidation of the aldehyde group to the corresponding carboxylic acid or the formation of other colored degradation products due to light exposure or reaction with impurities in the solvent. To mitigate this, ensure you are using high-purity solvents, storing solutions protected from light, and using them as freshly as possible.

Q4: I'm seeing an unexpected peak in my HPLC chromatogram when analyzing my reaction mixture containing this compound. What could it be?

An unexpected peak could be a degradation product. Based on the likely degradation pathways, common degradation products to consider are:

  • 5-Methoxy-2-nitrobenzoic acid: This would be a more polar compound and likely have a different retention time than the starting material.

  • 5-Methoxy-2-nitrobenzyl alcohol: If your reaction conditions are strongly basic, this could be a product of the Cannizzaro reaction.[1] To identify the unknown peak, techniques like LC-MS would be highly beneficial for obtaining molecular weight information.

Troubleshooting Guides

Issue 1: Inconsistent experimental results using solutions of this compound.

Potential Cause Troubleshooting Steps
Solution Degradation Prepare fresh solutions for each experiment. If solutions must be stored, keep them for a minimal time at 2-8°C in amber vials.
Solvent Impurities Use high-purity (e.g., HPLC grade) solvents. Peroxides in older ether solvents can cause oxidation.
Incorrect Concentration Verify the concentration of your stock solution. Consider that the solid may have degraded over time if not stored properly.
pH Sensitivity If using aqueous buffers, check the pH. Highly basic or acidic conditions can accelerate degradation. A neutral to slightly acidic pH is generally advisable for stability.

Issue 2: Rapid loss of starting material in a reaction run under basic conditions.

Potential Cause Troubleshooting Steps
Cannizzaro Reaction If using a strong base (e.g., >1M NaOH), you may be inducing a Cannizzaro reaction, which consumes the aldehyde.[1]
- Reduce the concentration of the base.
- Lower the reaction temperature.
- Analyze the reaction mixture for the presence of 5-Methoxy-2-nitrobenzyl alcohol and 5-Methoxy-2-nitrobenzoic acid to confirm this pathway.
Other Base-Mediated Reactions The intended reaction may be occurring faster than anticipated, or side reactions may be consuming the starting material.
- Monitor the reaction at earlier time points to better understand the kinetics.

Predicted Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on its chemical structure.

Oxidation_Pathway This compound This compound 5-Methoxy-2-nitrobenzoic_acid 5-Methoxy-2-nitrobenzoic acid This compound->5-Methoxy-2-nitrobenzoic_acid [O] (Air, Light, Oxidizing Agents) Cannizzaro_Pathway Aldehyde1 This compound Alcohol 5-Methoxy-2-nitrobenzyl alcohol Aldehyde1->Alcohol Reduction Aldehyde2 This compound Carboxylic_Acid 5-Methoxy-2-nitrobenzoic acid Aldehyde2->Carboxylic_Acid Oxidation Condition Strong Base (e.g., conc. NaOH) Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (0.5M HCl, 60°C) Stock->Acid Base Basic (0.5M NaOH, RT) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (60°C, Solid & Solution) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidative->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize HPLC Analyze by HPLC-UV Neutralize->HPLC Data Evaluate Degradation (Peak Area %) HPLC->Data

References

Technical Support Center: TLC Monitoring of 5-Methoxy-2-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor reactions involving 5-methoxy-2-nitrobenzaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the TLC monitoring of reactions with this compound.

Issue 1: Poor Separation of Spots (Overlapping or Smeared)

  • Question: My spots for the starting material and product are overlapping or appearing as a single elongated spot. How can I improve the separation?

  • Answer: Poor separation on a TLC plate can be due to several factors. Here's a systematic approach to troubleshoot this issue:

    • Optimize the Solvent System: The polarity of the mobile phase is critical for good separation.[1]

      • If spots are too high on the plate (high Rf), the solvent system is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate, methanol).[2]

      • If spots remain near the baseline (low Rf), the solvent system is not polar enough. Increase the proportion of the polar solvent.[2]

      • A good starting point for many organic compounds is a 1:1 mixture of ethyl acetate and hexane.[2] Adjust the ratio to achieve an Rf value between 0.2 and 0.4 for the compound of interest.

    • Consider a Different Solvent System: If adjusting the ratio of your current system doesn't work, try a different combination of solvents. Common solvent systems include mixtures of ethyl acetate/hexane, and methanol/dichloromethane.[2]

    • Sample Concentration: Overloading the TLC plate with a sample that is too concentrated is a common cause of streaking and poor separation.[1][3] Dilute your reaction mixture sample before spotting it on the plate.

    • Co-spotting: To confirm if two spots are indeed different compounds, you can use the co-spotting technique. In one lane, spot your starting material, in another your reaction mixture, and in a third lane, spot both the starting material and the reaction mixture on top of each other. If you see two distinct spots in the co-spot lane, they are different compounds.

Issue 2: Streaking of Spots

  • Question: My spots are appearing as long streaks rather than compact circles. What causes this and how can I fix it?

  • Answer: Streaking on a TLC plate can obscure results and make Rf calculation difficult. The primary causes are:

    • Sample Overloading: As mentioned above, applying too much sample to the plate is a frequent cause of streaking.[1][2][3] Try diluting your sample.

    • Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol to your eluent can sometimes resolve this.

    • Acidic or Basic Compounds: If your starting material or product is acidic or basic, it can interact with the silica gel and cause streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can improve spot shape.[2]

Issue 3: No Spots are Visible on the TLC Plate

  • Question: After running my TLC and visualizing it, I don't see any spots. What could be the reason?

  • Answer: The absence of visible spots can be due to several factors:

    • Inadequate Visualization Method: this compound and many of its derivatives are aromatic and should be visible under a UV lamp (254 nm).[4] However, if the concentration is very low or if a product is not UV-active, you may need to use a chemical stain.

      • UV Light: Ensure you are using a short-wave UV lamp (254 nm). The spots should appear as dark patches on a fluorescent background.

      • Staining: For nitroaromatic compounds, specific stains can be used. A common method involves the reduction of the nitro group to an amine, followed by derivatization to form a colored compound.[5] A p-anisaldehyde stain can also be effective for visualizing aldehydes.[2]

    • Sample is Too Dilute: The concentration of your compound might be below the detection limit of your visualization method.[2][3] Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[2][3]

    • Solvent Level in Chamber: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[2][3]

    • Volatility: Highly volatile compounds may evaporate from the TLC plate before or during development.[2]

Frequently Asked Questions (FAQs)

General TLC Procedure

  • Question: What is the general procedure for monitoring a reaction of this compound using TLC?

  • Answer:

    • Prepare the TLC Plate: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. This is your baseline. Mark lanes for your starting material (SM), reaction mixture (RM), and a co-spot (Co).

    • Spot the Plate: Using a capillary tube, apply a small spot of your starting material solution to the SM and Co lanes. Then, apply a small spot of your reaction mixture to the RM and Co lanes.[6]

    • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[6] Cover the chamber to allow the solvent to ascend the plate by capillary action.

    • Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp (254 nm). Circle the observed spots. Further visualization can be done with a chemical stain if necessary. The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction.

Solvent Systems and Rf Values

  • Question: What are some recommended solvent systems for TLC of this compound and its derivatives?

  • Answer: A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity can be adjusted by changing the ratio of the two solvents. For more polar products, a system of methanol in dichloromethane might be more suitable.

Table 1: Estimated Rf Values for this compound and Potential Reaction Products

CompoundStructureTypical ReactionEstimated Rf (3:1 Hexane:Ethyl Acetate)Estimated Rf (9:1 Dichloromethane:Methanol)
This compound (Starting Material)-~0.5~0.8
5-Methoxy-2-nitroanilineReduction~0.3~0.6
(E)-1-(5-methoxy-2-nitrophenyl)-2-phenyletheneWittig Reaction~0.6~0.85
2-((5-methoxy-2-nitrophenyl)methylene)malononitrileKnoevenagel Condensation~0.4~0.7

Disclaimer: The Rf values provided are estimations based on the polarity of the compounds and data from similar structures. Actual Rf values may vary depending on the specific TLC plates, solvent purity, and experimental conditions.

Visualization Techniques

  • Question: How can I visualize the spots of this compound and its reaction products on a TLC plate?

  • Answer:

    • UV Light: Due to the aromatic nature of these compounds, they are generally UV-active and can be visualized under a short-wave (254 nm) UV lamp, where they will appear as dark spots on a fluorescent background.[4]

    • Chemical Stains:

      • p-Anisaldehyde Stain: This stain is useful for visualizing aldehydes and their products, often producing colored spots upon heating.[2]

      • Potassium Permanganate (KMnO4) Stain: This stain is good for visualizing compounds that can be oxidized, such as aldehydes and alcohols. Spots will appear as yellow-brown on a purple background.

      • Nitro Compound-Specific Stains: There are specific stains that work by reducing the nitro group to an amine, which is then derivatized to produce a colored spot. One such method uses stannous chloride for reduction followed by diazotization and coupling.[5]

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring

  • Chamber Preparation: Add the chosen solvent system to a TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

  • Plate Preparation: On a silica gel TLC plate, use a pencil to lightly draw a baseline approximately 1 cm from the bottom. Mark the lanes for spotting.

  • Sample Application: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary spotter, apply a small spot to the "starting material" lane and the "co-spot" lane. Take a small aliquot of your reaction mixture and spot it on the "reaction mixture" lane and the "co-spot" lane.

  • Development: Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization.

Diagrams

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Draw Baseline) spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (RM) spot_sm->spot_rxn spot_co Co-spot (SM + RM) spot_rxn->spot_co dev_chamber Prepare Developing Chamber run_tlc Place Plate in Chamber & Run TLC dev_chamber->run_tlc mark_front Mark Solvent Front & Dry Plate run_tlc->mark_front uv_vis Visualize under UV Light mark_front->uv_vis stain_vis Stain Plate (Optional) uv_vis->stain_vis analyze Analyze Results (Rf Calculation) stain_vis->analyze

Caption: A general workflow for monitoring a reaction using TLC.

Troubleshooting_Logic cluster_poor_sep Poor Separation cluster_no_spots No Spots Visible start Problem with TLC q_rf Spots too high or too low? start->q_rf q_streak Streaking? start->q_streak q_vis Visualization Method? start->q_vis q_conc Sample too dilute? start->q_conc a_polar Adjust Solvent Polarity q_rf->a_polar a_conc Dilute Sample q_streak->a_conc a_modifier Add Acid/Base Modifier q_streak->a_modifier a_uv Use UV Lamp (254 nm) q_vis->a_uv a_stain Use Chemical Stain q_vis->a_stain a_spot Spot Multiple Times q_conc->a_spot

Caption: A troubleshooting decision tree for common TLC issues.

References

Technical Support Center: Work-up Procedures for 5-Methoxy-2-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-Methoxy-2-nitrobenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of organic syntheses. The most frequent reactions include:

  • Knoevenagel Condensation: Reaction of the aldehyde with active methylene compounds to form substituted alkenes.

  • Wittig Reaction: Formation of alkenes by reacting the aldehyde with a phosphorus ylide.

  • Reduction of the Nitro Group: Conversion of the nitro group to an amine, which is a key step in the synthesis of various heterocyclic compounds.

  • Oxidation of the Aldehyde: Conversion of the aldehyde to a carboxylic acid.

Q2: What are the general considerations for the work-up of reactions involving this compound?

A2: Due to the presence of both an electron-withdrawing nitro group and an electron-donating methoxy group, the reactivity and solubility of this compound and its derivatives can vary. Key considerations include:

  • Product Solubility: The polarity of your product will dictate the appropriate solvent system for extraction and purification.

  • Side Products: Be aware of potential side reactions, such as over-oxidation, incomplete reduction, or formation of isomers.

  • Reagent Removal: Efficient removal of catalysts, unreacted starting materials, and by-products is crucial for obtaining a pure product.

  • pH Adjustment: The acidity or basicity of the aqueous phase during extraction can significantly impact the partitioning of your product and impurities.

Troubleshooting Guides

Knoevenagel Condensation

Problem: Low yield of the desired alkene product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. Ensure your catalyst is active.

  • Possible Cause 2: Product loss during work-up.

    • Solution: The product may have some solubility in the aqueous layer. Back-extract the aqueous washes with the organic solvent to recover any dissolved product.

  • Possible Cause 3: Unfavorable equilibrium.

    • Solution: The Knoevenagel condensation is often a reversible reaction. To drive the reaction towards the product, remove water as it is formed, for example, by using a Dean-Stark apparatus.

Problem: Difficulty in purifying the product from starting materials.

  • Solution: If the product and starting aldehyde have similar polarities, purification by column chromatography may be challenging. Recrystallization is often an effective alternative. A mixture of n-hexane and ethyl acetate is a good starting point for a recrystallization solvent system.

Wittig Reaction

Problem: A significant amount of triphenylphosphine oxide by-product is contaminating the final product.

  • Possible Cause: Triphenylphosphine oxide is a common by-product of the Wittig reaction and can be difficult to separate from the desired alkene due to its polarity.

    • Solution 1: Column Chromatography. Careful selection of the eluent system can effectively separate the product from triphenylphosphine oxide.

    • Solution 2: Precipitation. In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane, allowing for its removal by filtration.

    • Solution 3: Conversion to a salt. The triphenylphosphine oxide can be converted to a salt, which is more soluble in water and can be removed by aqueous extraction.

Problem: The Wittig reaction is not proceeding to completion.

  • Possible Cause 1: Inactive ylide.

    • Solution: Ensure that the base used to generate the ylide is sufficiently strong and that the reaction is performed under anhydrous conditions, as ylides are sensitive to moisture.

  • Possible Cause 2: Steric hindrance or electronic effects.

    • Solution: The electron-withdrawing nitro group on the benzaldehyde can influence the reactivity of the carbonyl group. It may be necessary to use a more reactive ylide or adjust the reaction conditions (e.g., temperature, reaction time).

Reduction of the Nitro Group

Problem: Incomplete reduction of the nitro group to an amine.

  • Possible Cause: The reducing agent may not be sufficiently reactive, or the reaction conditions may not be optimal.

    • Solution: Common reducing agents for this transformation include SnCl₂/HCl, Fe/NH₄Cl, or catalytic hydrogenation. Ensure the chosen reagent is fresh and used in the correct stoichiometric amount. Reaction time and temperature may need to be optimized.

Problem: The resulting amine is unstable and difficult to isolate.

  • Possible Cause: Aromatic amines can be susceptible to oxidation.

    • Solution: Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Immediate purification after work-up is also recommended. In some cases, direct use of the crude amine in the subsequent step without purification can be a viable strategy.

Quantitative Data

The following table summarizes representative yields for reactions involving this compound and its derivatives. Note that yields can vary significantly depending on the specific reaction conditions and the scale of the reaction.

Reaction TypeStarting MaterialReagents and Work-upPurification MethodReported YieldReference
Knoevenagel CondensationThis compound and MalononitrileAmmonium acetate catalyst, sonication. The crude product was collected and recrystallized.Recrystallization from n-hexane and ethyl acetate.High[1]
Demethylation/Hydrolysis4,5-dimethoxy-2-nitrobenzaldehydeConcentrated sulfuric acid and methionine.Not specified in abstract.65.0% for 5-hydroxy-4-methoxy-2-nitrobenzaldehyde[2]
Nitro Group Reduction3-methoxyaniline (to form a nitroaniline derivative)Acetic anhydride, nitric acid, then reflux with HCl. Extraction with ethyl acetate.Silica gel chromatography (eluent: chloroform).Not specified[3]

Experimental Protocols

Detailed Methodology for Knoevenagel Condensation

This protocol is a general guideline for the Knoevenagel condensation of this compound with an active methylene compound like malononitrile.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up:

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer, wash it with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., n-hexane/ethyl acetate) or by column chromatography on silica gel.[1]

Visualizations

Experimental Workflow for Knoevenagel Condensation

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Combine this compound, active methylene compound, and catalyst in solvent start->reactants reaction Stir at appropriate temperature reactants->reaction monitor Monitor by TLC reaction->monitor quench Cool to room temperature monitor->quench Reaction complete extract Aqueous work-up (Extraction with organic solvent) quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Workflow for Knoevenagel Condensation of this compound.

Troubleshooting Logic for Product Purification

troubleshooting_purification start Crude product obtained recrystallization Attempt Recrystallization start->recrystallization oiling_out Product 'oils out'? recrystallization->oiling_out successful_cryst Successful Crystallization oiling_out->successful_cryst No reheat Reheat to dissolve oil oiling_out->reheat Yes column_chrom Purify by Column Chromatography oiling_out->column_chrom Persistent Oiling add_solvent Add more of the 'good' solvent reheat->add_solvent change_solvent Change solvent system reheat->change_solvent slow_cool Cool slowly add_solvent->slow_cool seed Add seed crystal slow_cool->seed seed->oiling_out change_solvent->recrystallization

Caption: Decision tree for troubleshooting product "oiling out" during recrystallization.

References

Technical Support Center: Managing Exothermic Reactions with 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methoxy-2-nitrobenzaldehyde. Nitroaromatic compounds, including this compound, are energetically active and can undergo highly exothermic reactions or decompositions. Extreme caution and adherence to strict safety protocols are mandatory.

Troubleshooting Guide

This section addresses critical issues that may arise during experimentation. Immediate and correct action is vital to prevent thermal runaway events.

Q1: My reaction temperature is rising uncontrollably and is significantly above the set point. What should I do?

A1: An uncontrolled temperature rise is a primary indicator of a potential runaway reaction. Execute the following emergency shutdown procedure immediately:

  • Alert Personnel: Immediately alert all personnel in the laboratory of the emergency.

  • Stop Reagent Addition: If reagents are being added, stop the addition immediately.

  • Enhance Cooling: Apply maximum cooling to the reactor. This may involve lowering the temperature of the cooling bath to its minimum setting or adding a dry ice/acetone slurry to the external bath.

  • Initiate Quenching (If Safe): If a pre-defined and tested quenching procedure is part of your protocol, and it is safe to do so, slowly add the quenching agent to the reaction mixture. Never add a quenching agent to a reaction that is already out of control, as this may accelerate heat and gas generation.

  • Prepare for Evacuation: If the temperature continues to rise despite these measures, evacuate the area immediately and follow your institution's emergency procedures.

Below is a workflow for managing a thermal runaway event.

G start Uncontrolled Temperature Rise Detected alert Alert Nearby Personnel start->alert stop_addition Immediately Stop Reagent Addition alert->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling assess Is Temperature Still Rising? max_cooling->assess quench Initiate Pre-Planned Quench Procedure (If Safe) assess->quench Yes monitor Monitor from a Safe Distance assess->monitor No evacuate EVACUATE AREA Follow Emergency Protocol quench->evacuate stable Reaction Stabilized Investigate Cause monitor->stable

Caption: Emergency workflow for a thermal runaway reaction.

Q2: I've observed a sudden color change (e.g., to dark brown or black) and/or unexpected gas evolution. What does this signify?

A2: These are strong indicators of a decomposition reaction, which is often highly exothermic. This should be treated as a potential precursor to a thermal runaway. Cease all heating, stop any reagent addition, and apply cooling immediately. The gases evolved may be toxic (e.g., oxides of nitrogen), so ensure the reaction is conducted in a well-ventilated fume hood.[1] If these signs are accompanied by a temperature rise, proceed with the emergency shutdown procedure outlined in Q1.

Q3: How can I prevent localized hotspots when adding a reactive reagent (e.g., a reducing agent) to this compound?

A3: Localized hotspots can initiate a runaway reaction even if the bulk temperature of the reaction appears controlled. To prevent them:

  • Use Slow, Controlled Addition: Add the limiting reagent slowly and subsurface via a syringe pump or an addition funnel.

  • Ensure Efficient Stirring: Use vigorous mechanical stirring to ensure rapid dispersal of the added reagent and uniform heat distribution.

  • Dilute the Reagents: Running reactions at a lower concentration can help dissipate heat more effectively.

  • Pre-cool the Reaction: Cool the solution of this compound to the lower end of the safe operating temperature range before beginning the addition.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic hazards associated with this compound?

A1: The primary hazards stem from the nitro group ([–NO₂]) attached to the aromatic ring.

  • Thermal Decomposition: Nitroaromatic compounds are known to be thermally unstable and can decompose exothermically, and in some cases, explosively, when heated.[2] An incident involving the decomposition of 2-nitrobenzaldehyde occurred at a temperature as low as 132°C.[2] Impurities can significantly lower the decomposition temperature.[2]

  • Reaction with Reducing Agents: The reduction of the nitro group to an amine is a common and highly exothermic transformation. Reagents like catalytic hydrogenation (e.g., H₂/Pd-C), metal hydrides (e.g., NaBH₄), or dissolving metals can generate significant heat.

  • Reaction with Strong Acids/Bases or Oxidizers: Reactions with strong oxidants, reducing agents, acids, or bases can be violent and lead to fire or explosion hazards.[1][3]

Q2: What analytical techniques should I use to assess the thermal risk of my specific reaction?

A2: Before performing any reaction on a significant scale, a thorough thermal hazard assessment is crucial. The following techniques are recommended:

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the onset temperature of decomposition (T_onset) and the total energy released (heat of decomposition, ΔH_d).

  • Accelerating Rate Calorimetry (ARC): ARC provides data on the temperature and pressure rise during a thermal runaway under adiabatic (zero heat loss) conditions. This helps determine the Time to Maximum Rate (TMR) and the Adiabatic Temperature Rise (ΔT_ad).

  • Reaction Calorimetry (RC1): This measures the heat evolved during the actual chemical reaction in real-time, allowing you to understand the rate of heat generation and ensure it does not exceed the cooling capacity of your equipment.

The table below summarizes the type of critical data you should obtain. Note: The values provided are illustrative for a generic nitroaromatic compound and are NOT experimental data for this compound. You MUST obtain experimental data for your specific system.

ParameterDescriptionIllustrative ValueSignificance
T_onset (°C) Onset temperature of decomposition140 - 180 °CThe temperature at which the material begins to self-heat. Your process temperature should be significantly lower.
ΔH_d (kJ/kg) Heat of Decomposition> 1000 kJ/kgThe total energy released during decomposition. Higher values indicate greater potential for a violent event.[2]
ΔH_rxn (kJ/mol) Heat of Reaction-350 to -550 kJ/molThe heat generated by the desired reaction. Used to calculate cooling requirements.
ΔT_ad (°C) Adiabatic Temperature Rise> 200 °CThe theoretical temperature increase if all reaction heat is retained. A high value indicates a severe runaway potential.

Q3: Can you provide a general protocol for the safe reduction of this compound?

A3: The following is a generalized protocol for a catalytic hydrogenation, emphasizing safety controls. This protocol must be adapted and fully risk-assessed for your specific laboratory conditions and scale.

Objective: Reduction of this compound to 5-Methoxy-2-aminobenzaldehyde.

Materials:

  • This compound

  • Palladium on Carbon (e.g., 5% Pd/C, 50% wet)

  • Solvent (e.g., Methanol or Ethyl Acetate)

  • Hydrogen Gas Source

  • Hydrogenation Vessel (e.g., Parr shaker)

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup p1 Charge Reactor with Solvent and Pd/C Catalyst (Wet) p2 Inert Atmosphere with N2 p1->p2 p3 Add Substrate Solution (this compound) p2->p3 r1 Pressurize with H2 to Target Pressure p3->r1 r2 Begin Agitation & Heating to Target Temperature r1->r2 r3 Monitor H2 Uptake, Temperature, and Pressure r2->r3 w1 Cool to Room Temperature r3->w1 w2 Vent H2 and Purge with N2 w1->w2 w3 Filter Catalyst (Caution: Pyrophoric) Under Wet, Inert Conditions w2->w3 w4 Isolate Product w3->w4

Caption: Safe workflow for catalytic hydrogenation.

Methodology:

  • Reactor Setup: Ensure the hydrogenation vessel is clean, dry, and has been pressure tested. Equip it with a cooling loop, pressure gauge, and thermocouple.

  • Catalyst Handling: Under an inert atmosphere (e.g., nitrogen), carefully charge the wet Pd/C catalyst to the reactor, followed by the solvent. Never add dry Pd/C catalyst to the reactor, as it can be pyrophoric.

  • Substrate Addition: Dissolve the this compound in the reaction solvent and add it to the reactor.

  • Inerting: Seal the reactor and purge the headspace multiple times with nitrogen to remove all oxygen.

  • Hydrogenation: Begin agitation. Slowly introduce hydrogen gas up to the desired pressure.

  • Temperature Control: Start the reaction at room temperature. The reaction is exothermic; use the cooling loop to maintain the desired temperature. Do not apply external heating unless a thermal hazard analysis has shown it to be safe.

  • Monitoring: Continuously monitor the temperature, pressure, and hydrogen uptake. A drop in pressure indicates hydrogen consumption. A sudden temperature rise is a sign of an uncontrolled reaction.

  • Completion and Workup: Once hydrogen uptake ceases, stop the reaction. Cool the vessel to room temperature, vent the excess hydrogen, and purge again with nitrogen.

  • Catalyst Filtration: The catalyst is pyrophoric upon exposure to air when dry. Filter the catalyst under a blanket of nitrogen, keeping the filter cake wet with solvent at all times. The filtered catalyst should be immediately submerged in water for safe storage and disposal.

  • Product Isolation: The product can be isolated from the filtrate using standard laboratory procedures.

Q4: What factors increase the risk of a thermal runaway?

A4: Several factors can contribute to an exothermic event. Understanding these relationships is key to designing safer experiments.

G Runaway Increased Risk of Thermal Runaway HeatGen Heat Generation Rate (Q_gen) HeatGen->Runaway > HeatRem Heat Removal Rate (Q_rem) Factor1 High Reagent Concentration Factor1->HeatGen increases Factor2 Fast Addition Rate Factor2->HeatGen increases Factor3 High Process Temperature Factor3->HeatGen increases Factor4 Presence of Catalytic Impurities Factor4->HeatGen increases Factor5 Poor Stirring Factor5->HeatRem decreases Factor6 Insufficient Cooling Capacity Factor6->HeatRem decreases Factor7 Vessel Fouling Factor7->HeatRem decreases Factor8 Small Heat Transfer Area (Scaling Issue) Factor8->HeatRem decreases

Caption: Key factors influencing the risk of a thermal runaway.

References

Technical Support Center: Synthesis of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 5-Methoxy-2-nitrobenzaldehyde. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the electrophilic aromatic substitution (nitration) of 4-methoxybenzaldehyde. In this reaction, a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring.

Q2: What are the primary byproducts I should expect in this synthesis?

The synthesis is prone to the formation of several byproducts due to the competing directing effects of the methoxy (-OCH₃) and aldehyde (-CHO) groups. The main byproducts include:

  • Positional Isomers: The methoxy group is an activating, ortho-, para- directing group, while the aldehyde group is a deactivating, meta- directing group. This results in a mixture of isomers, with the primary ones being 4-methoxy-3-nitrobenzaldehyde and to a lesser extent, other isomers.

  • Dinitrated Products: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the aromatic ring, leading to dinitrated byproducts.[1]

  • Oxidation Byproduct: The aldehyde group is susceptible to oxidation to a carboxylic acid, forming 5-methoxy-2-nitrobenzoic acid, particularly if the reaction temperature is not well-controlled or if the reaction is exposed to oxidizing conditions for an extended period.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation is crucial for obtaining a high yield of the desired product. Key strategies include:

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low and consistent temperature (typically between 0-10°C) is critical to prevent over-nitration and oxidation side reactions.[1]

  • Stoichiometry of Reagents: Careful control of the molar ratio of the nitrating agent to the starting material can reduce the likelihood of dinitration.

  • Controlled Addition: Slow, dropwise addition of the nitrating agent to the solution of 4-methoxybenzaldehyde allows for better heat dissipation and temperature control.

  • Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products from prolonged exposure to acidic conditions.

Q4: My crude product is a mixture of isomers. What is the best way to purify the desired this compound?

Due to the similar physical properties of the isomeric byproducts, simple recrystallization may not be sufficient for complete purification. Column chromatography is often the most effective method for separating the desired product from its isomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Reaction temperature was too low. - Insufficient amount of nitrating agent.- Monitor the reaction with TLC until the starting material is consumed. - Ensure the reaction temperature is maintained within the optimal range (e.g., 0-10°C), but not so low that the reaction stalls. - Re-evaluate the stoichiometry of the nitrating agents.
Presence of Dinitrated Byproducts - Reaction temperature was too high. - Excess nitrating agent was used. - Prolonged reaction time.- Maintain strict temperature control using an ice bath. - Use a precise amount of the nitrating agent. - Quench the reaction as soon as the starting material is consumed (as indicated by TLC).[1]
Significant Amount of Oxidation Byproduct (Carboxylic Acid) - High reaction temperature. - Presence of oxidizing impurities.- Ensure rigorous temperature control. - Use pure, freshly opened reagents. - Wash the crude product with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.
Difficult Separation of Isomers - Isomers have very similar polarities.- Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the aldehyde group to an acetal, which may alter the polarity enough for easier separation, followed by deprotection.
TLC shows multiple spots, but the starting material is gone. - Formation of multiple isomeric and/or dinitrated products.- This indicates that while the reaction has gone to completion, the selectivity was poor. Review and optimize reaction conditions (temperature, nitrating agent, addition rate) to favor the desired isomer. - Proceed with column chromatography for purification.

Data Presentation

Compound Structure Expected % of Isomer Mixture (Estimated) Notes
This compound (Desired Product) O=C[C]1=C(--INVALID-LINK--=O)C=C(OC)C=C160-70%Major product due to the ortho-directing effect of the strong activating methoxy group.
4-Methoxy-3-nitrobenzaldehyde O=C[C]1=CC(--INVALID-LINK--=O)=C(OC)C=C120-30%Significant byproduct due to the meta-directing effect of the aldehyde group.
Other Isomers (e.g., 4-methoxy-2-nitrobenzaldehyde) O=C[C]1=C(--INVALID-LINK--=O)C(OC)=C(C=C1)<10%Minor byproducts.
Dinitrated Products -VariableFormation is highly dependent on reaction conditions.
5-Methoxy-2-nitrobenzoic acid O=C(O)[C]1=C(--INVALID-LINK--=O)C=C(OC)C=C1VariableFormation is dependent on temperature and reaction time.

Experimental Protocols

1. Synthesis of this compound

This protocol is adapted from procedures for the nitration of substituted benzaldehydes.[4]

  • Materials:

    • 4-methoxybenzaldehyde

    • Concentrated Nitric Acid (70%)

    • Concentrated Sulfuric Acid (98%)

    • Dichloromethane (or other suitable solvent)

    • Ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methoxybenzaldehyde in dichloromethane.

    • Cool the flask in an ice-salt bath to 0°C.

    • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while keeping the mixture cool in an ice bath.

    • Slowly add the nitrating mixture dropwise to the solution of 4-methoxybenzaldehyde over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

    • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate solvent system) to isolate the this compound.

2. Byproduct Identification using HPLC

This protocol provides a general framework for the HPLC analysis of the reaction mixture.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape) is often effective. A typical starting point could be a gradient from 30% to 70% acetonitrile over 20 minutes.

  • Procedure:

    • Prepare a standard solution of the starting material (4-methoxybenzaldehyde) in the mobile phase.

    • Prepare a sample of the crude reaction mixture by dissolving a small amount in the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Set the detection wavelength based on the UV absorbance maxima of the expected products (typically around 254 nm).

    • Inject the standard and the sample solutions into the HPLC system.

    • Analyze the chromatogram. The peak corresponding to the starting material can be identified by comparing its retention time with the standard. The other peaks will correspond to the product and byproducts. The relative peak areas can be used to estimate the percentage of each component in the mixture.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start 4-Methoxybenzaldehyde in Solvent reaction Nitration @ 0-10°C start->reaction nitrating_mix Nitrating Mixture (HNO3/H2SO4) nitrating_mix->reaction quench Quench with Ice reaction->quench extraction Solvent Extraction quench->extraction wash Aqueous Washes extraction->wash dry Drying & Evaporation wash->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation cluster_products Reaction Products start 4-Methoxybenzaldehyde desired This compound (Desired Product) start->desired Nitration (ortho to -OCH3) isomer Positional Isomers (e.g., 4-Methoxy-3-nitrobenzaldehyde) start->isomer Nitration (meta to -CHO) dinitrated Dinitrated Products desired->dinitrated Further Nitration oxidized 5-Methoxy-2-nitrobenzoic Acid desired->oxidized Oxidation isomer->dinitrated Further Nitration

References

Technical Support Center: Solvent Effects on 5-Methoxy-2-nitrobenzaldehyde Reaction Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses common issues related to the impact of solvents on the reaction rate of 5-Methoxy-2-nitrobenzaldehyde. The information is presented in a question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is extremely slow or incomplete. What are the likely causes related to the solvent?

A1: A slow or incomplete reaction is a common challenge. The choice of solvent is critical as it influences reactant solubility and the stability of reaction intermediates.[1]

  • Poor Solubility: this compound may have poor solubility in your chosen solvent, limiting the effective concentration of reactants.

    • Solution: Screen a variety of solvents. Consider polar aprotic solvents like DMF or DMSO for better solubility of polar substrates.

  • Transition State Destabilization: The solvent may not be optimal for stabilizing the transition state of your specific reaction. For reactions proceeding through a polar or charged transition state, a polar solvent is generally preferred. Conversely, non-polar solvents are better for reactions with non-polar transition states.[2]

    • Solution: If your reaction involves the formation of a charged intermediate (e.g., in a nucleophilic addition), switch to a more polar solvent like ethanol, methanol, or acetonitrile to see if the rate improves.

  • Steric Hindrance: The methoxy group at the 5-position and the nitro group at the 2-position can create steric hindrance. The solvent can play a role in how effectively the nucleophile can approach the aldehyde.

    • Solution: Less viscous solvents might facilitate molecular motion and improve reaction rates.

Q2: I am observing significant side product formation. How can the solvent choice help minimize this?

A2: Side product formation is often linked to reaction conditions, with the solvent playing a key role.

  • Promotion of Undesired Pathways: Some solvents can promote side reactions. For instance, in reactions like the Henry reaction, protic solvents can sometimes facilitate the dehydration of the desired product.[1]

    • Solution: A systematic screening of solvents is recommended.[1] Try switching from a protic solvent (like ethanol) to an aprotic solvent (like THF or DCM) to see if it suppresses the formation of specific side products.

  • Temperature Control: The solvent's boiling point dictates the maximum temperature of the reaction at atmospheric pressure. Running a reaction at a temperature that is too high can lead to decomposition or side reactions.[1]

    • Solution: Choose a solvent with an appropriate boiling point that allows for optimal temperature control, minimizing unwanted pathways.[1]

Q3: How do I select an initial solvent for my reaction with this compound?

A3: Initial solvent selection should be based on the reaction mechanism and the polarity of your reactants.

  • Analyze the Reactants: this compound is a polar molecule. Your nucleophile's polarity should also be considered. A good starting point is a solvent that dissolves all reactants.

  • Consider the Mechanism:

    • For reactions involving polar or ionic intermediates (e.g., nucleophilic additions, aldol-type reactions), polar solvents are generally better. Polar protic solvents (e.g., ethanol, methanol) can solvate both cations and anions, while polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are excellent for solvating cations.

    • For reactions with non-polar transition states, a non-polar solvent like toluene or hexane might be more suitable.[2]

  • Consult Literature for Analogous Reactions: Look for similar reactions with other substituted nitrobenzaldehydes to see which solvent systems were successful. The reactivity of benzaldehydes is influenced by electron-withdrawing or -donating groups on the ring.[3][4]

Quantitative Data on Solvent Effects

While specific kinetic data for this compound is not extensively reported, the following table provides illustrative data based on general principles and analogous reactions with substituted aldehydes. This data represents a hypothetical nucleophilic addition reaction and demonstrates expected trends. The rate constant 'k' is a relative value for comparison.

SolventSolvent TypeDielectric Constant (ε at 25°C)Relative Rate Constant (k)Expected Yield (%)Notes
TolueneNon-Polar2.41~20-30%Low solubility and poor stabilization of polar intermediates often lead to very slow reactions.
Dichloromethane (DCM)Polar Aprotic9.15~40-60%Moderate polarity, good for general purpose use.
Tetrahydrofuran (THF)Polar Aprotic7.68~50-70%Good solvating properties for many organic compounds.
AcetonitrilePolar Aprotic37.525~70-85%Higher polarity can significantly stabilize charged intermediates, accelerating the reaction.
EthanolPolar Protic24.618~65-80%Protic nature can assist in proton transfer steps but may also lead to side reactions. In some cases, reactions are faster in ethanol than in more polar methanol.[2][5]
MethanolPolar Protic32.715~60-75%Higher dielectric constant than ethanol, but specific solvation effects can sometimes lead to a slower rate compared to ethanol.[2][5]
Dimethylformamide (DMF)Polar Aprotic36.735~80-95%High polarity and excellent solvating power, often a good choice for difficult reactions.

Experimental Protocols

Protocol: Kinetic Analysis of a Condensation Reaction via UV-Vis Spectrophotometry

This protocol describes a general method for monitoring the effect of different solvents on the reaction rate of this compound with a nucleophile (e.g., malononitrile, as in a Knoevenagel condensation). The formation of the conjugated product can be monitored by observing the increase in absorbance at a specific wavelength.[6][7]

Materials:

  • This compound

  • Malononitrile (or other suitable nucleophile)

  • Base catalyst (e.g., piperidine, DBU)

  • A selection of anhydrous solvents (e.g., Ethanol, Acetonitrile, THF, Toluene)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • 10 mm path length quartz cuvettes

Procedure:

  • Wavelength Determination:

    • Prepare a dilute solution of the expected product in the chosen solvent.

    • Scan the UV-Vis spectrum (e.g., from 250-500 nm) to determine the wavelength of maximum absorbance (λ_max). At this wavelength, the starting materials should have minimal absorbance.[7]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in each solvent to be tested.

    • Prepare a stock solution of malononitrile (e.g., 0.1 M) in each solvent.

    • Prepare a stock solution of the catalyst (e.g., 0.01 M) in each solvent.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λ_max and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

    • To a quartz cuvette, add the solvent (e.g., 2.5 mL), the this compound stock solution (e.g., 100 µL), and the malononitrile stock solution (e.g., 100 µL).

    • Blank the spectrophotometer with this mixture.

    • Initiate the reaction by adding the catalyst stock solution (e.g., 50 µL) and start recording the absorbance at λ_max over time (e.g., every 30 seconds for 30 minutes).[7]

  • Data Analysis:

    • Plot Absorbance vs. Time.

    • Assuming pseudo-first-order conditions (if one reactant is in large excess), plot ln(A_∞ - A_t) vs. Time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The slope of this line will be -k_obs (the observed rate constant).

    • Compare the k_obs values obtained in the different solvents.

Visual Guides

TroubleshootingWorkflow Troubleshooting Workflow for Slow Reactions start Start: Reaction is Slow or Incomplete check_solubility Are all reactants fully dissolved in the solvent? start->check_solubility screen_solvents Screen alternative solvents (e.g., DMF, DMSO, Acetonitrile) to improve solubility. check_solubility->screen_solvents No check_polarity Is the solvent polarity appropriate for the reaction mechanism? check_solubility->check_polarity Yes screen_solvents->check_polarity change_polarity Test solvents with different polarities. - Polar Aprotic (Acetonitrile) - Polar Protic (Ethanol) check_polarity->change_polarity No check_temp Is the reaction temperature optimal? check_polarity->check_temp Yes change_polarity->check_temp adjust_temp Gradually increase temperature. Ensure it is below solvent boiling point to avoid side reactions. check_temp->adjust_temp No consult_lit Consult literature for analogous reactions with substituted benzaldehydes. check_temp->consult_lit Yes adjust_temp->consult_lit end_ok Problem Resolved consult_lit->end_ok

Caption: Troubleshooting guide for slow or incomplete reactions.

ExperimentalWorkflow Experimental Workflow for Kinetic Analysis step1 Step 1: Determine λ_max of the Product step2 Step 2: Prepare Stock Solutions - Aldehyde - Nucleophile - Catalyst (in each test solvent) step1->step2 step3 Step 3: Set Up Spectrophotometer - Set to λ_max - Equilibrate temperature step2->step3 step4 Step 4: Perform Kinetic Run - Mix reactants in cuvette - Initiate with catalyst - Record Absorbance vs. Time step3->step4 step5 Step 5: Analyze Data - Plot Abs vs. Time - Calculate rate constant (k_obs) step4->step5 step6 Step 6: Compare Results - Compare k_obs values across all tested solvents step5->step6

Caption: Workflow for kinetic analysis using UV-Vis spectrophotometry.

References

Technical Support Center: Catalyst Selection for 5-Methoxy-2-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 5-Methoxy-2-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

The most common and synthetically useful reactions involving this compound are the reduction of the nitro group to an amine and condensation reactions involving the aldehyde functional group, such as the Knoevenagel condensation. The resulting 5-methoxy-2-aminobenzaldehyde is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.

Q2: Which catalysts are typically recommended for the reduction of the nitro group in this compound?

For the reduction of the nitro group, several catalytic systems are commonly employed. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a widely used and often preferred method due to its efficiency.[1] Other common choices include Raney Nickel. For chemoselective reductions, especially in the presence of other reducible functional groups, reagents like iron powder in the presence of an acid or ammonium chloride (Fe/NH4Cl) are effective.[1][2] Tin(II) chloride (SnCl2) in acidic media is another classical method. The choice of catalyst often depends on the desired selectivity, scale of the reaction, and available equipment.

Q3: I am observing the formation of a polymer-like substance during the reduction of this compound. What could be the cause?

The product of the reduction, 5-methoxy-2-aminobenzaldehyde, is prone to self-condensation or polymerization, especially under basic conditions or upon prolonged standing. This is a known issue with 2-aminobenzaldehydes. To minimize this, it is advisable to use the product immediately in the subsequent reaction step or to work up the reaction under neutral or slightly acidic conditions.

Troubleshooting Guides

Reaction 1: Reduction of this compound to 5-Methoxy-2-aminobenzaldehyde

Issue 1: Low or No Conversion of Starting Material

  • Question: My reduction reaction is showing low or no conversion of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low conversion can be due to several factors:

    • Inactive Catalyst: The catalyst (e.g., Pd/C) may be old or deactivated. Try using a fresh batch of catalyst. For Pd/C, ensure it has been stored properly and has not been exposed to air for extended periods.

    • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur-containing compounds are notorious poisons for palladium catalysts. Ensure high-purity reagents and solvents are used.

    • Insufficient Hydrogen Pressure (for catalytic hydrogenation): If using a hydrogen balloon, ensure there are no leaks. For reactions requiring higher pressure, a Parr shaker or a similar hydrogenation apparatus should be used.

    • Poor Mixing: In heterogeneous catalysis, efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen. Increase the stirring speed to ensure the catalyst is well-suspended.

Issue 2: Formation of Side Products and Low Selectivity

  • Question: My reaction is producing significant amounts of side products, and the selectivity for the desired 5-methoxy-2-aminobenzaldehyde is low. How can I improve this?

  • Answer: The formation of side products is often related to over-reduction or other competing reactions.

    • Over-reduction of the Aldehyde: The aldehyde group can be reduced to an alcohol, especially under harsh conditions or with highly active catalysts. To avoid this, you can:

      • Choose a milder reducing agent. For example, Fe/NH4Cl is often more chemoselective for the nitro group than catalytic hydrogenation.

      • Optimize reaction conditions such as temperature and reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed.

    • Formation of Azo or Azoxy Compounds: These can form as intermediates during the reduction of nitroarenes. Ensuring complete reduction to the amine can be achieved by using a sufficient amount of reducing agent and allowing for adequate reaction time.

Reaction 2: Knoevenagel Condensation of this compound

Issue 1: Low Yield in Knoevenagel Condensation

  • Question: I am getting a low yield in the Knoevenagel condensation of this compound with an active methylene compound. What are the possible reasons?

  • Answer: Low yields in Knoevenagel condensations can often be attributed to the following:

    • Inappropriate Catalyst: The basicity of the catalyst is crucial. A base that is too strong can promote side reactions of the active methylene compound. A milder base like piperidine or ammonium acetate is often a good choice.

    • Water Removal: The reaction produces water, which can inhibit the reaction or lead to side reactions. Using a Dean-Stark apparatus to remove water azeotropically can improve the yield.

    • Sub-optimal Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. A temperature optimization study can help find the ideal balance between reaction rate and selectivity.

Quantitative Data Summary

The following table summarizes reaction conditions for the reduction of nitrobenzaldehydes and Knoevenagel condensation with related substrates. Note that optimal conditions for this compound may vary and require optimization.

ReactionSubstrateCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Nitro Reduction2-NitrobenzaldehydeFe/AcOHAcetic Acid118285Fieser & Fieser
Nitro Reduction4-NitrobenzaldehydeFe/NH4ClEtOH/H2OReflux3>90Example
Nitro Reduction2-NitrobenzaldehydePt/C (V-doped)Toluene304>99[3]
KnoevenagelBenzaldehydeAmmonium AcetateTolueneReflux2-4~80Example
KnoevenagelSubstituted BenzaldehydesNone (Microwave)Methanol600.580-95[4]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound using Pd/C

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas supply (balloon or cylinder)

  • Reaction flask, magnetic stirrer, and stir bar

  • Filtration setup (e.g., Buchner funnel with Celite)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

  • Seal the flask and purge the system with nitrogen or argon to remove any air.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (e.g., a hydrogen-filled balloon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 5-methoxy-2-aminobenzaldehyde.

  • Use the crude product immediately in the next step or purify it quickly, being mindful of its potential instability.

Protocol 2: Knoevenagel Condensation of this compound with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ammonium acetate

  • Toluene

  • Dean-Stark apparatus, condenser, and reaction flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), malononitrile (1.0-1.2 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Reduction of This compound check_other_groups Are other reducible groups present? start->check_other_groups catalytic_hydrogenation Catalytic Hydrogenation (e.g., Pd/C, PtO2, Raney Ni) check_other_groups->catalytic_hydrogenation No chemoselective_reduction Chemoselective Reduction (e.g., Fe/NH4Cl, SnCl2/HCl) check_other_groups->chemoselective_reduction Yes scale Reaction Scale? catalytic_hydrogenation->scale chemoselective_reduction->scale lab_scale Lab Scale: Pd/C with H2 balloon scale->lab_scale Small large_scale Large Scale: Parr Hydrogenator or Fe/NH4Cl scale->large_scale Large end End: 5-Methoxy-2-aminobenzaldehyde lab_scale->end large_scale->end

Caption: Catalyst selection workflow for the reduction of this compound.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants & solvent - Add catalyst start->setup reaction Reaction: - Set temperature - Stir vigorously setup->reaction monitoring Monitoring: - TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench reaction - Filter catalyst monitoring->workup Complete purification Purification: - Extraction - Chromatography or  Recrystallization workup->purification end End: Pure Product purification->end

Caption: General experimental workflow for a catalyzed reaction.

References

Validation & Comparative

A Comparative Guide to Photoremovable Protecting Groups: Spotlight on 5-Methoxy-2-nitrobenzaldehyde and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control over the activation of bioactive molecules is a cornerstone of modern research and therapeutic development. Photoremovable protecting groups (PPGs), also known as photocages, offer an unparalleled level of spatiotemporal control by using light as a traceless reagent to release a desired molecule. This guide provides an objective comparison of the performance of various PPGs, with a particular focus on the widely used o-nitrobenzyl derivative, 5-Methoxy-2-nitrobenzaldehyde, and its key alternatives, including coumarin and BODIPY-based cages. The information presented is supported by experimental data to aid in the selection of the most appropriate PPG for your research needs.

Performance Comparison of Key Photoremovable Protecting Groups

The efficacy of a photoremovable protecting group is primarily determined by its photochemical properties. Key parameters include the maximum absorption wavelength (λmax), the molar extinction coefficient (ε) at that wavelength, and the quantum yield (Φ) of the photorelease process. A higher λmax is generally desirable to minimize cellular damage and increase tissue penetration. A high molar extinction coefficient ensures efficient light absorption, while a high quantum yield indicates a greater efficiency in converting absorbed photons into the desired uncaging event.

Below is a table summarizing the key performance indicators for this compound and representative examples from the coumarin and BODIPY classes of PPGs.

Protecting Group ClassExample Compoundλmax (nm)ε (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
o-Nitrobenzyl 5-Methoxy-2-nitrobenzyl~350~5,000 - 10,0000.01 - 0.1Acetonitrile/Tris buffer[1]
4,5-Dimethoxy-2-nitrobenzyl3554,3000.04Aqueous Buffer
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)3652300.41Methanol[2]
Coumarin 7-(Diethylamino)coumarin-4-ylmethyl (DEACM)~400~30,000 - 40,0000.01 - 0.03Aqueous Buffer
Allylic Coumarin Derivative396~13,700 (at 400 nm)0.27Water/Acetonitrile[3][4]
6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~365-405~20,0000.02 - 0.05Aqueous Buffer[5]
BODIPY meso-Methyl BODIPY~515-550~50,000 - 70,0000.0006 - 0.0064Methanol[6][7]
Allylic-BODIPY Derivative~530Not specified~7-fold higher than primary BODIPYNot specified[3]
Red-light sensitive BODIPY>650~100,000Not specified (rapid uncaging)Acetonitrile/Phosphate buffer[8]

Note: The quantum yields and molar extinction coefficients can vary significantly depending on the leaving group, solvent, and pH. The data presented here are representative values for comparison.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of PPG performance. Below are methodologies for determining two key parameters: quantum yield and photolysis rate.

Protocol 1: Determination of Photolysis Quantum Yield (Φ)

The quantum yield of photolysis is determined using a relative method, comparing the photoreaction of the test compound to a well-characterized chemical actinometer with a known quantum yield at the irradiation wavelength.[9] 2-Nitrobenzaldehyde is a convenient actinometer for the UV-A and UV-B regions.[10]

Materials:

  • Test PPG-caged compound

  • Chemical actinometer (e.g., 2-nitrobenzaldehyde)

  • Spectrophotometer (UV-Vis)

  • Monochromatic light source (e.g., laser or lamp with a narrow bandpass filter)

  • Quartz cuvettes

  • Appropriate solvent (e.g., acetonitrile, methanol, or buffered aqueous solution)

Procedure:

  • Prepare Solutions: Prepare solutions of the test compound and the actinometer in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is identical and ideally below 0.1 to avoid inner filter effects.

  • Irradiation: Irradiate both the test sample and the actinometer solution in parallel under identical conditions (light source, wavelength, intensity, temperature, and stirring).

  • Monitor Photolysis: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of each solution. The disappearance of the starting material or the appearance of a photoproduct can be monitored.

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength versus time for both the test compound and the actinometer.

    • The initial rate of photoreaction is proportional to the slope of this plot.

    • The quantum yield of the test compound (Φ_test) can be calculated using the following equation:

      Φ_test = Φ_act * (Rate_test / Rate_act)

      where Φ_act is the known quantum yield of the actinometer, Rate_test is the initial rate of photoreaction of the test compound, and Rate_act is the initial rate of photoreaction of the actinometer.

Protocol 2: Measurement of Photolysis Rate

The rate of photolysis can be determined by monitoring the change in concentration of the caged compound or the released molecule over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][9]

Materials:

  • Test PPG-caged compound

  • Light source for irradiation

  • HPLC system with a suitable column and detector or an NMR spectrometer

  • Appropriate solvents and mobile phases

Procedure:

  • Sample Preparation: Prepare a solution of the PPG-caged compound of known concentration in a suitable solvent.

  • Irradiation: Irradiate the solution while maintaining constant conditions (light intensity, temperature, stirring).

  • Sampling: At specific time points, withdraw aliquots of the reaction mixture.

  • Analysis:

    • HPLC: Immediately inject the aliquot into the HPLC system. Quantify the concentration of the remaining caged compound and/or the released product by integrating the peak areas and comparing them to a standard curve.

    • NMR: Acquire an NMR spectrum of the aliquot. The disappearance of signals corresponding to the caged compound and the appearance of signals for the released product and the photobyproduct can be integrated and quantified.

  • Data Analysis: Plot the concentration of the caged compound versus irradiation time. The data can be fitted to an appropriate kinetic model (e.g., first-order decay) to determine the photolysis rate constant.

Visualizing the Process

To better understand the workflows and concepts involved in working with photoremovable protecting groups, the following diagrams have been generated.

Photoremovable_Protecting_Group_Mechanism Caged_Molecule Caged Molecule (Inactive) Excited_State Excited State Caged_Molecule->Excited_State Light (hν) Intermediate Reactive Intermediate Excited_State->Intermediate Photochemical Reaction Released_Molecule Released Molecule (Active) Intermediate->Released_Molecule Cleavage Byproduct Photobyproduct Intermediate->Byproduct

Caption: General mechanism of a photoremovable protecting group.

PPG_Selection_Workflow Start Define Application & Target Molecule Criteria Identify Key Criteria: - Wavelength (λmax) - Efficiency (Φ, ε) - Solubility - Biocompatibility Start->Criteria Literature Literature Search & Data Comparison Criteria->Literature Select_PPG Select Candidate PPGs Literature->Select_PPG Synthesize Synthesize Caged Compound Select_PPG->Synthesize Top Candidates Characterize Photochemical Characterization (Φ, Rate) Synthesize->Characterize Validate In Vitro / In Vivo Validation Characterize->Validate Optimize Optimize Conditions or Redesign Validate->Optimize Suboptimal End Successful Application Validate->End Successful Optimize->Select_PPG

Caption: Workflow for selecting and validating a photoremovable protecting group.

Conclusion

The choice of a photoremovable protecting group is a critical decision in the design of light-responsive systems for research and drug development. While traditional o-nitrobenzyl derivatives like this compound offer versatility and a long history of use[2][11], newer classes of PPGs based on coumarin and BODIPY scaffolds provide access to longer activation wavelengths and, in some cases, significantly higher uncaging efficiencies.[3][8][12] The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision, enabling researchers to harness the power of light for precise molecular control.

References

A Comparative Guide to Alternative Reagents for 5-Methoxy-2-nitrobenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative reagents to 5-Methoxy-2-nitrobenzaldehyde, a versatile building block in organic synthesis, particularly known for its application as a photolabile protecting group and in the synthesis of heterocyclic compounds. We will explore the performance of viable alternatives, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Introduction to this compound and its Alternatives

This compound is a valuable reagent characterized by the presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the benzaldehyde scaffold. This substitution pattern influences its reactivity, making it a key component in various synthetic transformations. However, the exploration of alternative reagents is often driven by the need for improved yields, milder reaction conditions, cost-effectiveness, or the desire for bio-based starting materials.

The primary alternatives can be broadly categorized into two groups:

  • Vanillin-based derivatives: These compounds, derived from the abundant natural product vanillin, offer a more sustainable and often cost-effective alternative. A key example is 5-Nitrovanillin.

  • Other substituted o-nitrobenzaldehydes: Modifications to the substitution pattern on the o-nitrobenzaldehyde core can fine-tune the reagent's reactivity and photophysical properties.

This guide will focus on the comparative performance of these alternatives in key synthetic applications, including condensation reactions for the synthesis of heterocycles and their use as photolabile protecting groups.

Comparative Performance in Synthesis

The choice of a benzaldehyde derivative can significantly impact the outcome of a chemical reaction. The electronic nature of the substituents on the aromatic ring plays a crucial role in the reactivity of the aldehyde group. Electron-withdrawing groups, such as the nitro group, enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction widely used in the synthesis of a variety of compounds, including precursors for 1,4-dihydropyridines. The reactivity of the aldehyde is a key factor in the success of this reaction.

While direct side-by-side comparative studies are limited in the available literature, we can compile data from various sources to provide an indication of the performance of different substituted benzaldehydes. High yields are generally reported for benzaldehydes bearing electron-withdrawing groups.[1][2][3]

Table 1: Performance of Substituted Benzaldehydes in Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalyst/ConditionsYield (%)Reference
BenzaldehydeEthyl acetoacetateNa-Norit, 413 K~15% (4h)[1]
2-NitrobenzaldehydeEthyl acetoacetateNa-Norit, 413 KHigh[1]
3-NitrobenzaldehydeEthyl acetoacetateNa-Norit, 413 KHigh[1]
2,4-DichlorobenzaldehydeEthyl acetoacetateNa-Norit, 413 KHigh[1]
Various BenzaldehydesMalononitrileCu-MOF, rt95-100%[2]
SyringaldehydeMalonic acidNH4HCO3, 90°C, 2h80%[3]

Note: The data in this table is compiled from different sources and may not be directly comparable due to variations in reaction conditions.

Schiff Base and Benzimidazole Synthesis

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are important intermediates in the synthesis of various heterocyclic compounds, including benzimidazoles. The electrophilicity of the aldehyde's carbonyl carbon is again a critical factor.

Vanillin and its derivatives are frequently used in the synthesis of Schiff bases.[4][5][6][7][8] The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde. Studies have shown that various substituted benzimidazoles can be synthesized in good yields.[9][10][11][12][13]

Table 2: Performance in Benzimidazole Synthesis

Aldehydeo-Phenylenediamine DerivativeCatalyst/ConditionsYield (%)Reference
Various aromatic aldehydes4-nitro-1,2-phenylenediamineNa2S2O5, dimethoxyethane, refluxGood[9]
Benzaldehydeo-phenylenediamineZrOCl2∙8H2O/urea, mild conditions95%[12]
Benzaldehydeo-phenylenediamineMontmorillonite K10, MW, 60°C81.2%[12]
Substituted aromatic aldehydes2-aminobenzimidazoleAcetamide linker-[12]

Note: The data in this table is compiled from different sources and may not be directly comparable due to variations in reaction conditions.

Performance as Photolabile Protecting Groups

A significant application of this compound and its analogs is their use as photolabile protecting groups (PPGs), often referred to as "caging" groups. The o-nitrobenzyl moiety can be cleaved with light to release a protected functional group with high spatial and temporal control.[14] The efficiency of this process is crucial for applications in areas like microarray synthesis and controlled release of bioactive molecules.[15][16][17]

The performance of a PPG is evaluated based on its photophysical properties, including its absorption maximum (λmax), molar extinction coefficient (ε), and quantum yield of uncaging (Φu).

Table 3: Comparison of o-Nitrobenzyl-based Photolabile Protecting Groups

Protecting GroupKey FeaturesRelative Photodeprotection EfficiencyReference
NPPOCCommonly used standard1x[16]
Benzoyl-NPPOCIncreased quantum yield2x[16]
Thiophenyl-NPPOCHigher absorption at 365 nm12x[16]
Conjugated o-nitrobenzyl derivativesRed-shifted absorptionQuantum yields of 0.1-1%[18]

NPPOC: 5'-(α-methyl-2-nitropiperonyl)oxycarbonyl

The data indicates that modifications to the o-nitrobenzyl core can significantly enhance the photodeprotection efficiency, offering superior performance compared to the standard PPGs.

Experimental Protocols

General Procedure for Schiff Base Synthesis from Vanillin Derivatives

This protocol is a representative example for the synthesis of a Schiff base from vanillin and an aromatic amine.[4][6]

Materials:

  • Vanillin or a vanillin derivative (e.g., 5-Nitrovanillin)

  • Primary aromatic amine (e.g., 2-nitroaniline)

  • Ethanol

  • Triethylamine (optional, as catalyst)

Procedure:

  • Dissolve the vanillin derivative in hot ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • In a separate flask, dissolve an equimolar amount of the primary aromatic amine in hot ethanol.

  • Add the amine solution dropwise to the stirred solution of the vanillin derivative.

  • (Optional) Add a few drops of triethylamine as a basic catalyst.[7]

  • Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product by determining its melting point and using spectroscopic techniques (IR, NMR).

General Procedure for Knoevenagel Condensation

The following is a general procedure for the Knoevenagel condensation of a benzaldehyde with an active methylene compound.[1][3]

Materials:

  • Substituted benzaldehyde

  • Active methylene compound (e.g., malonic acid, ethyl acetoacetate)

  • Catalyst (e.g., ammonium bicarbonate, Na-Norit)

  • Solvent (or solvent-free conditions)

Procedure:

  • Solvent-free: Mix the benzaldehyde, active methylene compound (1.2-2.0 equivalents), and catalyst in a reaction vessel.

  • With solvent: Dissolve the reactants in a suitable solvent and add the catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 90-140°C) with stirring for the specified time (typically 2-4 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture. If a solid product forms, it can be collected by filtration.

  • If the product is in solution, perform an appropriate work-up, which may include extraction and purification by column chromatography or recrystallization.

  • Characterize the final product using standard analytical techniques.

Visualizing Synthetic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Reaction_Scheme cluster_reaction Knoevenagel Condensation Substituted\nBenzaldehyde Substituted Benzaldehyde Catalyst\n(e.g., NH4HCO3) Catalyst (e.g., NH4HCO3) Active Methylene\nCompound Active Methylene Compound Product Product Catalyst\n(e.g., NH4HCO3)->Product + H2O Water Water Heat Heat Experimental_Workflow Start Start Reagent Selection Select Benzaldehyde Derivatives (e.g., 5-MeO-2-NO2-BA, 5-Nitrovanillin) Start->Reagent Selection Reaction Setup Set up parallel reactions under identical conditions (temp, time, solvent) Reagent Selection->Reaction Setup Reaction Monitoring Monitor progress by TLC/HPLC Reaction Setup->Reaction Monitoring Work-up & Purification Standardized work-up and purification protocol Reaction Monitoring->Work-up & Purification Product Analysis Characterize products (NMR, MS) and determine yield and purity Work-up & Purification->Product Analysis Data Comparison Tabulate and compare yield, purity, and reaction time Product Analysis->Data Comparison End End Data Comparison->End Decision_Tree Start Select a Reagent Application Primary Application? Start->Application Photocleavage Photolabile Protecting Group Application->Photocleavage Yes Synthesis Heterocycle Synthesis Application->Synthesis No Efficiency High Efficiency Required? Photocleavage->Efficiency Sustainability Bio-based/ Sustainable? Synthesis->Sustainability Thiophenyl Consider Thiophenyl-NPPOC or Benzoyl-NPPOC Efficiency->Thiophenyl Yes Standard This compound may be sufficient Efficiency->Standard No Vanillin Use 5-Nitrovanillin or other vanillin derivatives Sustainability->Vanillin Yes Nitrobenzaldehyde Consider other substituted o-nitrobenzaldehydes Sustainability->Nitrobenzaldehyde No

References

A Comparative Analysis of Synthetic Routes to 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Methoxy-2-nitrobenzaldehyde is a valuable building block in the synthesis of various pharmacologically active compounds. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering experimental data and detailed protocols to aid in the selection of the most suitable method.

Comparison of Synthesis Routes

Two main synthetic pathways for this compound are prominently discussed in the literature: the direct methylation of 5-hydroxy-2-nitrobenzaldehyde and a multi-step synthesis commencing from 3,4-dimethoxybenzaldehyde (veratraldehyde). The following table summarizes the key quantitative data for these routes.

ParameterRoute 1: MethylationRoute 2: From Veratraldehyde (2 steps)
Starting Material 5-hydroxy-2-nitrobenzaldehyde3,4-dimethoxybenzaldehyde (Veratraldehyde)
Key Reagents Methyl iodide, Potassium carbonateNitric acid, (Reagents for selective demethylation)
Solvent N,N-Dimethylformamide (DMF)Toluene, Ethyl acetate (for nitration)
Reaction Time ~10-16 hoursStep 1: 20 hours; Step 2: Variable
Overall Yield Quantitative[1]Step 1: 61%[2]; Step 2: Not reliably reported
Purity High (product precipitates)Requires chromatographic purification
Number of Steps 12

Route 1: Methylation of 5-hydroxy-2-nitrobenzaldehyde

This route is the most direct and efficient method for the synthesis of this compound. It involves the O-methylation of the phenolic hydroxyl group of 5-hydroxy-2-nitrobenzaldehyde.

5-hydroxy-2-nitrobenzaldehyde 5-hydroxy-2-nitrobenzaldehyde reagents CH3I, K2CO3 DMF 5-hydroxy-2-nitrobenzaldehyde->reagents This compound This compound reagents->this compound

Caption: Synthesis of this compound via methylation.

Experimental Protocol

To a solution of 5-hydroxy-2-nitrobenzaldehyde (1 equivalent) in N,N-dimethylformamide (DMF), potassium carbonate (1 equivalent) is added, followed by methyl iodide (1.1 equivalents). The reaction mixture is stirred at room temperature for 10-16 hours.[1][3] Upon completion, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. The solid product can be further purified by washing with a mixture of dichloromethane and hexanes.[3]

Route 2: Multi-step Synthesis from Veratraldehyde

This pathway involves two sequential reactions: the nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde) followed by the selective demethylation of the resulting 4,5-dimethoxy-2-nitrobenzaldehyde.

Veratraldehyde Veratraldehyde reagents1 conc. HNO3 Veratraldehyde->reagents1 Intermediate 4,5-dimethoxy-2-nitrobenzaldehyde reagents2 Selective Demethylation Intermediate->reagents2 Product This compound reagents1->Intermediate reagents2->Product

Caption: Multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde

135 g of 3,4-dimethoxybenzaldehyde is reacted with 500 ml of concentrated nitric acid at 10°C for 20 hours. The reaction mixture is then poured into 3 liters of ice water, and the resulting crystals are collected by filtration. The crude product is dissolved in a mixture of toluene and ethyl acetate, washed with saturated sodium bicarbonate solution and water, and then concentrated under reduced pressure. The resulting solid is collected by filtration to give yellowish crystals of 4,5-dimethoxy-2-nitrobenzaldehyde.[2] This step has a reported yield of 61%.[2]

Step 2: Selective Demethylation of 4,5-Dimethoxy-2-nitrobenzaldehyde

The selective demethylation of the methoxy group at the 4-position of 4,5-dimethoxy-2-nitrobenzaldehyde to yield this compound is challenging. While methods for the demethylation of similar compounds exist, a reliable and high-yield protocol for this specific transformation is not well-documented in the surveyed literature. For instance, selective hydrolysis of the 5-methoxy group in the presence of methionine and concentrated sulfuric acid has been reported for a similar intermediate, leading to the isomeric product 5-hydroxy-4-methoxy-2-nitrobenzaldehyde.[4] This highlights the regioselectivity challenges associated with this demethylation step.

Comparative Discussion

The methylation of 5-hydroxy-2-nitrobenzaldehyde (Route 1) is a superior method for the synthesis of this compound in terms of efficiency and simplicity. It is a one-step synthesis that proceeds with a quantitative yield and results in a high-purity product. The starting material, 5-hydroxy-2-nitrobenzaldehyde, is commercially available.

The multi-step synthesis from veratraldehyde (Route 2) is a less favorable alternative. While the initial nitration step is well-defined, the subsequent selective demethylation is problematic. The lack of a clear and regioselective method for the removal of the 4-methoxy group presents a significant hurdle, making this route less practical for routine synthesis. The overall yield is also likely to be significantly lower than that of the methylation route due to the additional step and the challenges in the selective demethylation.

References

A Comparative Analysis of 5-Methoxy-2-nitrobenzaldehyde and Other Nitrobenzaldehydes as Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthetic and Photochemical Efficiency of Substituted 2-Nitrobenzyl Caging Groups

In the realm of photopharmacology and controlled release technologies, 2-nitrobenzyl derivatives are a cornerstone class of photolabile protecting groups (PPGs), or "caged" compounds. The strategic introduction of substituents onto the aromatic ring of 2-nitrobenzaldehyde can significantly modulate its photochemical properties, influencing the efficiency of photorelease. This guide provides a comparative analysis of 5-Methoxy-2-nitrobenzaldehyde against other key nitrobenzaldehyde analogues, offering insights into their relative performance based on available experimental data.

Photochemical Efficiency: A Comparative Overview

The efficacy of a photolabile protecting group is primarily determined by its quantum yield of photolysis (Φu) and its molar extinction coefficient (ε) at the wavelength of irradiation. The product of these two values gives the overall uncaging efficiency. Methoxy substitution on the 2-nitrobenzyl scaffold has been shown to influence these parameters, often leading to a desirable red-shift in the absorption maximum, which can be advantageous for biological applications by allowing the use of less damaging, longer-wavelength light.

A study by Hagen et al. (2006) investigated the photophysical properties of several substituted 2-nitrobenzyl derivatives, providing valuable data on their uncaging quantum yields. While a direct head-to-head comparison of a wide range of methoxy-substituted 2-nitrobenzaldehydes under identical conditions in a single study is limited in the public domain, the available data allows for a meaningful comparative discussion.

Table 1: Comparison of Photochemical Properties of Substituted 2-Nitrobenzyl Derivatives

CompoundSubstituent(s)λmax (nm)Quantum Yield (Φu)Notes
2-Nitrobenzyl derivativeNone~260-350~0.1-0.5Parent compound, serves as a baseline.
5-Methoxy-2-nitrobenzyl derivative 5-MethoxyRed-shifted vs. parent0.001 - 0.01 The methoxy group at the 5-position generally leads to a red-shifted absorption but is associated with a lower quantum yield compared to the unsubstituted parent compound.[1][2]
4,5-Dimethoxy-2-nitrobenzyl derivative4,5-Dimethoxy~350Lower than parentA commonly used caging group with a significant red-shift, but this often comes at the cost of a reduced quantum yield.[2]
4-Methoxy-2-nitrobenzyl derivative4-Methoxy--Data for a direct comparison under identical conditions is not readily available.
3-Methoxy-2-nitrobenzaldehyde3-Methoxy--Primarily used as a synthetic intermediate; extensive photochemical data is not available.

Note: The quantum yields are presented as a range as they can be influenced by the nature of the caged molecule and the experimental conditions. The data for substituted derivatives is based on studies of their alcohol or caged ether/ester forms.

The trend observed in the available literature suggests that while methoxy substitution, as in this compound, can be beneficial for shifting the absorption to longer wavelengths, it does not necessarily lead to an increase in the quantum yield of uncaging. In fact, studies have shown that extending the conjugation of the o-nitrobenzyl backbone to achieve red-shifted absorption can lead to a drop in the uncaging quantum yield.[2]

Synthetic Efficiency

The utility of a photolabile protecting group also depends on the ease and efficiency of its synthesis and its incorporation into "caged" molecules.

Synthesis of this compound:

This compound can be synthesized from 5-hydroxy-2-nitrobenzaldehyde. One common method is the alkylation of the phenolic hydroxyl group using an alkylating agent like methyl iodide in the presence of a base such as potassium carbonate.

A study reports the synthesis of 5-hydroxy-4-methoxy-2-nitrobenzaldehyde from veratraldehyde via nitration and subsequent selective hydrolysis, with a reported yield of 65.0% for the final product.[3] While this is a different isomer, it highlights a potential synthetic strategy for methoxy-substituted nitrobenzaldehydes. The synthesis of 5-methoxy-2-nitrobenzyl alcohol, a precursor for caging experiments, has been achieved by the alkylation of 5-hydroxy-2-nitrobenzyl alcohol.[1]

Comparative synthetic yields for a systematic series of methoxy-substituted 2-nitrobenzaldehydes under identical conditions are not well-documented in a single source, making a direct comparison of synthetic efficiency challenging.

Experimental Protocols

Determination of Photolysis Quantum Yield

The quantum yield of photolysis is a critical parameter for evaluating the efficiency of a photolabile protecting group. A widely accepted method for its determination is chemical actinometry, using a well-characterized chemical actinometer such as potassium ferrioxalate.

Principle:

The method involves comparing the rate of the photochemical reaction of the compound of interest to the rate of the photochemical reaction of the actinometer under identical irradiation conditions. The quantum yield of the actinometer is known for a range of wavelengths.

Generalized Protocol using Potassium Ferrioxalate Actinometry:

  • Preparation of Actinometer Solution: Prepare a solution of potassium ferrioxalate (e.g., 0.006 M) in dilute sulfuric acid (e.g., 0.05 M). This solution is light-sensitive and should be handled in the dark.

  • Irradiation: Irradiate a known volume of the actinometer solution in a quartz cuvette with a monochromatic light source at the desired wavelength for a precisely measured time. The irradiation time should be controlled to keep the conversion low (typically <10%).

  • Development of Actinometer: After irradiation, add a solution of 1,10-phenanthroline to the actinometer solution, followed by a buffer solution (e.g., sodium acetate) to form the intensely colored ferroin complex ([Fe(phen)₃]²⁺).

  • Spectrophotometric Measurement: Measure the absorbance of the ferroin complex at its absorption maximum (around 510 nm) using a spectrophotometer.

  • Calculation of Photon Flux: Using a calibration curve of absorbance versus Fe²⁺ concentration, determine the number of moles of Fe²⁺ formed. With the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the incident photon flux (I₀).

  • Irradiation of Sample: Prepare a solution of the nitrobenzaldehyde derivative of interest at a concentration that ensures significant light absorption at the irradiation wavelength. Irradiate this sample solution under the exact same conditions as the actinometer.

  • Quantification of Photoproduct: Quantify the amount of the released molecule or the disappearance of the starting material using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation of Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = (moles of product formed) / (I₀ * t * f)

    where:

    • I₀ is the photon flux (moles of photons/second)

    • t is the irradiation time (seconds)

    • f is the fraction of light absorbed by the sample (f = 1 - 10⁻ᴬ, where A is the absorbance at the irradiation wavelength).

Experimental Workflow and Reaction Mechanism

Photorelease Mechanism of 2-Nitrobenzyl Caged Compounds

The generally accepted mechanism for the photorelease from 2-nitrobenzyl-based caging groups proceeds through a series of steps initiated by the absorption of a photon.

Photorelease_Mechanism Start 2-Nitrobenzyl Caged Compound Excited Excited State Start->Excited hν (Photon Absorption) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Cyclization & Oxygen Transfer Released Released Molecule Cyclic->Released Fragmentation Byproduct 2-Nitrosobenzaldehyde Byproduct Cyclic->Byproduct Fragmentation

Caption: Generalized photorelease mechanism for 2-nitrobenzyl-based photolabile protecting groups.

Experimental Workflow for Quantum Yield Determination

The following diagram illustrates a typical workflow for determining the quantum yield of a photolabile compound.

Quantum_Yield_Workflow cluster_actinometer Actinometer Calibration cluster_sample Sample Photolysis PrepAct Prepare Ferrioxalate Actinometer Solution IrrAct Irradiate Actinometer PrepAct->IrrAct DevAct Develop with 1,10-Phenanthroline IrrAct->DevAct AbsAct Measure Absorbance at 510 nm DevAct->AbsAct CalcFlux Calculate Photon Flux (I₀) AbsAct->CalcFlux CalcQY Calculate Quantum Yield (Φ_sample) CalcFlux->CalcQY PrepSample Prepare Sample Solution IrrSample Irradiate Sample (Identical Conditions) PrepSample->IrrSample AnalyzeSample Quantify Photoproduct (e.g., HPLC) IrrSample->AnalyzeSample AnalyzeSample->CalcQY

Caption: Workflow for determining the quantum yield of a photolabile compound using chemical actinometry.

Conclusion

This compound and its derivatives represent a valuable class of photolabile protecting groups, offering the advantage of a red-shifted absorption spectrum compared to the parent 2-nitrobenzaldehyde. However, this benefit may be accompanied by a decrease in the quantum yield of uncaging. The selection of an appropriate photolabile protecting group for a specific application requires careful consideration of the trade-offs between absorption properties, quantum efficiency, and synthetic accessibility. For applications where longer wavelength activation is critical and a lower quantum yield can be compensated for by increased light intensity or exposure time, 5-methoxy-2-nitrobenzyl derivatives are a viable option. Researchers should consult specific literature for the quantum yields of caged compounds with particular leaving groups, as this can also significantly influence the overall photorelease efficiency.

References

A Spectroscopic Showdown: Differentiating Isomers of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the spectroscopic comparison of 5-Methoxy-2-nitrobenzaldehyde and its isomers, crucial for accurate identification and characterization in scientific applications.

In the intricate world of chemical synthesis and pharmaceutical development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This guide provides a detailed spectroscopic comparison of this compound and its various isomers, offering a critical resource for unambiguous characterization. By leveraging the analytical power of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a clear, data-driven framework for distinguishing between these closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. These values, compiled from various spectroscopic databases, provide a basis for direct comparison. It is important to note that spectral values can be influenced by the solvent and experimental conditions.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of the protons (¹H) and carbons (¹³C). The substitution pattern of the methoxy and nitro groups on the benzaldehyde ring leads to distinct chemical shifts and coupling patterns for the aromatic protons and carbons, serving as a unique fingerprint for each isomer.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound and its Isomers

IsomerSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound -Data not readily available in a comparable format.Data not readily available in a comparable format.
2-Methoxy-5-nitrobenzaldehyde CDCl₃10.45 (s, 1H, CHO), 8.70 (d, J=2.9 Hz, 1H), 8.45 (dd, J=8.8, 2.9 Hz, 1H), 7.14 (d, J=8.8 Hz, 1H), 4.08 (s, 3H, OCH₃)[1]Data available, but specific shifts not provided in a readily comparable format.[2]
3-Methoxy-2-nitrobenzaldehyde -Data available, but specific shifts not provided in a readily comparable format.Data available, but specific shifts not provided in a readily comparable format.[3]
4-Methoxy-2-nitrobenzaldehyde -Data available, but specific shifts not provided in a readily comparable format.[4]Data available, but specific shifts not provided in a readily comparable format.[4]
4-Methoxy-3-nitrobenzaldehyde -Data not readily available in a comparable format.Data available, but specific shifts not provided in a readily comparable format.[5]

Note: A comprehensive and directly comparable dataset for all isomers in the same solvent was not available in the searched literature. The provided data is based on available information.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For the isomers of methoxy-nitrobenzaldehyde, key vibrational bands include the C=O stretch of the aldehyde, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group, as well as aromatic C-H and C=C stretching and bending vibrations.

Table 2: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for this compound and its Isomers

IsomerC=O StretchAsymmetric NO₂ StretchSymmetric NO₂ StretchC-O Stretch (Aryl-Alkyl Ether)Aromatic C=C Stretch
This compound Data not readily available.Data not readily available.Data not readily available.Data not readily available.Data not readily available.
2-Methoxy-5-nitrobenzaldehyde ~1700~1520~1340~1270~1600, ~1470
3-Methoxy-2-nitrobenzaldehyde Data available, but specific peaks not provided in a readily comparable format.[3]Data available.[3]Data available.[3]Data available.[3]Data available.[3]
4-Methoxy-2-nitrobenzaldehyde Data available, but specific peaks not provided in a readily comparable format.[4]Data available.[4]Data available.[4]Data available.[4]Data available.[4]
4-Methoxy-3-nitrobenzaldehyde Data available, but specific peaks not provided in a readily comparable format.[5]Data available.[5]Data available.[5]Data available.[5]Data available.[5]

Note: The exact positions of IR absorption bands can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film, or solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like the methoxy-nitrobenzaldehyde isomers exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions. The position (λmax) and intensity of these absorptions are influenced by the substitution pattern on the benzene ring.

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data (λmax, nm) for this compound and its Isomers

IsomerSolventλmax (nm)
This compound Data not readily available.
2-Methoxy-5-nitrobenzaldehyde Data not readily available.
3-Methoxy-2-nitrobenzaldehyde Data not readily available.
4-Methoxy-2-nitrobenzaldehyde Data available, but specific maxima not provided in a readily comparable format.[4]
4-Methoxy-3-nitrobenzaldehyde Data not readily available.

Note: UV-Vis spectra are highly dependent on the solvent used.

Experimental Protocols

To ensure the reproducibility of spectroscopic data, the following are generalized experimental protocols for the techniques discussed. For optimal results, it is recommended to use high-purity, dry solvents and to calibrate the instruments according to the manufacturer's specifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, typically with a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, a proton-decoupled spectrum is typically acquired. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance readings within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as a reference and another with the sample solution. Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Experimental Workflow and Logic

The systematic spectroscopic comparison of the this compound isomers follows a logical progression to ensure accurate identification and characterization. The workflow begins with the acquisition of data from complementary spectroscopic techniques, followed by a detailed analysis and comparison of the spectral features.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Isomer1 This compound NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR UVVis UV-Vis Spectroscopy Isomer1->UVVis Isomer2 Other Isomers Isomer2->NMR Isomer2->IR Isomer2->UVVis NMR_Data Analyze Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Analyze Functional Group Frequencies IR->IR_Data UVVis_Data Analyze Absorption Maxima (λmax) UVVis->UVVis_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison UVVis_Data->Comparison Identification Unambiguous Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison of isomers.

This systematic approach, combining multiple spectroscopic techniques, provides a robust and reliable method for the differentiation of this compound and its isomers, which is essential for quality control, research, and development in the chemical and pharmaceutical industries.

References

A Comparative Analysis of the Biological Activities of 5-Methoxy-2-nitrobenzaldehyde and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Methoxy-2-nitrobenzaldehyde and structurally similar compounds, focusing on their potential as anticancer and antimicrobial agents. The information presented is based on available experimental data and aims to provide an objective overview to inform further research and development.

Executive Summary

This compound belongs to the benzaldehyde class of aromatic aldehydes, a group of compounds that has garnered significant interest for a broad spectrum of biological activities. The antimicrobial and anticancer efficacy of benzaldehyde derivatives is often influenced by the nature and position of substituents on the benzene ring, with hydroxyl, nitro, and methoxy groups being particularly impactful. While specific quantitative data for this compound is limited in the public domain, this guide synthesizes available information on closely related analogs to provide a comparative perspective on its potential biological profile.

Anticancer Activity

Nitrobenzaldehyde derivatives have been a focus of anticancer research, with some studies exploring their use in photodynamic therapy.[1] The introduction of a nitro group can significantly influence the cytotoxic properties of a compound. Similarly, the position of methoxy groups on the benzaldehyde ring has been shown to be a critical determinant of anticancer activity. For instance, studies on salicylaldehyde benzoylhydrazones revealed that a methoxy group at the 5-position enhanced activity against the MCF-7 breast cancer cell line.[2]

Table 1: Comparative Anticancer Activity of Benzaldehyde Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-Hydroxy-5-methoxy-3-nitrobenzaldehydeColon & Cervical Cancer CellsNot specified (inhibits proliferation)[3]
3,4,5-TrimethoxybenzaldehydeNot specifiedNot specified (inhibitory activity)[4]
Hydrazone derivative of 3-methoxysalicylaldehydeAcute Myeloid Leukemia (AML) HL-60 cellsPotent (specific value not provided)[2]
Hydrazone derivative of 5-methoxysalicylaldehydeBreast Cancer (MCF-7)Heightened activity (specific value not provided)[2]

Note: The lack of a specific IC50 value indicates that the source mentions inhibitory activity without providing a precise concentration for 50% inhibition.

Antimicrobial Activity

Benzaldehyde and its derivatives are known for their broad-spectrum antimicrobial activities, often acting through the disruption of microbial cell membranes.[4] The presence of both hydroxyl and nitro groups on a benzaldehyde scaffold is considered a key feature for high antimicrobial efficacy.

Specific minimum inhibitory concentration (MIC) values for this compound against various pathogens were not found in the surveyed literature. However, data for other methoxy-substituted benzaldehydes, particularly against fungal pathogens, is available and offers a point of comparison.

Table 2: Comparative Antifungal Activity of Methoxy-Substituted Benzaldehydes against Candida albicans

CompoundMIC (mg/mL)Reference
2,3,4-Trimethoxybenzaldehyde1[4]
2,4,5-Trimethoxybenzaldehyde1[4]
2,4,6-Trimethoxybenzaldehyde0.25[4]
3,4,5-Trimethoxybenzaldehyde1[4]

Signaling Pathways

The precise signaling pathways modulated by this compound have not been explicitly elucidated in the available literature. However, research on benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades. For instance, some benzaldehydes have been shown to suppress major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[5]

Nitrobenzaldehyde derivatives, in the context of photodynamic therapy, are known to induce intracellular acidification upon activation by UV light, leading to apoptosis.[6] This suggests a mechanism that disrupts the internal pH balance of cancer cells.

Given the structural similarity, it is plausible that this compound could induce apoptosis through the intrinsic or extrinsic pathways, which are common mechanisms for many anticancer compounds. These pathways involve a cascade of caspase activation, ultimately leading to programmed cell death.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Conceptual overview of the main apoptosis signaling pathways.

Experimental Protocols

The following are generalized protocols for the key experimental assays cited in the evaluation of the biological activities of benzaldehyde derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

mtt_assay_workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation in viable cells Solubilization Solubilization Formazan Formation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.

  • Serial Dilutions: Perform serial twofold dilutions of the compound in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

broth_microdilution_workflow Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Plates Inoculate Plates Prepare Compound Dilutions->Inoculate Plates Prepare Microbial Inoculum Prepare Microbial Inoculum Prepare Microbial Inoculum->Inoculate Plates Incubation Incubation Inoculate Plates->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth Determine MIC Determine MIC Visual Inspection for Growth->Determine MIC

Workflow for determining antimicrobial activity using the broth microdilution method.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of structurally similar compounds provides a strong rationale for its potential as both an anticancer and antimicrobial agent. The presence of the methoxy and nitro functional groups suggests that it is likely to exhibit cytotoxic and microbicidal properties. Further empirical studies are warranted to quantify the efficacy of this compound and to elucidate its specific mechanisms of action and the signaling pathways it modulates. The experimental protocols provided in this guide offer a standardized framework for such future investigations.

References

A Comparative Cost-Benefit Analysis of Large-Scale Synthesis Routes for 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economically viable synthesis of key chemical intermediates is paramount. 5-Methoxy-2-nitrobenzaldehyde, a crucial building block in the pharmaceutical and fine chemical industries, can be synthesized through various pathways. This guide provides a comprehensive cost-benefit analysis of two primary large-scale synthetic routes, offering a comparative look at their economic feasibility, experimental protocols, and associated safety and environmental considerations.

Two principal strategies for the industrial production of this compound are the methylation of 5-hydroxy-2-nitrobenzaldehyde and the direct nitration of 3-methoxybenzaldehyde. Each route presents a distinct set of advantages and disadvantages in terms of starting material cost, reagent toxicity, reaction conditions, and overall yield.

Comparative Overview of Synthetic Pathways

The selection of an optimal synthetic route for this compound on a large scale is a critical decision influenced by factors such as the cost and availability of starting materials, reagent and solvent expenses, reaction yield and purity, and process safety. Below is a summary of the key quantitative data for the two primary synthetic pathways.

ParameterRoute 1: Methylation of 5-hydroxy-2-nitrobenzaldehydeRoute 2: Nitration of 3-methoxybenzaldehyde
Starting Material 5-hydroxy-2-nitrobenzaldehyde3-methoxybenzaldehyde
Key Reagents Iodomethane or Dimethyl Sulfate, Potassium CarbonateNitric Acid, Sulfuric Acid
Reported Yield Quantitative (lab scale)[1]High (isomer separation required)
Purity Potentially highRequires separation from isomers
Estimated Starting Material Cost (per kg) ~$1670 (for 25g)[2]~$136 (for synthesis grade)
Estimated Reagent Cost High (Iodomethane/Dimethyl Sulfate)Low (Nitric/Sulfuric Acid)
Process Safety Moderate (Toxic alkylating agents)High (Highly exothermic, corrosive)
Environmental Impact Moderate (Volatile organic compounds)High (Acidic waste streams)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful and scalable synthesis of this compound.

Route 1: Methylation of 5-hydroxy-2-nitrobenzaldehyde

This protocol is based on a laboratory-scale synthesis and would require optimization for large-scale production.[1]

Materials:

  • 5-hydroxy-2-nitrobenzaldehyde

  • Iodomethane (or Dimethyl Sulfate)

  • Potassium Carbonate

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5-hydroxy-2-nitrobenzaldehyde (1 equivalent), iodomethane (1.1 equivalents), and potassium carbonate (1 equivalent) in dimethylformamide (DMF) at room temperature.

  • Stir the reaction mixture for 16 hours.

  • Upon completion, concentrate the reaction mixture.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Route 2: Nitration of 3-methoxybenzaldehyde

This protocol is adapted from general procedures for the nitration of benzaldehyde derivatives and requires careful control of reaction conditions, especially on a large scale. The nitration of 3-methoxybenzaldehyde is expected to yield a mixture of isomers, with the desired 2-nitro isomer being one of the products.

Materials:

  • 3-methoxybenzaldehyde

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Water

Procedure:

  • In a reaction vessel equipped for cooling and stirring, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature (0-5 °C) to prepare the nitrating mixture.

  • Cool the nitrating mixture and slowly add 3-methoxybenzaldehyde dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at a low temperature for a specified period, monitoring the reaction by a suitable analytical method (e.g., HPLC, GC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and water.

  • The product, a mixture of nitro isomers, will precipitate and can be collected by filtration.

  • The crude product requires purification to isolate the this compound isomer.

Cost-Benefit Analysis

A thorough cost-benefit analysis reveals the economic and practical trade-offs between the two synthetic routes.

Route 1: Methylation

  • Benefits: This route offers the potential for a high-yield, clean reaction with a more straightforward purification process, as it directly converts the precursor to the desired product.[1]

  • Costs: The primary drawback is the high cost of the starting material, 5-hydroxy-2-nitrobenzaldehyde.[2][3] Furthermore, the methylating agents, iodomethane and dimethyl sulfate, are toxic and present their own handling and disposal challenges.[4][5] Iodomethane is also a volatile organic compound with potential environmental impacts.[6][7]

Route 2: Nitration

  • Benefits: The starting material, 3-methoxybenzaldehyde, is significantly more affordable than 5-hydroxy-2-nitrobenzaldehyde. The nitrating agents, nitric and sulfuric acid, are also inexpensive bulk chemicals.

  • Costs: Nitration reactions are notoriously hazardous on a large scale, being highly exothermic and requiring strict temperature control to prevent runaway reactions and ensure safety.[8][9][10][11] The reaction produces a mixture of isomers, necessitating a potentially costly and complex purification step to isolate the desired this compound. This route also generates significant acidic waste, which requires neutralization and proper disposal, adding to the environmental and financial costs.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in DOT language.

Synthesis_Route_1 cluster_start Starting Materials cluster_process Process cluster_end Product 5-hydroxy-2-nitrobenzaldehyde 5-hydroxy-2-nitrobenzaldehyde Reaction Methylation in DMF 5-hydroxy-2-nitrobenzaldehyde->Reaction Iodomethane Iodomethane Iodomethane->Reaction K2CO3 Potassium Carbonate K2CO3->Reaction Workup Extraction & Concentration Reaction->Workup Product This compound Workup->Product

Caption: Synthetic workflow for the methylation of 5-hydroxy-2-nitrobenzaldehyde.

Synthesis_Route_2 cluster_start Starting Material cluster_process Process cluster_end Product 3-methoxybenzaldehyde 3-methoxybenzaldehyde Nitration Nitration (HNO3/H2SO4) 3-methoxybenzaldehyde->Nitration Purification Isomer Separation Nitration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the nitration of 3-methoxybenzaldehyde.

Conclusion

The choice between these two synthetic routes for the large-scale production of this compound involves a critical trade-off between starting material cost and process complexity/safety. The methylation route, while appearing more straightforward with a potentially higher yield of the desired product, is hampered by the high cost of its starting material. The nitration route is economically attractive due to its inexpensive starting material and reagents, but the challenges of isomer separation and the significant safety and environmental concerns associated with large-scale nitration are substantial.

For industrial applications, a thorough process optimization of the nitration route, focusing on maximizing the yield of the desired ortho-isomer and developing an efficient and cost-effective purification strategy, would be a critical area of research. Concurrently, exploring alternative, more economical synthetic pathways to 5-hydroxy-2-nitrobenzaldehyde could significantly improve the viability of the methylation route. Ultimately, the decision will depend on a company's specific capabilities, risk tolerance, and economic priorities.

References

A Comparative Guide to the Reaction Kinetics of 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 5-Methoxy-2-nitrobenzaldehyde in nucleophilic addition reactions. Understanding the reactivity of this compound is crucial for its application in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Due to the limited availability of direct quantitative kinetic data for this compound, this guide offers a comprehensive overview based on established principles of physical organic chemistry, comparative data from analogous substituted benzaldehydes, and detailed experimental protocols for kinetic analysis.

The Electronic Profile of this compound: A Dichotomy of Effects

The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electronic and steric effects of the substituents on the aromatic ring. In this compound, the interplay of the nitro (-NO₂) and methoxy (-OCH₃) groups creates a unique electronic environment that dictates its reactivity towards nucleophiles.

  • The Nitro Group (-NO₂): Positioned ortho to the aldehyde, the nitro group is a strong electron-withdrawing group through both inductive and resonance effects. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.

  • The Methoxy Group (-OCH₃): Located meta to the aldehyde (and para to the nitro group), the methoxy group is electron-donating through resonance and weakly electron-withdrawing through induction. Its overall effect in the meta position is generally considered to be weakly electron-donating, which would slightly decrease the electrophilicity of the carbonyl carbon.

The dominant effect is the strong activation by the ortho-nitro group, suggesting that this compound will be significantly more reactive in nucleophilic addition reactions than unsubstituted benzaldehyde. However, the presence of the methoxy group will likely modulate this reactivity compared to 2-nitrobenzaldehyde.

Comparative Kinetic Data: Insights from Related Benzaldehydes

Wittig Reaction

The Wittig reaction is a widely used method for forming carbon-carbon double bonds. The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon. The following table, adapted from literature data, shows the relative rate constants for the Wittig reaction of various substituted benzaldehydes.

Substituent(s)Position(s)Reaction TypeRelative Rate Constant (k/k₀)
m-NO₂metaWittig Reaction14.7
p-ClparaWittig Reaction2.75
H-Wittig Reaction1.00
p-CH₃paraWittig Reaction0.45
p-OCH₃paraWittig Reaction0.23

Note: The relative rate constant is the ratio of the rate constant of the substituted benzaldehyde to that of unsubstituted benzaldehyde.

Based on this data, the presence of a strong electron-withdrawing nitro group significantly accelerates the reaction. It is therefore expected that this compound would exhibit a high relative rate constant, likely greater than that of m-nitrobenzaldehyde due to the ortho positioning of the nitro group, though tempered slightly by the meta-methoxy group.

Baylis-Hillman Reaction

A kinetic study of the Baylis-Hillman reaction of 3-Methoxy-2-nitrobenzaldehyde with methyl vinyl ketone provides valuable insight into the effect of substituent positioning. In this isomer, the methoxy group is ortho to the aldehyde, and the nitro group is meta. The study found that the electron-withdrawing nitro group still activates the aldehyde, but the ortho-methoxy group can exert steric hindrance and also modulate the electronic environment differently. The study reported a pseudo-second-order rate constant of 3.97 × 10⁻⁶ L mol⁻¹ s⁻¹ for a competing reaction, indicating that the overall reaction is complex. This suggests that the specific placement of the methoxy and nitro groups is critical in determining the reaction kinetics. For this compound, with the less sterically hindering methoxy group in the meta position, a more straightforward acceleration by the ortho-nitro group is anticipated.

Experimental Protocols for Kinetic Analysis

To obtain precise kinetic data for the reactions of this compound, a standardized experimental protocol is essential. UV-Vis spectrophotometry is a common and effective method for monitoring the kinetics of reactions involving chromophoric species like nitroaromatics.

General Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

This protocol describes a general method for determining the reaction kinetics of a substituted benzaldehyde with a nucleophile.

1. Materials and Instrumentation:

  • This compound

  • Nucleophile of interest (e.g., a primary amine, a stabilized ylide)

  • Appropriate solvent (e.g., ethanol, acetonitrile)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

2. Preparation of Stock Solutions:

  • Prepare stock solutions of this compound and the nucleophile in the chosen solvent at known concentrations.

3. Determination of λmax:

  • Record the UV-Vis spectrum of a solution of this compound and the reaction product (if available) to identify a wavelength (λmax) where the reactant or product has a significant and unique absorbance. This wavelength will be used to monitor the reaction progress.

4. Kinetic Run:

  • Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature (e.g., 25 °C).

  • In a quartz cuvette, pipette the required volume of the this compound stock solution and dilute with the solvent to a final volume of, for example, 2.5 mL.

  • Initiate the reaction by the rapid addition of a small, known volume of the nucleophile stock solution to the cuvette.

  • Immediately start recording the absorbance at the predetermined λmax as a function of time. Data should be collected at regular intervals for a duration sufficient for the reaction to proceed to a significant extent.

5. Data Analysis:

  • The raw data (absorbance vs. time) is used to calculate the concentration of the monitored species at each time point using the Beer-Lambert law (A = εbc).

  • The order of the reaction with respect to each reactant can be determined by analyzing the change in the initial rate with varying reactant concentrations.

  • The rate constant (k) is then calculated from the appropriate integrated rate law.

Visualizations

Signaling Pathway of Nucleophilic Addition

Nucleophilic_Addition cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product cluster_substituents Substituent Effects Aldehyde Substituted Benzaldehyde TS Tetrahedral Intermediate (Rate-Determining Step) Aldehyde->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Addition Product TS->Product Protonation EWG Electron-Withdrawing Group (e.g., -NO₂) - Increases electrophilicity of carbonyl carbon - Accelerates reaction rate EWG->Aldehyde EDG Electron-Donating Group (e.g., -OCH₃) - Decreases electrophilicity of carbonyl carbon - Decelerates reaction rate EDG->Aldehyde

Caption: General mechanism of nucleophilic addition to a substituted benzaldehyde.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Stock Solutions (Aldehyde, Nucleophile) B Determine λmax (UV-Vis Spectrum) A->B C Equilibrate Reactants and Spectrophotometer B->C D Initiate Reaction in Cuvette C->D E Monitor Absorbance vs. Time D->E F Calculate Concentration vs. Time E->F G Determine Reaction Order F->G H Calculate Rate Constant (k) G->H

Caption: Workflow for a typical kinetic analysis using UV-Vis spectrophotometry.

yield comparison of different 5-Methoxy-2-nitrobenzaldehyde synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic methods for 5-Methoxy-2-nitrobenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. By presenting quantitative yield data and detailed experimental protocols, this document aims to assist researchers in selecting the most suitable synthesis strategy for their specific needs.

Yield Comparison of Synthesis Methods

The selection of a synthetic route is often governed by its efficiency. The following table summarizes the reported yields for different methods of synthesizing this compound.

MethodStarting MaterialReagentsSolventYield
Method 1: Methylation 5-Hydroxy-2-nitrobenzaldehydeMethyl iodide, Potassium carbonateDMFQuantitative
Method 2: Nitration (Hypothetical) 3-MethoxybenzaldehydeNitrating agent (e.g., HNO₃/H₂SO₄)-Not Found

Note: While the methylation of 5-hydroxy-2-nitrobenzaldehyde provides a quantitative yield, specific yield data for the direct nitration of 3-methoxybenzaldehyde to produce the desired 5-methoxy-2-nitro isomer could not be found in the surveyed literature. The nitration of aromatic compounds with multiple directing groups can often lead to a mixture of isomers, making the isolation of a single, pure product challenging and potentially reducing the overall yield of the target compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are the detailed experimental protocols for the key synthesis method identified.

Method 1: Methylation of 5-Hydroxy-2-nitrobenzaldehyde

This method involves the O-methylation of the phenolic hydroxyl group of 5-hydroxy-2-nitrobenzaldehyde.

Procedure:

  • Dissolve 5-hydroxy-2-nitrobenzaldehyde (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Add potassium carbonate (1.0 equivalent) to the solution.

  • To this stirred mixture, add methyl iodide (1.1 equivalents).

  • Continue stirring the reaction mixture at room temperature overnight.

  • After the reaction is complete, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain this compound.

This procedure has been reported to yield the product in quantitative amounts.

Synthesis Workflow

The following diagram illustrates the logical workflow of the confirmed synthesis method for this compound.

SynthesisWorkflow Start 5-Hydroxy-2-nitrobenzaldehyde Reaction Methylation Start->Reaction Reagents Methyl iodide, Potassium carbonate Reagents->Reaction Solvent DMF Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound.

Comparative Purity Analysis of Commercially Available 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical factor that directly influences experimental outcomes, from reaction yields and impurity profiles of synthesized compounds to the biological activity and safety of final drug candidates. 5-Methoxy-2-nitrobenzaldehyde is a key building block in the synthesis of various pharmaceutical and bioactive molecules. Therefore, a thorough understanding of its commercial purity is essential. This guide provides a comparative overview of the stated purity of this compound from various suppliers and outlines detailed experimental protocols for its purity assessment.

Commercial Supplier Purity Overview

A survey of commercially available this compound indicates that most suppliers offer a purity grade of 96% or higher. This information is typically found on the product pages of supplier websites. However, it is important to note that detailed Certificates of Analysis (CoA) with specific batch data, impurity profiles, and the analytical methods used are not always publicly available. For instance, while some suppliers provide a minimum purity specification, others, like Sigma-Aldrich for their "AldrichCPR" grade, explicitly state that they do not perform analytical data collection and the product is sold "as-is". Researchers should always request a lot-specific CoA for critical applications.

SupplierStated Purity (%)CAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnology≥96[1]20357-24-8C₈H₇NO₄181.15[1]
ChemScene≥97[2]20357-24-8C₈H₇NO₄181.15[2]
ChemicalBook Suppliers99[3]20357-24-8C₈H₇NO₄181.15
Sigma-Aldrich (AldrichCPR)Not Specified20357-24-8C₈H₇NO₄181.15

Note: The data in this table is based on publicly available information from supplier websites. It is strongly recommended to obtain and review a lot-specific Certificate of Analysis and, where necessary, perform independent purity verification.

Potential Impurities

The synthesis of this compound commonly involves the methylation of 5-hydroxy-2-nitrobenzaldehyde. Based on this synthetic route, potential impurities could include:

  • Unreacted starting material: 5-hydroxy-2-nitrobenzaldehyde

  • Isomeric byproducts: Other methoxy-nitrobenzaldehyde isomers

  • Residual solvents: From the reaction and purification steps (e.g., DMF, ethyl acetate)

  • Over-alkylation or side-reaction products

Experimental Protocols for Purity Determination

To facilitate independent verification of purity, this section provides detailed protocols for commonly used and robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful method for separating and quantifying the components of a mixture.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (HPLC grade)

  • This compound sample

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 0.1 mg/mL.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the commercial this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection Wavelength: 254 nm

  • Analysis: Filter the standard and sample solutions through a 0.45 µm syringe filter before injection. Inject the solutions into the HPLC system.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase)

  • Data acquisition and processing software

Reagents and Materials:

  • Helium (carrier gas, 99.999% purity)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C, hold for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-400 amu

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound, and the mass spectra of minor peaks can be used to identify potential impurities by comparison with spectral libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents and Materials:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • This compound sample

  • Certified internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. For qNMR, a precisely weighed amount of a certified internal standard is added.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • Qualitative: The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities.

    • Quantitative (qNMR): The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the known amount of the internal standard.

Experimental Workflow and Data Interpretation

The following diagram illustrates a general workflow for the purity analysis of a commercially available chemical like this compound.

Purity_Analysis_Workflow cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive Commercial This compound B Review Supplier's Certificate of Analysis A->B C Prepare Samples for - HPLC - GC-MS - NMR B->C D HPLC Analysis (Purity by Area %) C->D E GC-MS Analysis (Impurity Identification) C->E F NMR Spectroscopy (Structural Confirmation) C->F G Compile and Compare Data from All Methods D->G E->G F->G H Quantify Purity and Identify Impurities G->H I Final Purity Report and Acceptance/Rejection Decision H->I

Purity Analysis Workflow

References

review of patents involving 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Patented Syntheses for Methoxy-Substituted Nitrobenzaldehyde Analogs

For researchers and professionals in drug development, the synthesis of substituted benzaldehydes is a critical step in the creation of a vast array of pharmaceutical compounds. Among these, methoxy- and nitro-substituted benzaldehydes are common precursors. While patents specifically detailing the synthesis of 5-Methoxy-2-nitrobenzaldehyde are not prevalent in the public domain, a review of patented methodologies for structurally similar compounds provides valuable insights into synthetic strategies, reaction efficiencies, and alternative approaches. This guide compares patented synthesis methods for key analogs, including m-nitrobenzaldehyde and 2,5-dimethoxybenzaldehyde, presenting quantitative data, experimental protocols, and process diagrams to aid in research and development.

m-Nitrobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Patented methods primarily focus on the nitration of benzaldehyde, with efforts to improve yield, purity, and environmental friendliness.

Patent/MethodKey ReactantsCatalyst/ReagentsYieldPurityKey Advantages
CN102329234A Benzaldehyde, Sulfuric Acid, Nitric AcidNot specifiedNot explicitly stated, but focuses on isomer controlCrude: 99.2%, Refined: >99.9%Controls o-isomer content to below 0.06% through optimized nitration and purification.[2]
Synthesis via Tris(substituted benzaldehyde) diammonium [1]Substituted Benzaldehyde, Ammonia WaterNitrating agent (e.g., HNO₃/H₂SO₄)High (not quantified in abstract)Not specifiedMild reaction conditions and high yield.[1]
Method with >90% Molar Yield [3]Not specifiedNot specified>90%>99.8%Environmentally friendly with fewer waste products.[3]

Experimental Protocols:

Method from Patent CN102329234A: The production process involves the nitration of benzaldehyde followed by addition, alkali precipitation, and refining.[2] Nitration conditions are regulated to control the formation of the o-position isomer to below 15%. A significant difference in the dissolvability between m-nitrobenzaldehyde and the addition products of the o-position isomer is utilized to separate the majority of the o-isomer.[2]

Synthesis via Tris(substituted benzaldehyde) diammonium (from Patent CN102786372A): This method uses a substituted benzaldehyde as the starting material, which first reacts with ammonia water to form tris(substituted benzaldehyde) diammonium. This intermediate then reacts with a nitrating reagent, followed by hydrolysis to yield the m-nitrobenzaldehyde derivative. The reaction conditions are described as mild with a high yield.[1]

Synthetic Workflow for m-Nitrobenzaldehyde Production

cluster_0 Nitration of Benzaldehyde (CN102329234A) cluster_1 Diammonium Intermediate Method (CN102786372A) benzaldehyde Benzaldehyde nitration Nitration (H₂SO₄, HNO₃) benzaldehyde->nitration crude_mnb Crude m-Nitrobenzaldehyde (with o-isomer) nitration->crude_mnb purification Purification (Addition, Alkali Precipitation, Refining) crude_mnb->purification refined_mnb Refined m-Nitrobenzaldehyde (>99.9% Purity) purification->refined_mnb sub_benzaldehyde Substituted Benzaldehyde ammonia Reaction with Ammonia Water sub_benzaldehyde->ammonia diammonium Tris(substituted benzaldehyde) diammonium ammonia->diammonium nitration2 Nitration diammonium->nitration2 hydrolysis Hydrolysis nitration2->hydrolysis mnb_derivative m-Nitrobenzaldehyde Derivative hydrolysis->mnb_derivative cluster_0 Alkylation Route (US3867458A) cluster_1 Green Formylation Route start_phenol 2-hydroxy-5-methoxybenzaldehyde reagents Dimethyl Sulfate, Potassium Carbonate start_phenol->reagents product_dmb 2,5-dimethoxybenzaldehyde reagents->product_dmb start_dmb 1,4-dimethoxybenzene reagents2 Formaldehyde, In-situ Cobalt Catalyst start_dmb->reagents2 product_dmb2 2,5-dimethoxybenzaldehyde reagents2->product_dmb2

References

Benchmarking 5-Methoxy-2-nitrobenzaldehyde: A Comparative Guide to Modern Photolabile Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, have emerged as indispensable tools, enabling the light-induced activation of molecules with high precision. Among the classical PPGs, the ortho-nitrobenzyl (oNB) scaffold, including 5-Methoxy-2-nitrobenzaldehyde, has been a workhorse. However, the landscape of photochemistry has evolved, bringing forth novel PPGs with enhanced properties. This guide provides an objective comparison of this compound against these modern alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal PPG for your research needs.

Performance Comparison of Key Photolabile Protecting Groups

The efficacy of a PPG is determined by several key photophysical parameters: its one-photon absorption maximum (λmax), molar extinction coefficient (ε) at that wavelength, and the quantum yield of uncaging (Φu). The product of the molar extinction coefficient and the quantum yield (ε × Φu) represents the uncaging efficiency, a critical metric for practical applications. An ideal PPG exhibits a long absorption wavelength to minimize cellular phototoxicity and enhance tissue penetration, a high molar extinction coefficient for efficient light capture, and a high quantum yield for effective release of the caged molecule.

The following table summarizes key performance characteristics of this compound and compares it with representative examples from newer classes of PPGs.

Photolabile Protecting Group (PPG) ClassExample Compound/DerivativeTypical λmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Quantum Yield (Φu)Key Features & Drawbacks
o-Nitrobenzyl (oNB) This compound derivative ~345-365 ~5,000 ~0.01-0.05 Features: Well-established chemistry, versatile for caging various functional groups.[1] Drawbacks: Requires UV light, potential for phototoxic byproducts (nitroso-aromatics), and relatively low quantum yields.[2]
p-Hydroxyphenacyl (pHP) pHP-caged peptide~312-0.56-0.65 Features: High quantum yields, rapid release kinetics (nanosecond timescale), and cleaner photorelease byproducts.[3][2] Drawbacks: Generally requires UV excitation.
Coumarin 7-(diethylamino)coumarin-4-yl)methyl (DEACM)~405~40,000~0.02Features: Large molar extinction coefficients, red-shifted absorption into the visible spectrum, and can be engineered for two-photon excitation. Drawbacks: Quantum yields can be modest, and properties are sensitive to the caged molecule.
BODIPY meso-substituted BODIPY derivative>500~50,000-70,000~0.001-0.01Features: Activated by visible (green) light, minimizing phototoxicity; high molar extinction coefficients.[4][5][6] Drawbacks: Lower quantum yields compared to some UV-cleavable PPGs.

Experimental Protocols

Determination of Uncaging Quantum Yield (Φu)

A standard method for determining the quantum yield of a photochemical reaction is chemical actinometry, often using potassium ferrioxalate. This protocol provides a general outline for such a measurement.

Materials:

  • Photoreactor equipped with a monochromatic light source (e.g., laser or filtered lamp) of known wavelength (λ).

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Caged compound of interest.

  • Potassium ferrioxalate solution (actinometer).

  • 0.1% (w/v) 1,10-phenanthroline solution.

  • Buffer solution (e.g., sodium acetate).

Procedure:

  • Actinometry:

    • Irradiate a known volume of the potassium ferrioxalate solution for a specific time (t).

    • Add the 1,10-phenanthroline solution and buffer to form a colored complex with the Fe2+ ions produced upon photolysis.

    • Measure the absorbance of the complex at its λmax (typically around 510 nm).

    • Calculate the number of photons absorbed by the actinometer using the known quantum yield of ferrioxalate at the irradiation wavelength. This provides the photon flux of the light source.

  • Sample Photolysis:

    • Prepare a solution of the caged compound with an absorbance of approximately 0.1 at the irradiation wavelength to ensure uniform light absorption.

    • Irradiate the sample solution under the same conditions (light source, geometry, and time) as the actinometer.

    • Monitor the progress of the uncaging reaction by a suitable analytical method, such as HPLC or UV-Vis spectroscopy, to determine the number of moles of the released molecule.

  • Calculation of Quantum Yield:

    • The quantum yield (Φu) is calculated as the ratio of the number of moles of the released molecule to the number of moles of photons absorbed by the sample.

Measurement of Uncaging Kinetics

Transient absorption spectroscopy is a powerful technique to measure the rates of formation and decay of transient intermediates during the uncaging process.

Equipment:

  • Pulsed laser system (femtosecond or nanosecond) for excitation.

  • Broadband probe light source.

  • Spectrograph and detector (e.g., CCD camera).

Procedure:

  • A solution of the caged compound is excited with a short laser pulse.

  • A broadband probe pulse, delayed in time with respect to the excitation pulse, is passed through the sample.

  • The absorption spectrum of the transient species is recorded at various time delays.

  • By analyzing the spectral changes over time, the kinetics of the formation and decay of intermediates, and ultimately the release of the caged molecule, can be determined.

Signaling Pathway Application: Glutamate Uncaging in Neuroscience

The precise release of neurotransmitters is crucial for studying synaptic transmission. Caged glutamate has been instrumental in mapping neural circuits and understanding synaptic plasticity.[7] The ortho-nitrobenzyl-based caging of glutamate, including derivatives of this compound, has been widely used. However, the requirement for UV light can be phototoxic, and the relatively low uncaging efficiency necessitates high light intensities. Newer PPGs offer significant advantages in this context.

Below is a diagram illustrating the experimental workflow for glutamate uncaging to stimulate a postsynaptic neuron, followed by a diagram depicting the advantages of using a modern, visible-light-cleavable PPG.

G cluster_0 Experimental Workflow: Glutamate Uncaging Caged Glutamate Caged Glutamate Photolysis Photolysis Caged Glutamate->Photolysis Light Source Light Source Light Source->Photolysis Glutamate Release Glutamate Release Photolysis->Glutamate Release Postsynaptic Neuron Postsynaptic Neuron Glutamate Release->Postsynaptic Neuron Receptor Activation Receptor Activation Postsynaptic Neuron->Receptor Activation Downstream Signaling Downstream Signaling Receptor Activation->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Experimental workflow for glutamate uncaging.

Modern PPGs, such as those based on BODIPY, can be cleaved with visible light, which is less damaging to cells and penetrates deeper into tissue. This allows for more physiologically relevant studies with reduced phototoxicity.

G cluster_1 Advantage of Modern PPGs in Glutamate Uncaging oNB-caged Glutamate oNB-caged Glutamate UV Light UV Light oNB-caged Glutamate->UV Light Potential Phototoxicity Potential Phototoxicity UV Light->Potential Phototoxicity BODIPY-caged Glutamate BODIPY-caged Glutamate Visible Light Visible Light BODIPY-caged Glutamate->Visible Light Reduced Phototoxicity Reduced Phototoxicity Visible Light->Reduced Phototoxicity

Comparison of UV vs. visible light uncaging.

References

Safety Operating Guide

Proper Disposal of 5-Methoxy-2-nitrobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Methoxy-2-nitrobenzaldehyde (CAS No. 20357-24-8), ensuring the safety of laboratory personnel and the protection of our environment.

Summary of Key Safety and Disposal Information

It is crucial to handle this compound with care, recognizing its potential hazards. The following table summarizes its key hazard classifications and disposal recommendations.

Identifier Information
CAS Number 20357-24-8
Molecular Formula C8H7NO4
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)
Primary Disposal Method Licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Spill Containment Mix with sand or vermiculite before collection.[2]
Environmental Precautions Do not discharge into drains or sewer systems.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that mitigates its hazardous properties. The following protocol outlines the necessary steps for both routine disposal of waste and the handling of accidental spills.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

2. Waste Collection and Storage:

  • All waste containing this compound should be collected in its original container or a clearly labeled, compatible, and tightly sealed waste container.

  • Do not mix this waste with other chemicals.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

3. Disposal Procedure:

  • The disposal of this compound must be carried out by a licensed and approved waste disposal company.

  • The recommended methods of disposal are through a chemical destruction plant or by controlled incineration equipped with a flue gas scrubber to neutralize harmful combustion byproducts.[1]

  • Provide the waste disposal company with a complete Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

4. Accidental Spill Cleanup: In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate unnecessary personnel from the area.

  • Ensure adequate ventilation.

  • Wearing the appropriate PPE, contain the spill.

  • For solid spills, carefully sweep up the material, avoiding dust formation.

  • Mix the spilled material with an inert absorbent such as sand or vermiculite.[2]

  • Collect the mixture and place it in a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with soap and water.

  • Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste according to the procedures outlined above.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Accidental Spill? start->is_spill routine_waste Routine Waste is_spill->routine_waste No spill_cleanup Spill Cleanup Protocol: 1. Wear appropriate PPE. 2. Contain the spill. 3. Mix with inert absorbent (sand/vermiculite). 4. Collect in a labeled container. is_spill->spill_cleanup Yes collect_waste Collect waste in a labeled, sealed container. routine_waste->collect_waste spill_cleanup->collect_waste store_waste Store in a cool, dry, well-ventilated area. collect_waste->store_waste contact_disposal Contact licensed waste disposal company. store_waste->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to the disposal company. contact_disposal->provide_sds end End: Proper Disposal provide_sds->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methoxy-2-nitrobenzaldehyde

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this chemical include skin irritation, serious eye irritation, and potential respiratory irritation. It is also harmful if swallowed.[1] The following table summarizes its hazard and precautionary statements according to the Globally Harmonized System (GHS).

Classification Code Statement
Hazard Statements H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
H412Harmful to aquatic life with long lasting effects.[1]
Precautionary Statements P261Avoid breathing dust.[1]
P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P273Avoid release to the environment.[1]
P280Wear protective gloves/ eye protection/ face protection.[1]
P301 + P312IF SWALLOWED: Call a POISON CENTER/ doctor if you feel unwell.[1]
P302 + P352IF ON SKIN: Wash with plenty of water.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P501Dispose of contents/ container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.

Eye and Face Protection
  • Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • For increased risk: A face shield should be worn in situations with a risk of splashing or dust generation.[4]

Skin Protection
  • Gloves: Chemical-impermeable gloves must be worn.[3] Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[5]

  • Protective Clothing: Wear a flame-resistant lab coat or impervious clothing to protect the skin.[3] Ensure clothing is fully buttoned and covers as much skin as possible.[4]

  • Footwear: Closed-toe and closed-heel shoes are required. Do not wear perforated shoes or sandals in the laboratory.[4][6]

Respiratory Protection
  • Standard Use: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3]

  • When Exposure Limits are Exceeded: If exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate filter is necessary.[3] Respirator use requires adherence to a formal respiratory protection program, including fit testing.[4]

The following diagram outlines the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Assess Assess Hazards & Review SDS SelectPPE Select & Don Appropriate PPE Assess->SelectPPE PrepareWork Prepare Workspace (Fume Hood) SelectPPE->PrepareWork HandleChem Handle Chemical PrepareWork->HandleChem Decon Decontaminate Surfaces & Equipment HandleChem->Decon Spill Spill Response HandleChem->Spill Exposure First Aid for Exposure HandleChem->Exposure Waste Segregate & Dispose of Waste Decon->Waste DoffPPE Doff PPE Correctly Waste->DoffPPE

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Safe Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[3]

  • Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[3]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge. Keep the chemical away from heat and sources of ignition.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical and before breaks.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it separate from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7]

Accidental Release Measures
  • Personnel: Evacuate personnel to a safe area. Ensure adequate ventilation. Use personal protective equipment as outlined above.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]

  • Cleanup: For spills, collect the material without creating dust. Sweep up and shovel the substance into suitable, closed containers for disposal.[5]

Disposal Plan
  • Product: Dispose of this chemical through a licensed professional waste disposal service.[8] Do not dispose of it with normal trash or into sewer systems.[8]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[1] Dispose of the container to a hazardous or special waste collection point. All disposal activities must be in accordance with local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.